Methyl 5-bromobenzo[d]oxazole-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 5-bromo-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-6-4-5(10)2-3-7(6)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIPFQNEPKWGDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680024 | |
| Record name | Methyl 5-bromo-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-61-3 | |
| Record name | Methyl 5-bromo-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60680024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-bromobenzo[d]oxazole-2-carboxylate: Synthesis, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazole Scaffold
Methyl 5-bromobenzo[d]oxazole-2-carboxylate is a heterocyclic compound featuring a benzoxazole core. The benzoxazole moiety, a fusion of a benzene ring and an oxazole ring, is a privileged scaffold in medicinal chemistry. Its prevalence in numerous biologically active compounds underscores its importance as a versatile building block in the design and synthesis of novel therapeutic agents. Benzoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic incorporation of a bromine atom at the 5-position and a methyl carboxylate group at the 2-position of the benzoxazole ring system offers synthetic handles for further molecular elaboration, making this compound a valuable intermediate for drug discovery and development.
This technical guide provides a comprehensive overview of the chemical structure, a proposed synthetic pathway with a detailed experimental protocol, predicted spectroscopic data for characterization, and a discussion of its potential applications in the field of drug development.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a planar bicyclic system. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₃ | --INVALID-LINK-- |
| Molecular Weight | 256.05 g/mol | --INVALID-LINK-- |
| CAS Number | 954239-61-3 | --INVALID-LINK-- |
| IUPAC Name | methyl 5-bromo-1,3-benzoxazole-2-carboxylate | --INVALID-LINK-- |
Synthesis of this compound: A Proposed Pathway
A robust and efficient synthesis of this compound can be achieved through the condensation and subsequent cyclization of 2-amino-4-bromophenol with a suitable C2 electrophile. A logical and commonly employed strategy involves the use of methyl chlorooxoacetate (methyl oxalyl chloride). This two-step, one-pot procedure involves an initial acylation of the amino group of the aminophenol, followed by an acid-catalyzed intramolecular cyclodehydration to furnish the benzoxazole ring.
Experimental Protocol
Materials:
-
2-Amino-4-bromophenol
-
Methyl chlorooxoacetate
-
Pyridine (or another suitable non-nucleophilic base)
-
Dichloromethane (DCM), anhydrous
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acylation: To a solution of 2-amino-4-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add pyridine (1.1 eq). Stir the mixture for 10-15 minutes.
-
Slowly add a solution of methyl chlorooxoacetate (1.05 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Cyclization: Once the starting aminophenol is consumed, add p-toluenesulfonic acid (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 40 °C for DCM) and continue stirring for 4-8 hours, or until TLC analysis indicates the formation of the desired benzoxazole and consumption of the intermediate.
-
Work-up: Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic base like pyridine is crucial to neutralize the HCl generated during the acylation without competing with the aminophenol for the electrophilic methyl chlorooxoacetate.
-
Conducting the initial acylation at 0 °C helps to control the exothermic reaction and minimize potential side reactions.
-
The acid-catalyzed cyclodehydration is a standard method for the formation of the oxazole ring from an o-hydroxy amide precursor. Refluxing provides the necessary energy to overcome the activation barrier for the cyclization and subsequent dehydration.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl ester protons.
| Predicted ¹H NMR Data (in CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~ 7.85 | d |
| ~ 7.60 | dd |
| ~ 7.45 | d |
| ~ 4.05 | s |
-
Rationale: The aromatic protons will appear in the downfield region. H-4 is expected to be the most deshielded due to its proximity to the electron-withdrawing bromine atom and the oxazole nitrogen. H-6 will likely appear as a doublet of doublets due to coupling with both H-4 and H-7. H-7 will be a doublet. The methyl ester protons will appear as a singlet in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted ¹³C NMR Data (in CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160.5 | C=O (ester) |
| ~ 158.0 | C-2 |
| ~ 149.0 | C-7a |
| ~ 142.0 | C-3a |
| ~ 129.0 | C-6 |
| ~ 125.0 | C-4 |
| ~ 118.0 | C-5 |
| ~ 112.0 | C-7 |
| ~ 53.0 | -OCH₃ |
-
Rationale: The carbonyl carbon of the ester will be the most downfield signal. The carbons of the benzoxazole ring system will appear in the aromatic region, with their specific shifts influenced by the heteroatoms and the bromine substituent. The methyl carbon of the ester will be the most upfield signal.
Mass Spectrometry
Electron Impact Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| 255/257 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 224/226 | [M - OCH₃]⁺ |
| 196/198 | [M - COOCH₃]⁺ |
| 117 | [M - Br - COOCH₃]⁺ |
-
Rationale: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity. Fragmentation is likely to involve the loss of the methoxy radical, the carbomethoxy group, and subsequent loss of bromine.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted IR Data (KBr, cm⁻¹) | |
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | C-H stretching (aromatic) |
| ~ 2950 | C-H stretching (methyl) |
| ~ 1740 | C=O stretching (ester) |
| ~ 1610, 1580 | C=C stretching (aromatic) |
| ~ 1550 | C=N stretching (oxazole) |
| ~ 1250 | C-O stretching (ester) |
| ~ 1100 | C-O-C stretching (oxazole) |
Applications in Drug Development and Medicinal Chemistry
The benzoxazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. This compound, as a functionalized derivative, serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity.
-
Anticancer Activity: Many benzoxazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerase, tyrosine kinases, and tubulin polymerization. The 5-bromo substituent on this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of diverse aryl or heteroaryl groups. This enables the exploration of structure-activity relationships in the development of novel anticancer agents. For instance, new benzoxazole derivatives have shown promising anticancer effects against various carcinoma cell lines[1].
-
Antimicrobial Agents: The benzoxazole nucleus is also a key component of many compounds with significant antibacterial and antifungal properties[2]. The ester functionality at the 2-position of the title compound can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for antimicrobial screening.
-
Anti-inflammatory and Other Activities: Benzoxazole derivatives have also been investigated for their potential as anti-inflammatory, antiviral, and analgesic agents. The ability to functionalize both the 2- and 5-positions of the benzoxazole core of this compound provides a platform for the synthesis of a diverse range of compounds for screening against various biological targets.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. While a specific, detailed experimental protocol and corresponding characterization data are not yet widely published, a logical and efficient synthetic route can be proposed based on established chemical principles. The predicted spectroscopic data provides a solid foundation for the characterization of this molecule. The strategic placement of the bromo and methyl ester functionalities opens up numerous avenues for the synthesis of novel benzoxazole derivatives with a wide range of potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in the development of new medicines.
References
The Benzoxazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Executive Summary
The benzoxazole scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry. Its unique physicochemical properties and ability to serve as a structural bioisostere for endogenous purines allow it to interact effectively with a wide array of biological targets.[1][2][3] This guide provides a comprehensive technical overview of the benzoxazole core, articulating its fundamental properties, established synthetic methodologies, and profound impact across diverse therapeutic areas. We will delve into specific mechanisms of action, such as VEGFR-2 inhibition in oncology, and provide detailed, field-tested protocols for synthesis and biological evaluation. This document is designed to serve as a critical resource for researchers engaged in the rational design and development of next-generation benzoxazole-based therapeutics.
The Benzoxazole Scaffold: A Privileged Structure
Heterocyclic compounds form the backbone of the pharmaceutical industry, with over 75% of the top 200 drugs featuring a heterocyclic moiety.[4][5] Among these, the benzoxazole core—an oxazole ring fused to a benzene ring—is of paramount importance.[1] Its molecular formula is C₇H₅NO, and its molar mass is 119.12 g/mol .[4] The planarity and aromaticity of the benzoxazole system make it relatively stable, yet it possesses reactive sites that are amenable to functionalization, particularly at the 2-position.[2][6]
A key to its biological ubiquity is its role as a bioisostere of naturally occurring nucleic bases like adenine and guanine.[3][7][8] This structural mimicry enables benzoxazole derivatives to readily interact with the biopolymers of living systems, such as enzymes and receptors, making it a "privileged scaffold" in drug design.[1] Consequently, molecules incorporating this core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][9][10]
Physicochemical Properties and Structural Features
The therapeutic efficacy of any drug candidate is inextricably linked to its physicochemical profile, which governs its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Understanding the intrinsic properties of the benzoxazole core is therefore fundamental to optimizing drug-like characteristics.
The benzoxazole nucleus is an extremely weak base.[4] The lone pair of electrons on the nitrogen atom is co-planar with the heterocyclic ring and is not significantly involved in delocalization, which contributes to its weak basicity.[6] This property, along with its lipophilicity and potential for hydrogen bonding, dictates how benzoxazole derivatives behave in physiological environments.
| Property | Value/Description | Significance in Drug Discovery |
| Molecular Formula | C₇H₅NO | Foundation for molecular weight and elemental composition calculations. |
| Molar Mass | 119.12 g/mol [4] | A low starting weight allows for extensive functionalization while adhering to Lipinski's Rule of Five. |
| Melting Point | 27-30 °C[4] | Indicates relatively weak intermolecular forces in the unsubstituted solid state. |
| pKa | Weakly basic[4] | Influences the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| Solubility | Soluble in water[4] | Unsubstituted benzoxazole has some aqueous solubility; however, this is highly dependent on substituents. |
| Lipophilicity (logP) | Varies with substitution | A critical parameter for membrane permeability and ADMET properties. Must be balanced for optimal efficacy.[11] |
| Reactivity | The C-2 position is the primary electrophilic site.[6] | Provides a key handle for synthetic modification and diversification to explore structure-activity relationships. |
Synthetic Strategies for the Benzoxazole Core
The construction of the benzoxazole scaffold is a well-established field in synthetic organic chemistry. The most prevalent and versatile method involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent. This approach, often referred to as the Phillips condensation, typically requires dehydrating agents or high temperatures. Modern advancements have introduced milder, more efficient catalytic systems.
A general workflow involves the reaction of an o-aminophenol with a variety of carbonyl-containing compounds, such as carboxylic acids, aldehydes, or acid chlorides, often facilitated by catalysts to promote the cyclodehydration step.
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
More advanced, catalyst-driven methods offer significant advantages, including higher yields, milder reaction conditions, and greater functional group tolerance. For instance, transition metals like copper, palladium, and ruthenium have been successfully employed to catalyze the synthesis of benzoxazoles from various starting materials.[6]
Broad-Spectrum Pharmacological Activities
The benzoxazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities.[2][12]
Anticancer Activity
Benzoxazole derivatives have emerged as promising candidates in oncology.[5][13] Their mechanisms of action are diverse, but a significant body of research points to the inhibition of key protein kinases involved in tumor growth and proliferation.[14] One of the most critical targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis, the process of forming new blood vessels that tumors require to grow and metastasize.[10] By inhibiting VEGFR-2, certain benzoxazole compounds can effectively cut off a tumor's blood supply.
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, the need for novel antibiotics is critical. Benzoxazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[3][7][15] For example, some synthesized derivatives show better antimicrobial activity than the standard drugs ofloxacin and fluconazole against various microbial strains.[15] Their mechanism often involves the disruption of essential cellular processes in the microbe, leading to growth inhibition or cell death.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Several benzoxazole derivatives have been shown to possess significant anti-inflammatory properties, in some cases outperforming standard medications.[5] Marketed nonsteroidal anti-inflammatory drugs (NSAIDs) like flunoxaprofen and benoxaprofen contain the benzoxazole core, highlighting its clinical relevance in this area.[8][15]
Mechanism of Action: A Case Study in VEGFR-2 Inhibition
To illustrate the molecular basis of benzoxazole's therapeutic effect, we will examine its role in inhibiting the VEGFR-2 signaling pathway in cancer.
-
Activation: The process begins when the ligand, Vascular Endothelial Growth Factor (VEGF), binds to the extracellular domain of the VEGFR-2 receptor on endothelial cells.
-
Dimerization & Autophosphorylation: This binding event causes two receptor molecules to dimerize, which in turn activates the intracellular kinase domains. These domains then phosphorylate each other on specific tyrosine residues.
-
Downstream Signaling: The phosphorylated sites act as docking stations for various signaling proteins, initiating multiple downstream cascades (e.g., PLCγ-PKC-MAPK) that ultimately promote endothelial cell proliferation, migration, and survival—the key components of angiogenesis.
-
Inhibition: Certain 2-substituted benzoxazole derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the VEGFR-2 kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade. This effectively halts the pro-angiogenic signals, starving the tumor of essential nutrients.[10]
Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazole derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of the benzoxazole core can be finely tuned through substitution at various positions. The most commonly modified position is C-2, as it is readily functionalized through standard synthetic protocols.
-
Position 2: Substitution at this position is critical. Introducing different aryl or alkyl groups can modulate potency and selectivity for specific targets. For instance, studies have shown that substituting aromatic aldehydes with dimethoxy and tri-methoxy groups at this position can enhance anticancer activity.[7]
-
Benzene Ring (Positions 4, 5, 6, 7): Modification of the fused benzene ring with electron-donating or electron-withdrawing groups can significantly impact the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its overall ADMET profile and potency.
Caption: Key substitution points for SAR studies on the benzoxazole core.
Experimental Protocols
The following protocols are provided as representative examples. Researchers must ensure all work is conducted in compliance with institutional safety guidelines.
Protocol: Synthesis of 2-Phenylbenzo[d]oxazole
This protocol describes a classic cyclocondensation reaction.
Rationale: This method is chosen for its reliability and simplicity, serving as a foundational technique for creating a 2-arylbenzoxazole library. Polyphosphoric acid (PPA) acts as both the solvent and the dehydrating agent to drive the reaction to completion.
Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-aminophenol (1.0 eq) and benzoic acid (1.1 eq).
-
Reagent Addition: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of o-aminophenol) to the flask. The PPA is highly viscous; gentle heating may be required to facilitate stirring.
-
Reaction: Heat the reaction mixture to 220-240 °C with continuous stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Workup: After completion, allow the mixture to cool to approximately 100 °C. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~200 g) with vigorous stirring.
-
Precipitation & Filtration: A solid precipitate will form. Continue stirring until all the ice has melted. Collect the crude solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-phenylbenzo[d]oxazole.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Melting Point, IR, ¹H-NMR, and Mass Spectrometry.[15]
Protocol: In-Vitro Anticancer Activity (MTT Assay)
Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity. Since the metabolic activity of viable cells reduces the yellow MTT tetrazolium salt to a purple formazan, the amount of formazan produced is proportional to the number of living cells. This makes it an excellent primary screen for evaluating the cytotoxic potential of novel compounds.
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized benzoxazole compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for another 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Perspectives
The benzoxazole core is undeniably a privileged scaffold in drug discovery, consistently yielding compounds with potent and diverse pharmacological activities.[5] Its synthetic tractability and favorable physicochemical properties ensure its continued prominence in medicinal chemistry libraries. Future research will likely focus on developing novel catalytic methodologies for more efficient and environmentally benign syntheses.[6][12] Furthermore, the application of computational chemistry and machine learning will accelerate the design of benzoxazole derivatives with enhanced potency, selectivity, and optimized ADMET profiles. As our understanding of disease biology deepens, the versatility of the benzoxazole core will be leveraged to develop next-generation therapeutics targeting novel and challenging biological pathways.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Review on benzoxazole chemistry and pharmacological potential. [wisdomlib.org]
- 6. ijpbs.com [ijpbs.com]
- 7. ijmpr.in [ijmpr.in]
- 8. researchgate.net [researchgate.net]
- 9. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 5-Bromobenzoxazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
Benzoxazoles are a class of heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. This privileged scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] The unique structural features of the benzoxazole nucleus allow for diverse chemical modifications, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[3][4] The versatility of the benzoxazole core has made it a valuable building block in the design and synthesis of novel therapeutic agents.[1]
This guide focuses on a specific subset of these compounds: 5-bromobenzoxazole derivatives. The introduction of a bromine atom at the 5-position of the benzoxazole ring can significantly influence the molecule's physicochemical properties and biological activity. We will delve into the synthesis, biological evaluation, and mechanisms of action of these derivatives, providing researchers and drug development professionals with a comprehensive technical overview of their potential.
Anticancer Activity of 5-Bromobenzoxazole Derivatives: A Multi-faceted Approach
Several 5-bromobenzoxazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines, including breast, lung, colon, liver, and brain carcinomas.[5] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Induction of Apoptosis and Inhibition of Angiogenesis
A prominent mechanism by which 5-bromobenzoxazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. One notable example is 5-amino-2-[p-bromophenyl]-benzoxazole, which has shown significant anticancer effects in breast cancer cell lines.[6] This compound has been observed to increase the levels of pro-apoptotic proteins such as cytochrome C and decrease the levels of anti-apoptotic proteins and key signaling molecules like NF-κB. The apoptotic cascade is a tightly regulated process, and its activation is a key strategy in cancer therapy.
In addition to inducing apoptosis, some 5-bromobenzoxazole derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis. This is often achieved through the inhibition of key signaling molecules like Vascular Endothelial Growth Factor (VEGF).
Signaling Pathways Targeted by 5-Bromobenzoxazole Derivatives
The anticancer activity of 5-bromobenzoxazole derivatives can be attributed to their interaction with various signaling pathways crucial for cancer cell survival and proliferation.
1. The Intrinsic Apoptosis Pathway:
Certain 5-bromobenzoxazole derivatives can trigger the intrinsic apoptosis pathway by increasing the release of cytochrome C from the mitochondria. This, in turn, leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.
Caption: Intrinsic Apoptosis Pathway Activation.
2. VEGFR-2 Signaling Pathway in Angiogenesis:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis.[2][7] Some benzoxazole derivatives have been designed as potential VEGFR-2 inhibitors, thereby blocking the downstream signaling cascade that promotes the formation of new blood vessels.[8][9]
Caption: Inhibition of VEGFR-2 Signaling.
3. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway:
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that can modulate the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1).[8][10] Some benzoxazole derivatives act as potent AhR agonists, leading to the induction of CYP1A1 expression and subsequent anticancer activity.[5]
References
- 1. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-MET [stage.abbviescience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey | Semantic Scholar [semanticscholar.org]
- 10. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Heterocyclic Scaffolding: A Technical Guide to Methyl 5-bromobenzo[d]oxazole-2-carboxylate
Introduction: The Strategic Importance of the Benzoxazole Core
In the landscape of modern medicinal chemistry and materials science, the benzoxazole scaffold stands as a "privileged structure."[1] Its prevalence in a multitude of biologically active compounds underscores its significance as a foundational element in drug discovery.[2][3] Methyl 5-bromobenzo[d]oxazole-2-carboxylate, a key derivative of this esteemed heterocyclic family, offers a strategic combination of functionalities: a reactive bromine atom poised for cross-coupling reactions, a versatile ester group for further elaboration, and the inherent biological relevance of the benzoxazole core. This guide provides an in-depth exploration of its synthesis, reactivity, and application as a pivotal building block for the creation of novel molecular entities.
Physicochemical Properties
A foundational understanding of a building block's properties is paramount for its effective utilization. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 954239-61-3 | [4] |
| Molecular Formula | C₉H₆BrNO₃ | [4] |
| Molecular Weight | 256.05 g/mol | [4] |
| Appearance | Off-white to pale yellow solid | [5] |
| Storage | Sealed in dry, Room Temperature | [4] |
A Plausible Synthetic Pathway
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buy Methyl benzo[d]oxazole-2-carboxylate | 27383-86-4 [smolecule.com]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 954239-61-3 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Benzoxazole Scaffold: A Privileged Framework for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Benzoxazole Core
The benzoxazole moiety, a bicyclic heterocyclic system forged from the fusion of a benzene and an oxazole ring, has emerged as a "privileged scaffold" in medicinal chemistry. This unique structural motif confers a favorable combination of physicochemical properties, including metabolic stability, lipophilicity, and the capacity for diverse molecular interactions, making it a cornerstone in the design of novel therapeutic agents. The inherent bioactivity of the benzoxazole core has been demonstrated across a wide spectrum of diseases, with derivatives exhibiting potent anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive technical overview of the most promising therapeutic targets for benzoxazole compounds, detailing the underlying mechanisms of action and providing robust, field-proven experimental protocols for their evaluation.
I. Oncological Targets: Disrupting the Engines of Malignancy
The dysregulation of cellular signaling pathways is a hallmark of cancer, and benzoxazole derivatives have shown remarkable efficacy in targeting key nodes in these networks, particularly those involved in tumor growth, angiogenesis, and metastasis.
A. Receptor Tyrosine Kinases (RTKs): Halting Angiogenesis and Proliferation
1. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Upon binding its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, effectively blocking the ATP-binding site within the kinase domain and abrogating downstream signaling.
Signaling Pathway of VEGFR-2 Inhibition
The Benzoxazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold, a bicyclic aromatic heterocycle, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive exploration of the benzoxazole core, from its fundamental chemical properties and synthesis to its intricate mechanisms of action across various therapeutic areas. We delve into the critical structure-activity relationships that govern its biological efficacy, supported by quantitative data and detailed experimental protocols. This guide is designed to serve as an essential resource for professionals in drug discovery and development, offering field-proven insights and a robust framework for the rational design of novel benzoxazole-based therapeutic agents.
Introduction: The Ascendancy of a Versatile Heterocycle
Benzoxazole, an aromatic organic compound with the molecular formula C₇H₅NO, consists of a benzene ring fused to an oxazole ring.[1] This seemingly simple architecture belies a rich chemical versatility and profound biological significance. The planar and aromatic nature of the benzoxazole ring system contributes to its relative stability, while also providing reactive sites amenable to functionalization.[2] This unique combination of properties has made the benzoxazole nucleus a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to multiple biological targets with high affinity.[3][4]
The significance of benzoxazoles in drug discovery is underscored by their structural similarity to naturally occurring purine bases, such as adenine and guanine.[5][6] This bioisosterism is thought to facilitate interactions with a wide array of biological macromolecules, including enzymes and receptors, leading to a diverse range of pharmacological effects.[5][6] Consequently, benzoxazole derivatives have been extensively investigated and developed as potent anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic agents.[3][7][8] This guide will provide an in-depth analysis of the key attributes that make benzoxazoles a perennial focus of medicinal chemistry research.
Synthetic Strategies: Constructing the Benzoxazole Core
The construction of the benzoxazole scaffold is a well-established area of synthetic organic chemistry, with numerous methodologies developed to afford a wide variety of substituted derivatives. The most prevalent and versatile approach involves the condensation of 2-aminophenols with various carbonyl-containing compounds.[9]
Classical Condensation Reactions
The traditional synthesis of 2-substituted benzoxazoles often involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acyl chloride, ester) under dehydrating conditions, frequently at elevated temperatures.[10] While effective, these methods can require harsh reaction conditions.
Modern Catalytic Approaches
Contemporary synthetic efforts have focused on the development of milder and more efficient catalytic systems. These include the use of:
-
Metal Catalysts: Transition metals such as copper, palladium, and ruthenium have been employed to catalyze the synthesis of benzoxazoles from various starting materials, often under milder conditions and with broader substrate scope.[10]
-
Acid Catalysts: Both Brønsted and Lewis acids are effective catalysts for the condensation of 2-aminophenols with aldehydes or orthoesters.[9]
-
Nanocatalysts: The use of nanocatalysts offers advantages such as high surface area, enhanced catalytic activity, and ease of recovery and reuse.[1]
Representative Synthetic Protocol: Synthesis of 2-Substituted Benzoxazoles via Tf₂O-Promoted Electrophilic Activation
This protocol describes a mild and efficient method for the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.[9]
Experimental Protocol:
-
To a solution of the tertiary amide (0.55 mmol) in 1 mL of dichloromethane (DCM), add 2-fluoropyridine (1 mmol, 97 mg).
-
Cool the mixture to 0 °C in an ice bath.
-
Add triflic anhydride (Tf₂O) (0.6 mmol, 170 mg) dropwise to the cooled mixture and stir for 15 minutes.
-
Add the 2-aminophenol (0.5 mmol, 54.5 mg) to the reaction mixture and stir for 1 hour at room temperature.
-
Quench the reaction by adding 0.5 mL of triethylamine (Et₃N).
-
Evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent to obtain the desired 2-substituted benzoxazole.[9]
References
- 1. Benzoxazole synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journal.ijresm.com [journal.ijresm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Methyl 5-bromobenzo[d]oxazole-2-carboxylate molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth look at the fundamental physicochemical properties of Methyl 5-bromobenzo[d]oxazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.
Core Molecular Attributes
This compound is a brominated benzoxazole derivative. The incorporation of the bromine atom and the methyl ester group significantly influences its electronic properties, reactivity, and potential as a scaffold in drug design.
Molecular Formula and Weight
The key identifiers for this compound are its molecular formula and weight, which are essential for stoichiometric calculations in synthesis, analytical characterization, and high-throughput screening.
| Property | Value | Source |
| Chemical Formula | C9H6BrNO3 | [1][2] |
| Molecular Weight | 256.05 g/mol | [1][2] |
| CAS Number | 954239-61-3 | [1][2] |
Structural Representation and Logic
The structure of this compound is foundational to its chemical behavior. The benzoxazole core is a bicyclic system consisting of a benzene ring fused to an oxazole ring.
Caption: Chemical structure of this compound.
Experimental Protocols: A Note on Synthesis
While a detailed synthetic protocol is beyond the scope of this specific guide, the synthesis of related benzoxazole structures often involves the condensation of a 2-aminophenol with a carboxylic acid derivative. For instance, the synthesis of a related compound, methyl 2-aminobenzo[d]oxazole-5-carboxylate, involves the reaction of 2-amino-4-nitrophenol, followed by reduction and subsequent cyclization with cyanogen bromide.[3] This general principle highlights the modularity of benzoxazole synthesis, allowing for the introduction of various substituents to modulate the molecule's properties.
Applications and Relevance in Drug Development
Benzoxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. They are often investigated for their potential as:
-
Antimicrobial agents: The benzoxazole scaffold is present in several compounds with antibacterial and antifungal properties.
-
Anticancer agents: Certain derivatives have shown promise in targeting various cancer cell lines.
-
Enzyme inhibitors: The rigid, planar structure of the benzoxazole core makes it an attractive scaffold for designing specific enzyme inhibitors.
The presence of a bromine atom in this compound can enhance its biological activity through halogen bonding and by increasing its lipophilicity, which can improve cell membrane permeability. The methyl ester provides a handle for further chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.
References
Spectroscopic data for benzoxazole characterization
<An In-Depth Technical Guide to the Spectroscopic Characterization of Benzoxazole
Introduction
Benzoxazole derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmacologically active agents and functional materials.[1][2] Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, make them a focal point for drug development.[1][3] A precise and unambiguous structural characterization is paramount for advancing synthesis, establishing structure-activity relationships (SAR), and ensuring the quality of these high-value compounds.[4]
This technical guide provides a comprehensive, field-proven framework for the characterization of the benzoxazole core using a multi-technique spectroscopic approach. As a self-validating system, the integration of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides overlapping and complementary data, ensuring the highest degree of confidence in structural elucidation. We will delve into the causality behind experimental choices and provide detailed protocols and data interpretation insights for researchers, scientists, and drug development professionals.
The Integrated Spectroscopic Workflow
The effective characterization of benzoxazole relies not on a single technique, but on the synergistic integration of multiple spectroscopic methods. Each technique probes different aspects of the molecular structure, and together they provide a complete and validated picture.
Caption: A typical workflow for benzoxazole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For benzoxazole, ¹H and ¹³C NMR provide definitive information on the substitution pattern and electronic environment of the heterocyclic and aromatic rings.
Expertise in Practice: Experimental Protocol
A high-quality spectrum is foundational to accurate interpretation. The following protocol is a self-validating system designed for reproducibility.
-
Sample Preparation:
-
Weigh 5-10 mg of the purified benzoxazole derivative for ¹H NMR, and 10-50 mg for ¹³C NMR, into a clean, dry vial.[1] A higher concentration for ¹³C NMR is necessary due to the low natural abundance of the ¹³C isotope.[1]
-
Select a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice for many derivatives due to its volatility and relatively simple residual signal.[1]
-
Add approximately 0.6-0.7 mL of the deuterated solvent.[1] For quantitative purposes, an internal standard such as tetramethylsilane (TMS) can be added, though modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]
-
Ensure complete dissolution, using gentle sonication if necessary. Filter the solution if any particulate matter remains to prevent magnetic field distortions that lead to poor spectral quality.[1]
-
-
Data Acquisition:
-
Spectra are typically acquired on a 400 or 500 MHz spectrometer.[5]
-
For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is standard. A greater number of scans is required (often several hundred to over a thousand) due to the lower sensitivity.
-
Expert Tip: Acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum is highly recommended. DEPT-135 and DEPT-90 experiments differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning quaternary carbons (like C2, C3a, and C7a) that are absent in DEPT spectra.[4]
-
¹H NMR Data Interpretation
The ¹H NMR spectrum of unsubstituted benzoxazole shows distinct signals for the proton on the oxazole ring and the four protons on the fused benzene ring.
Caption: Benzoxazole structure with proton numbering.
Table 1: Typical ¹H NMR Spectral Data for Benzoxazole in CDCl₃
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Causality and Insights |
| H-2 | 8.0 - 8.2 | Singlet (s) | N/A | This proton is adjacent to both electronegative N and O atoms, causing a significant downfield shift. Its singlet nature indicates no adjacent protons.[1] |
| H-4 / H-7 | 7.50 - 7.80 | Multiplet (m) or Doublet (d) | ortho: ~7-9 Hz | These protons are in the aromatic region and are deshielded by the ring current. Their exact appearance depends on the substitution pattern.[1] |
| H-5 / H-6 | 7.20 - 7.50 | Multiplet (m) or Triplet (t) | ortho: ~7-9 Hz | These protons are typically more shielded than H-4 and H-7, appearing further upfield in the aromatic region.[1] |
Note: Chemical shifts are referenced to TMS at δ 0.00 ppm and can vary with solvent and substituents.
¹³C NMR Data Interpretation
The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom. The influence of the heteroatoms is critical for correct assignment.
Table 2: Typical ¹³C NMR Spectral Data for Benzoxazole in CDCl₃
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 Signal | Causality and Insights |
| C-2 | ~152.7 | Positive | This imine-like carbon is strongly deshielded by both adjacent N and O atoms, placing it far downfield. |
| C-7a | ~150.9 | Absent | A quaternary carbon bonded to oxygen, resulting in a significant downfield shift. |
| C-3a | ~141.9 | Absent | A quaternary carbon bonded to nitrogen, also shifted downfield. |
| C-5 | ~125.1 | Positive | Aromatic CH carbon. |
| C-6 | ~124.5 | Positive | Aromatic CH carbon, typically close in chemical shift to C-5. |
| C-4 | ~120.0 | Positive | Aromatic CH carbon. |
| C-7 | ~110.5 | Positive | Aromatic CH carbon, often the most upfield of the benzene ring carbons. |
Note: Data derived from publicly available spectra and literature.[5] Assignments are confirmed with DEPT experiments, where quaternary carbons (C-7a, C-3a) are absent.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing invaluable information about the functional groups present. For benzoxazole, it is used to confirm the presence of the core heterocyclic structure and any substituents.
Expertise in Practice: Experimental Protocol
-
Sample Preparation: A major advantage of modern IR spectroscopy is the minimal sample preparation required with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Data Acquisition:
-
Record the spectrum, typically over the range of 4000–400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty ATR crystal first. The instrument software will automatically subtract this from the sample spectrum.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
IR Data Interpretation
The IR spectrum of benzoxazole is characterized by several key absorption bands.
Table 3: Characteristic IR Absorption Bands for the Benzoxazole Core
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| 3100–3000 | C-H stretch (aromatic) | Medium-Weak | Confirms the presence of the aromatic benzene ring. |
| 1670–1560 | C=N stretch (imine) | Medium-Strong | A key diagnostic peak for the oxazole ring.[6] |
| ~1500 & ~1450 | C=C stretch (aromatic) | Medium-Strong | Characteristic absorptions for the benzene ring skeletal vibrations. |
| 1270–1200 | C-O stretch (aryl-ether) | Strong | Indicates the C-O-C linkage within the oxazole ring.[6] |
| Below 900 | C-H bend (out-of-plane) | Strong | The pattern of these bands in the "fingerprint region" can give clues about the substitution pattern on the benzene ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, acting as a molecular fingerprint.
Expertise in Practice: Experimental Protocol
-
Sample Introduction: For a pure, volatile solid like benzoxazole, direct insertion probe analysis is efficient. A small amount of sample is placed in a capillary tube, inserted into the instrument, and heated to induce vaporization into the ion source.
-
Ionization: Standard EI is performed at 70 eV. This high energy level ensures fragmentation and produces a characteristic, library-searchable spectrum.
-
Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
MS Data Interpretation
The mass spectrum of benzoxazole (C₇H₅NO, Molecular Weight: 119.12 g/mol ) is dominated by the molecular ion peak.[7]
Table 4: Key Ions in the Electron Ionization Mass Spectrum of Benzoxazole
| m/z | Proposed Fragment | Formula | Significance |
| 119 | [M]⁺˙ | [C₇H₅NO]⁺˙ | Molecular Ion (Base Peak). Its presence confirms the molecular weight of the compound.[7] |
| 91 | [M - CO]⁺˙ | [C₆H₅N]⁺˙ | A characteristic fragmentation pathway for benzoxazoles is the loss of a neutral carbon monoxide (CO) molecule.[8] |
| 64 | [C₅H₄]⁺˙ | [C₅H₄]⁺˙ | Subsequent fragmentation of the m/z 91 ion, often by loss of hydrogen cyanide (HCN). |
The fragmentation pathway provides a logical puzzle that, when solved, strongly validates the proposed structure.
References
- 1. benchchem.com [benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. esisresearch.org [esisresearch.org]
- 7. Benzoxazole [webbook.nist.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Synthesis Protocol: Methyl 5-bromobenzo[d]oxazole-2-carboxylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 5-bromobenzo[d]oxazole-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and materials science. The protocol is structured in two primary stages: (1) the catalytic hydrogenation of 4-bromo-2-nitrophenol to yield the key intermediate, 2-amino-4-bromophenol, and (2) the subsequent cyclocondensation of this intermediate with methyl chlorooxoacetate to form the target compound. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step instructions, and includes troubleshooting insights to ensure a robust and reproducible synthesis. The intended audience includes researchers and professionals in organic synthesis, drug discovery, and chemical development.
Introduction and Scientific Rationale
Benzoxazole scaffolds are privileged structures in drug discovery, appearing in numerous compounds with a wide range of biological activities.[1] The specific target molecule, this compound, incorporates several key features: a benzoxazole core, a bromine atom for subsequent cross-coupling reactions (e.g., Suzuki, Heck), and a methyl ester for potential amide coupling or further derivatization. This makes it a highly versatile intermediate for building complex molecular libraries.
The synthetic strategy outlined herein is a convergent approach that prioritizes efficiency and control. The synthesis begins with the selective reduction of a commercially available nitrophenol. This is followed by a classic benzoxazole formation, a type of cyclization reaction that is well-documented and reliable for constructing this heterocyclic system from 2-aminophenol precursors.[2][3]
Strategic Overview of the Synthesis
The synthesis is designed for clarity and high yield, proceeding through a stable, isolable intermediate.
Figure 1: High-level workflow for the two-stage synthesis.
Part A: Synthesis of 2-Amino-4-bromophenol
Mechanistic Considerations
The conversion of 4-bromo-2-nitrophenol to 2-amino-4-bromophenol is a critical reduction step. While various methods exist (e.g., using SnCl₂ or Na₂S₂O₄), catalytic hydrogenation is selected for its high efficiency, clean conversion, and environmentally benign byproducts (water). A rhodium on carbon (Rh/C) catalyst is particularly effective for this transformation, offering excellent chemoselectivity by reducing the nitro group without affecting the bromine substituent or the aromatic ring under mild conditions.[4]
Detailed Experimental Protocol (Part A)
-
Reactor Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-nitrophenol (50.7 g, 233 mmol).
-
Solvent Addition: Add tetrahydrofuran (THF, 500 mL) to the flask to dissolve the solid.
-
Catalyst Addition: Carefully add 5% Rhodium on Carbon (Rh/C, 5.0 g) to the solution. Safety Note: Handle the catalyst in a fume hood; it can be pyrophoric.
-
Hydrogenation: Seal the flask, purge with nitrogen, and then introduce a hydrogen atmosphere (e.g., from a balloon or a controlled line).
-
Reaction: Stir the mixture vigorously at room temperature for 11-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the Celite® pad with additional THF (2 x 50 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. This will yield 2-amino-4-bromophenol as a brown solid.
-
Drying and Characterization: Dry the solid under vacuum. The expected yield is approximately 43.3 g (99%). The product can be characterized by ¹H NMR and mass spectrometry to confirm its identity and purity before proceeding.[4]
Part B: Synthesis of this compound
Mechanistic Considerations
This step involves the formation of the benzoxazole ring via cyclocondensation. The reaction proceeds through a two-step sequence within a single pot:
-
N-Acylation: The more nucleophilic amino group of 2-amino-4-bromophenol attacks the electrophilic carbonyl carbon of methyl chlorooxoacetate. This forms an N-acylated intermediate. Pyridine is used as a mild base to neutralize the HCl generated during this step.
-
Intramolecular Cyclization & Dehydration: The hydroxyl group of the intermediate then performs an intramolecular nucleophilic attack on the newly formed amide carbonyl. The resulting tetrahedral intermediate subsequently eliminates a molecule of water to aromatize, forming the stable benzoxazole ring system.
References
- 1. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 2. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
Application Note: Efficient One-Pot Synthesis of Substituted Benzoxazoles
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Benzoxazoles and Synthesis Efficiency
The benzoxazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2][3] Derivatives of benzoxazole are known to exhibit a wide spectrum of biological activities, including anti-cancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] The planar structure of the benzoxazole ring system allows for effective π–π stacking and hydrogen bond interactions with biological macromolecules, making it a valuable building block in modern drug design.[3]
Traditionally, the synthesis of benzoxazoles involves multi-step procedures that often require harsh reaction conditions, toxic reagents, and tedious purification of intermediates.[6][7] These drawbacks have spurred the development of more efficient, economical, and environmentally benign methodologies. One-pot synthesis, which combines multiple reaction steps into a single operation without isolating intermediates, has emerged as a superior strategy.[8] This approach enhances "pot economy" by saving time, reducing solvent waste, and simplifying purification processes, making it highly attractive for generating diverse libraries of substituted benzoxazoles for high-throughput screening and drug discovery programs.[5][8]
This application note provides a detailed guide to the one-pot synthesis of 2-substituted benzoxazoles via the condensation of o-aminophenols and aldehydes, focusing on practical, field-proven protocols using various catalytic systems.
Core Reaction Mechanism: From Condensation to Aromatic System
The most common and direct one-pot pathway to 2-substituted benzoxazoles involves the reaction between an o-aminophenol and an aldehyde. The transformation proceeds through two key stages:
-
Condensation and Schiff Base Formation: The amino group of the o-aminophenol nucleophilically attacks the carbonyl carbon of the aldehyde. Subsequent dehydration results in the formation of a phenolic Schiff base (imine) intermediate.
-
Intramolecular Cyclization and Oxidation: The hydroxyl group of the intermediate then attacks the imine carbon in an intramolecular cyclization to form a non-aromatic benzoxazoline (a cyclic hemiaminal).[9] This intermediate is then oxidized to furnish the stable aromatic benzoxazole ring system. The oxidation can be promoted by an external oxidant (e.g., air, O₂) or occur spontaneously depending on the catalyst and reaction conditions.[10][11]
Caption: General reaction mechanism for one-pot benzoxazole synthesis.
Experimental Protocols & Methodologies
The choice of catalyst is critical for driving the reaction efficiently under mild conditions. Below are three distinct and reliable protocols for the one-pot synthesis of substituted benzoxazoles.
**Protocol 1: Lewis Acid Catalysis with Zinc Triflate (Zn(OTf)₂) **
Principle: Zinc triflate is an effective Lewis acid that activates the aldehyde's carbonyl group, facilitating the initial condensation with o-aminophenol. It promotes the reaction efficiently under reflux conditions in a green solvent like ethanol.[4][10] This method is known for its simplicity and good yields across a range of substrates.
Materials:
-
o-Aminophenol (or substituted derivatives)
-
Substituted aromatic or aliphatic aldehyde
-
Zinc triflate (Zn(OTf)₂)
-
Ethanol (absolute)
-
Ethyl acetate and Hexane (for chromatography)
-
Silica gel (200-300 mesh)
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-aminophenol (1.0 mmol) and the desired aldehyde (1.0 mmol).
-
Add absolute ethanol (10 mL) to dissolve the reactants.
-
Add a catalytic amount of zinc triflate (e.g., 5-10 mol%, ~0.1 mmol).
-
Heat the reaction mixture to reflux (approximately 78°C) and stir.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate eluent system (e.g., 7:3 v/v). The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation. The reaction is generally complete within 2-4 hours.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) to remove the zinc catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 2-substituted benzoxazole.
-
Causality & Insights:
-
Why Ethanol? Ethanol is a relatively green and polar protic solvent that effectively dissolves the reactants and is compatible with the reflux temperature.[4]
-
Why Zn(OTf)₂? As a Lewis acid, it coordinates to the carbonyl oxygen of the aldehyde, making the carbon more electrophilic and accelerating the initial nucleophilic attack by the aminophenol.[10] Its catalytic nature means only a small amount is needed.
Protocol 2: Green Synthesis Using a Recyclable Magnetic Nanocatalyst
Principle: This protocol employs a solid-supported acid catalyst, such as sulfonic acid-functionalized silica-coated magnetite nanoparticles (Fe₃O₄@SiO₂-SO₃H), offering a highly sustainable approach.[12] The catalyst is easily recovered using an external magnet and can be reused multiple times without significant loss of activity.[11][12] The reaction often proceeds under milder conditions than traditional methods.
Materials:
-
o-Aminophenol
-
Aromatic aldehyde
-
Fe₃O₄@SiO₂-SO₃H nanocatalyst
-
Ethanol or water
-
Ethyl acetate
Step-by-Step Procedure:
-
In a round-bottom flask, combine o-aminophenol (1.0 mmol), the aldehyde (1.0 mmol), and the magnetic nanocatalyst (e.g., 0.03 g).[12]
-
Add the chosen solvent (e.g., 5 mL of water or ethanol). Using water as a solvent makes this a particularly green method.[11]
-
Heat the mixture in a preheated oil bath to 50-80°C and stir vigorously.[12]
-
Reaction Monitoring: Track the reaction's progress via TLC (eluent: n-hexane:ethanol 3:1).[12] Completion is typically achieved in 30-60 minutes.
-
Work-up and Catalyst Recovery:
-
Cool the reaction mixture to room temperature.
-
Add ethyl acetate (10 mL) to dissolve the product.
-
Place a strong external magnet against the side of the flask. The black nanocatalyst will be attracted to the magnet, allowing the clear product solution to be decanted or pipetted off.
-
Wash the recovered catalyst with ethanol (2 x 5 mL), dry it in an oven, and store for reuse.
-
Wash the decanted organic solution with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Product Isolation: The resulting solid product is often of high purity. If necessary, it can be further purified by recrystallization from hot ethanol.[12]
Causality & Insights:
-
Why a Magnetic Nanocatalyst? This approach epitomizes green chemistry principles. It avoids the need for aqueous work-up to remove the catalyst and allows for simple, energy-efficient recovery and reuse, minimizing waste.[11][12]
-
Why Mild Temperature? The high surface area and reactivity of the nanocatalyst allow the reaction to proceed efficiently at lower temperatures, reducing energy consumption.
Protocol 3: Ultrasound-Assisted Synthesis
Principle: Sonication provides an alternative energy source to conventional heating. The acoustic cavitation generated by ultrasound creates localized hot spots with extreme temperatures and pressures, dramatically accelerating the reaction rate.[13][14] This method often leads to shorter reaction times and high yields under solvent-free or minimal solvent conditions.[11][12]
Materials:
-
o-Aminophenol
-
Aldehyde
-
Catalyst (e.g., Lewis acidic ionic liquid on magnetic nanoparticles)[11] or catalyst-free conditions can be explored.
-
Ethyl acetate
Step-by-Step Procedure:
-
Place the o-aminophenol (1.0 mmol), aldehyde (1.0 mmol), and catalyst (if used) into a Pyrex glass vessel.
-
Seal the vessel and place it in an ultrasonic bath with a frequency of approximately 37 kHz.[12]
-
Set the bath temperature to 70°C and sonicate for 30-45 minutes.[11][12]
-
Reaction Monitoring: After the specified time, confirm reaction completion using TLC or GC-MS.[12]
-
Work-up and Purification:
-
Cool the vessel and add ethyl acetate (10 mL) to dissolve the product.
-
If a solid catalyst was used, filter or magnetically separate it.
-
Wash the organic solution with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Recrystallize the product from a suitable solvent like ethanol to obtain pure crystals.
-
Causality & Insights:
-
Why Ultrasound? Sonication provides mechanical and thermal energy that enhances mass transfer and dramatically increases reaction rates, allowing for rapid synthesis at a lower bulk temperature compared to conventional refluxing. This aligns with the principles of process intensification and green chemistry.[13]
General Experimental Workflow
The one-pot synthesis of benzoxazoles follows a streamlined and efficient workflow, minimizing handling and intermediate isolation.
Caption: A streamlined workflow for one-pot benzoxazole synthesis.
Data Summary: Substrate Scope and Yields
The versatility of one-pot methods allows for the synthesis of a wide array of substituted benzoxazoles. The electronic nature of the substituent on the aromatic aldehyde can influence reaction rates and yields.
| Entry | Aldehyde Substituent | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 4-Chloro | Zn(OTf)₂ | Ethanol, Reflux, 2h | ~90% | [4] |
| 2 | 4-Nitro | Zn(OTf)₂ | Ethanol, Reflux, 2h | ~92% | [4] |
| 3 | 4-Methoxy | Zn(OTf)₂ | Ethanol, Reflux, 3h | ~88% | [4] |
| 4 | 2-Chloro | Zn(OTf)₂ | Ethanol, Reflux, 4h | ~80% | [4] |
| 5 | 4-Methyl | NiSO₄ | Ethanol, RT, 2.5h | ~94% | [15] |
| 6 | 3-Bromo | NiSO₄ | Ethanol, RT, 3h | ~91% | [15] |
| 7 | 4-Hydroxy | Fe₃O₄@SiO₂-SO₃H | H₂O, 80°C, 45 min | ~89% | [11] |
| 8 | Unsubstituted | LAIL@MNP | Solvent-free, 70°C, Sonication, 30 min | ~95% | [11] |
Field Insights:
-
Electronic Effects: Aldehydes with electron-withdrawing groups (e.g., -NO₂, -Cl) tend to react faster as the carbonyl carbon is more electrophilic.[4]
-
Steric Hindrance: Ortho-substituted aldehydes may exhibit slightly lower yields or require longer reaction times due to steric hindrance during the condensation and cyclization steps.[4]
Conclusion
One-pot synthesis represents a powerful and efficient strategy for the rapid generation of substituted benzoxazole libraries. The protocols detailed here, utilizing Lewis acids, recyclable nanocatalysts, and ultrasound energy, offer significant advantages over traditional multi-step methods. They are characterized by mild conditions, short reaction times, high yields, and operational simplicity. These methodologies are well-suited for applications in medicinal chemistry and materials science, enabling researchers to accelerate the discovery and development of novel benzoxazole-based compounds.
References
- 1. jetir.org [jetir.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Life cycle assessment of multistep benzoxazole synthesis: from batch to waste-minimised continuous flow systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jocpr.com [jocpr.com]
- 8. One-Pot Synthesis of Benzoxazoles: A Promising Approach to Aromatic Heterocyclic Compounds Preparation | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpbs.com [ijpbs.com]
- 11. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Application Notes & Protocols: Methyl 5-bromobenzo[d]oxazole-2-carboxylate as a Cornerstone for Anticancer Agent Synthesis
Abstract
The benzo[d]oxazole framework is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, particularly in oncology.[1][2] This guide provides an in-depth technical overview of Methyl 5-bromobenzo[d]oxazole-2-carboxylate, a versatile and strategically vital building block for the synthesis of novel anticancer agents. We will explore its synthetic utility, focusing on key transformations that leverage its dual reactive sites: the C5-bromo group for palladium-catalyzed cross-coupling reactions and the C2-methyl ester for amide bond formation. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a framework for designing potent therapeutics, such as kinase inhibitors.
The Benzoxazole Scaffold: A Privileged Structure in Oncology
Heterocyclic compounds are central to drug discovery, and the benzoxazole moiety, an aromatic structure comprising a benzene ring fused to an oxazole ring, is particularly prominent.[3][4] Its rigid, planar nature and ability to participate in hydrogen bonding and π-π stacking interactions allow it to bind effectively with various biological targets.[2] Consequently, benzoxazole derivatives have demonstrated a wide spectrum of anticancer activities, including the inhibition of critical signaling pathways involved in tumor growth, proliferation, and angiogenesis.[5][6]
Key mechanisms of action for benzoxazole-based anticancer agents include:
-
Kinase Inhibition: Many derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR-2 and c-Met, or intracellular kinases such as Aurora B, which are crucial for cell cycle regulation and angiogenesis.[7][8]
-
Apoptosis Induction: Certain analogs can trigger programmed cell death by modulating the expression of pro-apoptotic (e.g., BAX, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[9][10]
-
DNA Intercalation and Topoisomerase Inhibition: The planar ring system can intercalate with DNA or inhibit enzymes like topoisomerase, leading to cell cycle arrest and cell death.[11]
The versatility of the benzoxazole core allows for substitutions at various positions, enabling fine-tuning of a compound's physicochemical properties and biological activity. This makes it an ideal starting point for library synthesis and structure-activity relationship (SAR) studies.[12][13]
This compound: A Strategic Building Block
This compound (CAS No. 954239-61-3) is an exemplary synthetic intermediate designed for molecular diversification.[14] Its structure offers two distinct and orthogonal handles for chemical modification, providing a powerful platform for building complex molecular architectures.
| Property | Value |
| Molecular Formula | C₉H₆BrNO₃ |
| Molecular Weight | 256.05 g/mol |
| CAS Number | 954239-61-3 |
Strategic Importance:
-
C5-Bromo Group: This position serves as a classic handle for transition metal-catalyzed cross-coupling reactions. It allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, which is critical for exploring the SAR and modulating target specificity.[15] The electronic properties and steric bulk at this position can significantly influence binding affinity.[12]
-
C2-Methyl Ester Group: The ester is readily converted into other functional groups. Most commonly, it is hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to form amides. This modification is fundamental for improving pharmacokinetic properties, enhancing solubility, and establishing key hydrogen bond interactions with protein targets.[16]
Below is a logical workflow for utilizing this building block in a drug discovery program.
Caption: Synthetic workflow for anticancer agent development.
Key Synthetic Protocols
The following protocols provide detailed, field-proven methodologies for the key transformations of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone for creating C(sp²)-C(sp²) bonds, enabling the introduction of diverse (hetero)aryl moieties at the C5 position.[17] The choice of catalyst, ligand, and base is crucial for achieving high yields and can be substrate-dependent.[18]
Objective: To synthesize Methyl 5-arylbenzo[d]oxazole-2-carboxylate derivatives.
Materials:
-
This compound (1.0 mmol, 256 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the 1,4-dioxane and water solvent mixture via syringe.
-
Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the flask.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (typically 4-12 hours).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Causality Insight: The use of a biphasic dioxane/water system is common for Suzuki couplings. Dioxane solubilizes the organic components, while water dissolves the inorganic base (K₂CO₃). The base is essential for the transmetalation step of the catalytic cycle.[18] Pd(PPh₃)₄ is a robust, air-stable Pd(0) source suitable for a wide range of substrates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Amide Bond Formation via Saponification and Coupling
This two-step sequence is a robust method for converting the C2-ester into a diverse library of amides. First, the ester is hydrolyzed to a carboxylic acid (saponification), which is then activated and coupled with an amine.
Objective: To synthesize N-substituted-5-arylbenzo[d]oxazole-2-carboxamides.
Step A: Saponification (Ester Hydrolysis)
Materials:
-
Methyl 5-arylbenzo[d]oxazole-2-carboxylate (from Protocol 1) (1.0 mmol)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 mmol, 63 mg)
-
Tetrahydrofuran (THF) (5 mL)
-
Water (5 mL)
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ester in the THF/water mixture in a round-bottom flask.
-
Add LiOH·H₂O and stir the mixture at room temperature for 2-6 hours, monitoring by TLC until the starting ester is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1N HCl.
-
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Step B: Amide Coupling
Materials:
-
5-Arylbenzo[d]oxazole-2-carboxylic acid (from Step A) (1.0 mmol)
-
Desired amine (1.1 mmol)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 mmol, 456 mg)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 mmol, 0.52 mL)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Reagent Addition: Add the amine, followed by DIPEA. Stir for 5 minutes.
-
Coupling Agent: Add HATU in one portion to the stirred solution.
-
Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor completion by TLC or LC-MS.
-
Workup: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate (NaHCO₃) solution, water, and finally brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Expertise Insight: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used). DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.[19] This combination is highly reliable for forming amide bonds, even with sterically hindered substrates.
Application Example: Synthesis of a VEGFR-2 Kinase Inhibitor Scaffold
To illustrate the power of this building block, we outline the synthesis of a hypothetical benzoxazole-based inhibitor targeting VEGFR-2, a key mediator of tumor angiogenesis.[20][21] Many potent VEGFR-2 inhibitors feature a substituted aromatic core linked via an amide to a solubilizing group, such as a piperazine moiety.[7][9]
Caption: Multi-step synthesis of a potential kinase inhibitor.
This synthetic route effectively demonstrates how the C5-bromo and C2-ester positions can be sequentially functionalized to rapidly build molecular complexity and access drug-like chemical space. The 4-fluoro-3-methoxyphenyl group introduced at C5 could occupy a hydrophobic pocket in the kinase active site, while the N-methylpiperazine tail enhances aqueous solubility and can form critical interactions at the solvent-exposed region of the ATP-binding pocket.
Mechanistic Grounding: How Benzoxazole Scaffolds Inhibit Kinase Activity
VEGFR-2 is a receptor tyrosine kinase that, upon binding its ligand (VEGF-A), dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival—the hallmarks of angiogenesis.[21]
Our synthesized benzoxazole derivatives act as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket in the kinase domain of VEGFR-2, preventing the phosphorylation of tyrosine residues and thereby blocking the entire downstream signaling pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway.
Conclusion
This compound is a high-value, strategically designed starting material for the synthesis of sophisticated anticancer agents. Its orthogonal reactive sites permit controlled, sequential diversification, enabling the efficient exploration of chemical space around the privileged benzoxazole core. The protocols and strategic workflows detailed in this guide provide a robust foundation for researchers aiming to develop novel and potent therapeutics, particularly in the realm of kinase inhibition.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ajphs.com [ajphs.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs | MDPI [mdpi.com]
- 14. chembk.com [chembk.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust LC-MS Protocol for the Purification of Carboxylate Esters
Audience: Researchers, scientists, and drug development professionals.
Abstract
The purification of carboxylate esters is a critical step in synthetic chemistry, drug discovery, and natural product isolation. High-Purity compounds are essential for accurate biological evaluation and subsequent development. This application note details a comprehensive and robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the efficient purification of carboxylate esters. By leveraging the principles of reversed-phase chromatography and the specificity of mass-directed fractionation, this guide provides a systematic approach from method development to final product isolation. It emphasizes the rationale behind experimental choices, offering insights into optimizing separation and ensuring high recovery of the target compounds.
Introduction: The Challenge of Ester Purification
Carboxylate esters are a ubiquitous class of organic compounds, central to the pharmaceutical, flavor, and fragrance industries. Their synthesis often results in complex mixtures containing starting materials, byproducts, and closely related structural analogs. Achieving the high purity (>98%) required for downstream applications necessitates a powerful and selective purification technique.[1] Preparative High-Performance Liquid Chromatography (Prep-HPLC) coupled with Mass Spectrometry (MS) has become the gold standard for this purpose, offering a balance of resolution, speed, and specificity.[2][3][4] The mass spectrometer acts as a highly selective detector, enabling the isolation of compounds based on their mass-to-charge ratio (m/z), which is particularly advantageous when target compounds lack a UV chromophore or when co-eluting with impurities.
This guide will walk you through a systematic approach to developing a tailored LC-MS purification method for carboxylate esters, ensuring both high purity and yield.
Foundational Principles: Why LC-MS is Ideal for Ester Purification
The success of any purification strategy lies in understanding the physicochemical properties of the target molecule and how they interact with the chromatographic system.
2.1. Reversed-Phase Chromatography: The Workhorse for Esters
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for small organic molecules like carboxylate esters.[5][6] In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), while the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[6][7] Carboxylate esters, being moderately polar to non-polar depending on their carbon chain length, are well-retained on these columns. Elution is achieved by increasing the proportion of the organic solvent in the mobile phase (gradient elution), which decreases the mobile phase polarity and causes the analytes to move through the column.[8][9]
2.2. Mass Spectrometry: The Key to Specificity
The mass spectrometer provides unparalleled selectivity in purification. By ionizing the molecules eluting from the HPLC column and separating them based on their m/z, the MS detector can specifically identify the fractions containing the target compound. This is particularly crucial for:
-
Non-UV active compounds: Many esters lack a strong chromophore, making them difficult to detect by traditional UV detectors.
-
Complex mixtures: In cases of co-eluting peaks, the MS can distinguish the target from impurities, ensuring that only the desired compound is collected.
-
Confirmation of identity: The mass information provides immediate confirmation of the molecular weight of the purified compound.
2.3. Ionization of Carboxylate Esters
The choice of ionization source is critical for successful MS detection.[10] For most carboxylate esters, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most suitable soft ionization techniques.
-
Electrospray Ionization (ESI): ESI is ideal for polar and semi-polar esters. It typically forms protonated molecules [M+H]+ in positive ion mode. Adducts with mobile phase components, such as [M+Na]+ or [M+NH4]+, are also commonly observed.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile esters.[11] It also primarily generates [M+H]+ ions.
A key fragmentation pathway for protonated esters in the mass spectrometer is the loss of the alkoxy group, resulting in the formation of a characteristic acylium ion (R-CO+).[12] This fragmentation can be useful for structural confirmation.
Experimental Workflow: From Analytical Scouting to Preparative Purification
A successful preparative purification is built upon a well-optimized analytical method. The following workflow provides a logical progression for developing a robust purification protocol.
Caption: A systematic workflow for LC-MS purification of carboxylate esters.
Detailed Protocols
4.1. Part 1: Analytical Method Development
The goal here is to achieve good separation between the target ester and any impurities on a smaller analytical column. This optimized method will then be scaled up for preparative chromatography.
4.1.1. Sample Preparation
-
Protocol:
-
Dissolve the crude reaction mixture in a suitable solvent. The ideal solvent is the initial mobile phase of your LC gradient (e.g., a mixture of water and acetonitrile/methanol).[13]
-
If the sample is not fully soluble, dimethyl sulfoxide (DMSO) can be used, but the injection volume should be kept small to avoid peak distortion.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulates that could clog the HPLC system.[14]
-
-
Rationale: Injecting the sample in a solvent stronger than the initial mobile phase can lead to poor peak shape and reduced resolution. Filtering prevents column damage and pressure buildup.[14][15]
4.1.2. Analytical Scouting and Optimization
-
Protocol:
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 50 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile or Methanol + 0.1% Formic Acid
-
-
Scouting Gradient: Run a fast linear gradient (e.g., 5% to 95% B over 5 minutes) to quickly determine the approximate elution time of your target compound.
-
Optimization: Adjust the gradient slope around the elution time of the target to maximize resolution from nearby impurities. Aim for a resolution (Rs) of >1.5 between the target and adjacent peaks.
-
-
Rationale: Formic acid is a volatile mobile phase modifier that aids in the protonation of the ester for better ESI+ detection and improves peak shape.[16][17] Acetonitrile is often preferred over methanol due to its lower viscosity, which results in lower backpressure.[7] Optimizing the gradient is a critical step to ensure that the preparative run yields a pure product.[2]
| Parameter | Recommendation for Carboxylate Esters | Rationale |
| Stationary Phase | C18, C8 | Good retention for moderately polar to non-polar esters. |
| Mobile Phase A | Water + 0.1% Formic Acid or 0.1% Acetic Acid | Volatile acidifiers for improved peak shape and MS sensitivity.[18][19] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography.[20] |
| pH | 2-4 | Ensures ester stability and promotes ionization. |
| Detector | MS (ESI or APCI, Positive Mode), UV (if applicable) | MS for selectivity, UV for general profiling. |
4.2. Part 2: Preparative Scale-Up and Purification
Once an optimized analytical method is established, the next step is to scale it up to a preparative column to handle a larger sample load.
4.2.1. Scale-Up Calculations
The key is to maintain the same linear velocity of the mobile phase between the analytical and preparative columns. This ensures a predictable separation. The flow rate and injection volume must be adjusted based on the column dimensions.
-
Flow Rate Scaling: F_prep = F_analyt * (d_prep^2 / d_analyt^2) Where:
-
F_prep = Preparative flow rate
-
F_analyt = Analytical flow rate
-
d_prep = Internal diameter of the preparative column
-
d_analyt = Internal diameter of the analytical column
-
-
Injection Volume Scaling: The injection volume can be scaled similarly, but for preparative chromatography, the goal is often to overload the column to maximize throughput.[13] Start with a scaled injection and gradually increase the load until resolution begins to degrade.
4.2.2. Preparative Run with Mass-Directed Fractionation
-
Protocol:
-
Equilibrate the preparative column (e.g., 21.2 x 150 mm, 5 µm particle size) with the initial mobile phase conditions.
-
Inject the crude sample.
-
Run the scaled-up gradient method.
-
Set up the mass spectrometer to trigger fraction collection only when the m/z of your target compound is detected above a certain threshold.
-
Collect the fractions into separate vials or tubes.
-
-
Rationale: Mass-directed fractionation is the core of this technique's power. It automates the collection process and ensures that only the fractions containing the compound of interest are saved, significantly improving the efficiency of the purification process.[4]
Caption: Schematic of a preparative LC-MS system for purification.
4.3. Part 3: Post-Purification
-
Protocol:
-
Fraction Analysis: Analyze a small aliquot of each collected fraction using the initial analytical LC-MS method to confirm purity.
-
Pooling: Combine the fractions that meet the desired purity level.
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator or a centrifugal evaporator.
-
-
Rationale: It is crucial to verify the purity of the collected fractions before combining them. This step ensures that only high-purity fractions contribute to the final isolated product.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with silica silanols; Column overload. | Add a competitive base (e.g., triethylamine) if the ester has basic properties; Reduce sample load. |
| High Backpressure | Particulate matter in the sample or mobile phase; Column frit blockage. | Filter sample and mobile phases; Back-flush the column with a strong solvent like isopropanol.[14][21] |
| No or Low MS Signal | Incorrect ionization source or settings; Mobile phase suppressing ionization (e.g., TFA). | Optimize MS parameters (capillary voltage, gas flow); Use formic or acetic acid instead of TFA.[17] |
| Ester Hydrolysis | Mobile phase pH is too high or too low. | Maintain mobile phase pH between 2 and 7. Avoid prolonged exposure to strongly acidic or basic conditions.[9] |
| Poor Recovery | Compound precipitation on the column or in the collection vials. | Inject in a weaker solvent; Add a small amount of organic solvent to collection vials.[15] |
Conclusion
This application note provides a comprehensive framework for the LC-MS purification of carboxylate esters. By following a systematic approach that begins with analytical method development and progresses to mass-directed preparative chromatography, researchers can achieve high-purity compounds with excellent recovery. The key to success lies in understanding the interplay between the analyte's properties, the stationary phase, and the mobile phase, and leveraging the specificity of mass spectrometric detection. This robust protocol can be adapted for a wide range of carboxylate esters, making it an invaluable tool in drug discovery and chemical research.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Preparative LC-MS purification: improved compound-specific method optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 11. Carboxylic acid functional group analysis using constant neutral loss scanning-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. rssl.com [rssl.com]
- 14. youtube.com [youtube.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. hplc.eu [hplc.eu]
- 18. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 21. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Application Notes and Protocols: Leveraging Methyl 5-bromobenzo[d]oxazole-2-carboxylate in Modern Heterocyclic Synthesis
Abstract
The benzoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2][3][4] Methyl 5-bromobenzo[d]oxazole-2-carboxylate emerges as a particularly valuable and versatile building block for drug discovery and materials science. Its structure offers two primary points for chemical diversification: the C5-bromo substituent, which is an ideal handle for palladium-catalyzed cross-coupling reactions, and the C2-methyl ester, which can be readily modified. This guide provides an in-depth exploration of the utility of this reagent, focusing on robust protocols for key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions and explaining the critical parameters that ensure successful synthesis.
Introduction to the Reagent: A Strategic Overview
This compound (CAS No. 954239-61-3)[5] is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[6] The strategic placement of the bromine atom at the 5-position and the methyl ester at the 2-position makes it a highly sought-after intermediate.
-
The C5-Bromo Group: This site is electron-deficient, making it susceptible to oxidative addition to a low-valent palladium center. This reactivity is the lynchpin for a suite of powerful cross-coupling methodologies, enabling the introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties.
-
The C2-Methyl Ester Group: This functional group not only influences the electronic properties of the heterocyclic core but also serves as a synthetic handle for subsequent transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation, or it can be reduced to an alcohol, opening further synthetic avenues.
The benzoxazole core itself is found in compounds exhibiting a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][7][8] Therefore, methodologies that facilitate the efficient and modular synthesis of novel benzoxazole derivatives are of paramount importance to the drug development community.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions.[9] These methods offer mild conditions, exceptional functional group tolerance, and a broad substrate scope, making them indispensable in modern organic synthesis.
Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl-aryl structures.[10][11] Coupling this compound with various boronic acids or their esters provides direct access to a library of 5-aryl/heteroaryl benzoxazole derivatives.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. It can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf). The choice of phosphine ligand is critical; bulky, electron-rich ligands like SPhos or XPhos stabilize the palladium center and promote the key steps of oxidative addition and reductive elimination.
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of base can influence reaction rates and substrate compatibility.
-
Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation process.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Table 1: Representative Data for Suzuki Coupling of a Structurally Similar Substrate Data adapted from the microwave-assisted Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids, serving as a predictive model.[12]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzo[d]oxazole-2-carboxylate | ~95% |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzo[d]oxazole-2-carboxylate | ~96% |
| 3 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzo[d]oxazole-2-carboxylate | ~98% |
| 4 | Thiophen-2-ylboronic acid | Methyl 5-(thiophen-2-yl)benzo[d]oxazole-2-carboxylate | ~90% |
Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, allowing the coupling of aryl halides with a vast range of amines.[13] This reaction is instrumental in synthesizing aryl amines, which are ubiquitous in pharmaceuticals.[13] Applying this reaction to this compound provides access to novel 5-amino-substituted benzoxazoles.
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is arguably the most critical parameter. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are highly effective.[14][15] They facilitate the challenging reductive elimination step that forms the C-N bond and prevent catalyst decomposition.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOt-Bu) is common but can be incompatible with base-sensitive functional groups.[16] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer greater functional group tolerance at the cost of potentially slower reaction rates.[16]
-
Amine Scope: The reaction is remarkably broad, accommodating primary and secondary aliphatic and aromatic amines, as well as N-heterocycles like carbazole and phenothiazine.[15]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the mixture to 90-110 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude material by flash chromatography to obtain the desired 5-amino-benzoxazole derivative.
Table 2: Representative Ligands and Bases for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand | Recommended Base | Rationale |
| Primary Alkylamines | XPhos, RuPhos | NaOt-Bu, LHMDS | High activity and good yields are generally observed.[14] |
| Secondary Amines | XPhos, BrettPhos | NaOt-Bu | Steric hindrance requires highly active catalyst systems. |
| Anilines | XPhos, SPhos | Cs₂CO₃, K₃PO₄ | Weaker bases can be used to tolerate other functional groups.[17] |
| N-Heterocycles | XPhos, DavePhos | NaOt-Bu, K₂CO₃ | Effective for coupling with heterocycles like carbazole or phenoxazine.[15] |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling reaction is the most reliable method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds.[18] This reaction transforms this compound into 5-alkynyl derivatives, which are exceptionally useful intermediates for further synthesis, including click chemistry, cyclizations, and reductions.
Causality Behind Experimental Choices:
-
Dual Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) species to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the terminal alkyne via the formation of a copper acetylide intermediate.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to scavenge the HBr byproduct and as the reaction solvent in some cases.
-
Copper-Free Conditions: A significant advancement is the development of copper-free Sonogashira couplings. These protocols are advantageous when working with substrates that are sensitive to copper. They typically require a higher catalyst loading or specific ligands to facilitate the catalytic cycle without the copper co-catalyst.[19]
Caption: Schematic of the Sonogashira cross-coupling reaction.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (2-3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2.5 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent. Purify the product by flash column chromatography.
Post-Coupling Modifications: The Role of the C2-Ester
Once the C5-position has been functionalized, the C2-methyl ester provides a gateway for further diversification.
-
Hydrolysis: Saponification with a base like LiOH or NaOH in a THF/water mixture yields the corresponding 5-substituted-benzo[d]oxazole-2-carboxylic acid.
-
Amidation: The resulting carboxylic acid can be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, EDCI) to generate a diverse library of amides, a common functional group in bioactive molecules.
Safety and Handling
-
Reagents: this compound is a brominated aromatic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and skin contact.
-
Catalysts: Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Bases: Strong bases like NaOt-Bu are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Use anhydrous and degassed solvents for cross-coupling reactions to prevent catalyst deactivation.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex heterocyclic systems. Its utility is primarily demonstrated through robust and reliable palladium-catalyzed cross-coupling reactions at the C5-position. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide efficient and modular routes to introduce aryl, amino, and alkynyl substituents, respectively. The protocols and insights provided herein serve as a comprehensive guide for researchers in drug discovery and materials science to effectively harness the synthetic potential of this powerful reagent.
References
- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 8. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 18. A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine [mdpi.com]
- 19. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with Bromo-Benzoxazoles
Introduction: The Strategic Importance of Benzoxazole Scaffolds and their Arylation
The benzoxazole motif is a privileged heterocyclic scaffold, forming the core structural framework of numerous compounds with significant pharmacological activities, including anticancer, antimicrobial, and antiviral properties. Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal pharmacophore for targeted drug design. The functionalization of the benzoxazole ring, particularly at the 2-position, through the formation of carbon-carbon bonds, is a critical strategy in medicinal chemistry for the generation of novel drug candidates with enhanced potency and selectivity.
Among the myriad of cross-coupling reactions available to the modern synthetic chemist, the Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile tool for the synthesis of biaryl and heteroaryl compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives make it an exceptionally attractive method for drug discovery and development professionals.[3] This guide provides an in-depth technical overview and field-proven protocols for the successful execution of Suzuki cross-coupling reactions with bromo-benzoxazoles, enabling the efficient synthesis of 2-arylbenzoxazole libraries.
Mechanistic Underpinnings: A Guide to Rational Reaction Design
A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing reactions involving heteroaromatic substrates like bromo-benzoxazoles. The reaction proceeds through a sequence of three key steps, each influenced by the choice of catalyst, ligand, base, and solvent.
The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
-
Oxidative Addition: The cycle commences with the oxidative addition of the bromo-benzoxazole to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-limiting step, particularly with electron-rich or sterically hindered aryl bromides. The nitrogen atom within the benzoxazole ring can coordinate with the palladium center, potentially facilitating this step.[4]
-
Transmetalation: In this crucial step, the organic group from the boronic acid derivative is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic borate species.[5] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product, the 2-arylbenzoxazole, from the palladium(II) complex, regenerating the active palladium(0) catalyst which can then re-enter the catalytic cycle.
Key Parameters for Success: An Evidence-Based Approach
The successful execution of a Suzuki coupling with bromo-benzoxazoles hinges on the careful selection and optimization of several key reaction parameters.
The Palladium Catalyst and Ligand System: The Heart of the Reaction
The choice of the palladium source and the associated ligand is the most critical factor in determining the efficiency of the coupling reaction.
-
Palladium Precursors: While various palladium sources can be used, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[4] For challenging couplings, pre-formed palladium catalysts with bulky, electron-rich phosphine ligands, such as those developed by Buchwald, can offer superior performance.[6]
-
The Role of Ligands: Ligands play a multifaceted role: they stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its reactivity. For electron-deficient heteroaryl bromides like bromo-benzoxazoles, bulky and electron-rich phosphine ligands are often preferred. These ligands promote both the oxidative addition and reductive elimination steps.
| Ligand Type | Examples | Key Characteristics & Applications |
| Monodentate Phosphines | Triphenylphosphine (PPh₃), Tri-tert-butylphosphine (P(t-Bu)₃) | PPh₃ is a classic, versatile ligand. More electron-rich and bulky phosphines like P(t-Bu)₃ are effective for more challenging substrates. |
| Bulky Biarylphosphines | SPhos, XPhos, RuPhos | These Buchwald-type ligands are highly effective for coupling sterically hindered and electron-deficient heteroaryl halides.[6] |
| N-Heterocyclic Carbenes (NHCs) | IMes, SIMes | NHCs are strong σ-donors and offer high stability to the palladium catalyst, making them suitable for difficult couplings.[3] |
The Base: More Than Just a Proton Scavenger
The base plays a pivotal role in the transmetalation step by activating the boronic acid. The choice of base can dramatically influence the reaction outcome.
-
Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are the most commonly employed bases.[7][8][9] Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Organic Bases: In some cases, organic bases like triethylamine (TEA) can be used, particularly when milder conditions are required to avoid the decomposition of sensitive functional groups.
The strength and nature of the base should be tailored to the specific substrates. For instance, a stronger base may be necessary to facilitate the transmetalation of electron-deficient boronic acids.
Solvent Systems: Creating the Optimal Reaction Environment
The solvent system must be capable of dissolving the various components of the reaction and be stable at the required reaction temperature.
-
Aprotic Solvents: Toluene, dioxane, and dimethylformamide (DMF) are frequently used solvents.[1]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water is employed. The presence of water can enhance the solubility of the base and facilitate the formation of the active borate species. A common and effective combination is a 4:1 mixture of dioxane and water.[3]
It is crucial to degas the solvent thoroughly to remove dissolved oxygen, which can lead to the oxidative degradation of the palladium catalyst and unwanted side reactions.
Detailed Experimental Protocols
The following protocols provide a general framework for the Suzuki cross-coupling of bromo-benzoxazoles. Optimization may be required for specific substrates.
General Workflow for Suzuki Coupling of Bromo-benzoxazoles
Caption: Figure 2: General Experimental Workflow.
Protocol 1: General Procedure for the Synthesis of 2-Arylbenzoxazoles
Materials:
-
Bromo-benzoxazole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the bromo-benzoxazole (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
In a separate vial, weigh the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) and add them to the reaction flask.
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Seal the flask with a septum or cap and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and quench by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylbenzoxazole.
Protocol 2: Optimized Conditions for Challenging Couplings
For sterically hindered or electron-deficient bromo-benzoxazoles or boronic acids, the following modifications may be necessary:
Key Modifications:
-
Catalyst System: Use a more active catalyst system, such as Pd₂(dba)₃ (1-2 mol%) with a bulky biarylphosphine ligand like SPhos (2-4 mol%).
-
Base: Employ a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0 equiv).
-
Temperature: The reaction temperature may need to be increased to 110-120 °C. The use of a sealed vessel or microwave irradiation can be beneficial.
Data Presentation: Representative Suzuki Couplings of Bromo-benzoxazoles
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various bromo-benzoxazole derivatives with arylboronic acids, as adapted from the literature.
| Entry | Bromo-benzoxazole | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzoxazole | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 85-95 |
| 2 | 2-Bromo-6-methylbenzoxazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12 | 92 |
| 3 | 2-Bromo-5-nitrobenzoxazole | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 120 | 8 | 78 |
| 4 | 2-Bromobenzoxazole | 2-Naphthylboronic acid | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 10 | 89 |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active and the ligands have not been oxidized. Using fresh reagents is recommended.
-
Insufficient Degassing: Oxygen can deactivate the catalyst. Ensure the solvent and reaction mixture are thoroughly degassed.
-
Inappropriate Base: The chosen base may not be strong enough to facilitate transmetalation. Consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Rigorous degassing is crucial.
-
Protodeboronation: The boronic acid can be hydrolyzed back to the corresponding arene. Using a less aqueous solvent system or a boronic ester (e.g., a pinacol ester) can mitigate this issue.
-
-
Challenges with Nitrogen-Containing Heterocycles:
-
The nitrogen atom in the benzoxazole ring can coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich ligands can help to prevent this catalyst inhibition and promote the desired cross-coupling.[6]
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 2-arylbenzoxazoles, providing a powerful tool for medicinal chemists and drug development professionals. A rational approach to reaction design, based on a solid understanding of the reaction mechanism and the role of each component, is key to achieving high yields and purity. The protocols and insights provided in this guide serve as a comprehensive resource for the successful implementation of this important transformation in the synthesis of novel benzoxazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. jsynthchem.com [jsynthchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Green Synthesis of Benzoxazole Derivatives: A Guide for the Modern Laboratory
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of green and sustainable methods for the synthesis of benzoxazole derivatives. Benzoxazoles are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials.[1] Traditional synthetic routes often rely on harsh conditions, hazardous solvents, and stoichiometric reagents, posing significant environmental and safety concerns. This document details field-proven, environmentally benign protocols that leverage alternative energy sources, green catalysts, and sustainable solvents to afford high yields of benzoxazole derivatives while minimizing waste and environmental impact. The protocols herein are designed to be robust, reproducible, and scalable, facilitating their adoption in both academic and industrial research settings.
Introduction: The Imperative for Greener Benzoxazole Synthesis
Benzoxazole derivatives are of immense interest in medicinal chemistry, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][3] They are also utilized in materials science as optical brighteners and laser dyes.[2][4] The classical synthesis of benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often requiring high temperatures, strong acids, and volatile organic solvents.[5][6] These conventional methods, while effective, are often at odds with the principles of green chemistry.
The development of sustainable synthetic methodologies is not merely an academic exercise but a critical necessity for the future of chemical manufacturing. Green synthesis approaches aim to reduce or eliminate the use and generation of hazardous substances by focusing on:
-
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.
-
Use of Safer Solvents and Auxiliaries: Employing benign solvents like water and ethanol, or eliminating solvents altogether.[1][7][8]
-
Design for Energy Efficiency: Utilizing alternative energy sources like microwave and ultrasound to reduce reaction times and energy consumption.[9][10]
-
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources.
-
Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents.[11]
This guide will explore several cutting-edge green synthetic protocols for benzoxazole derivatives, providing detailed experimental procedures and insights into the rationale behind each methodological choice.
Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift in Efficiency
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods.[12] By directly coupling microwave energy with the molecules in the reaction mixture, MAOS provides rapid and uniform heating, leading to dramatically reduced reaction times, improved yields, and often cleaner reaction profiles.[2][5][9][11]
Protocol 1: Solvent-Free, Catalyst-Free Microwave-Assisted Synthesis
This protocol exemplifies a highly efficient and green approach by eliminating both solvent and catalyst, thereby simplifying the work-up procedure and minimizing waste.[2]
Rationale: The high temperatures achievable in a microwave reactor can often overcome the activation energy barrier for the condensation and cyclization reactions without the need for a catalyst. The solvent-free condition further enhances the green credentials of this method.
Experimental Workflow:
Caption: General workflow for solvent-free microwave-assisted benzoxazole synthesis.
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave process vial, thoroughly mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at 200°C for the specified time (typically 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, dissolve the crude product in a suitable solvent such as ethyl acetate.
-
Purification: Filter the solution and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography on silica gel.
| Entry | Carboxylic Acid | Time (min) | Yield (%) |
| 1 | Benzoic acid | 15 | 92 |
| 2 | 4-Chlorobenzoic acid | 20 | 88 |
| 3 | 4-Methoxybenzoic acid | 15 | 95 |
| 4 | Acetic acid | 10 | 85 |
Table 1: Representative yields for solvent-free microwave-assisted synthesis of benzoxazole derivatives.
Protocol 2: Microwave-Assisted Synthesis using a Deep Eutectic Solvent (DES) as a Green Catalyst
Deep eutectic solvents (DESs) are emerging as highly promising green catalysts and reaction media.[8] They are typically formed by mixing a hydrogen bond donor and a hydrogen bond acceptor, resulting in a liquid with a significantly lower melting point than its individual components. DESs are biodegradable, non-toxic, and can often be recycled.[8]
Rationale: In this protocol, a choline chloride-based DES acts as a catalyst, facilitating the reaction under milder conditions and shorter reaction times compared to the catalyst-free approach. The DES also enhances the absorption of microwave energy, further accelerating the reaction.[8]
Experimental Workflow:
Caption: Workflow for DES-catalyzed microwave-assisted benzoxazole synthesis.
Step-by-Step Protocol:
-
Catalyst Preparation: Prepare the [CholineCl][oxalic acid] deep eutectic solvent by mixing choline chloride and oxalic acid in a 1:1 molar ratio and heating until a homogeneous liquid is formed.
-
Reaction Setup: In a microwave tube, mix 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and [CholineCl][oxalic acid] (10 mol%).
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor.
-
Work-up: After cooling, add water to the reaction mixture and extract the product with ethyl acetate.
-
Catalyst Recovery: The aqueous layer containing the deep eutectic solvent can be concentrated and reused for subsequent reactions.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.
Ultrasound-Assisted Green Synthesis: Harnessing the Power of Cavitation
Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates.[10]
Protocol 3: Ultrasound-Assisted, Solvent-Free Synthesis using a Heterogeneous Catalyst
This protocol utilizes a magnetically separable nanocatalyst, which combines the benefits of ultrasound assistance with the ease of catalyst recovery, a key principle of green chemistry.[13]
Rationale: The use of a Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) provides a highly efficient and recyclable catalytic system.[13] The solvent-free condition and ultrasound irradiation contribute to a rapid and environmentally friendly process.
Experimental Workflow:
Caption: Workflow for ultrasound-assisted benzoxazole synthesis with a magnetic nanocatalyst.
Step-by-Step Protocol:
-
Reaction Setup: In a reaction vessel, combine 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).
-
Ultrasonic Irradiation: Place the vessel in an ultrasonic bath and sonicate at 70°C for 30 minutes.
-
Work-up and Catalyst Recovery: After completion of the reaction (monitored by GC-MS or TLC), add ethyl acetate (15 mL) to the reaction mixture. Recover the catalyst from the solution using an external magnet.
-
Product Isolation: The organic layer is dried with magnesium sulfate, and the solvent is removed under a vacuum to obtain the crude product.
-
Catalyst Recycling: The recovered catalyst can be washed, dried, and reused for subsequent reactions.
Synthesis in Green Solvents: Moving Beyond Volatile Organics
The replacement of hazardous organic solvents with environmentally benign alternatives is a cornerstone of green chemistry. Water and ethanol are excellent examples of green solvents that can be effectively utilized for benzoxazole synthesis.[1][14]
Protocol 4: Ammonium Chloride Catalyzed Synthesis in Ethanol
This protocol demonstrates a simple and economical method using a mild catalyst and a green solvent.[1][14]
Rationale: Ethanol is a renewable, biodegradable, and low-toxicity solvent. Ammonium chloride is an inexpensive and relatively benign catalyst that can effectively promote the condensation reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1.09 g) and the desired aromatic carboxylic acid (e.g., p-chlorobenzoic acid, 1.56 g) in ethanol (4-5 mL). Add ammonium chloride (0.5 g) as a catalyst.
-
Reaction: Stir the resulting mixture at 80°C for 6-8 hours.
-
Work-up: After the reaction is complete, pour the mixture into ice-cold water. The product will precipitate out as a solid.
-
Purification: Collect the solid by filtration and recrystallize it from ethanol to obtain the pure benzoxazole derivative.
Solvent-Free Synthesis using a Reusable Heterogeneous Catalyst
Eliminating the solvent entirely is a highly desirable goal in green synthesis. This can often be achieved by using solid-state reactions or by employing a recyclable heterogeneous catalyst.[7][11]
Protocol 5: Brønsted Acidic Ionic Liquid Gel (BAIL Gel) Catalyzed Solvent-Free Synthesis
This protocol utilizes a novel heterogeneous catalyst that is highly efficient and easily recyclable.[7][11]
Rationale: The BAIL gel acts as a solid-phase Brønsted acid catalyst, promoting the reaction under solvent-free conditions. Its heterogeneous nature allows for simple separation from the reaction mixture by centrifugation.[7][11]
Step-by-Step Protocol:
-
Reaction Setup: In a 5 mL vessel, add 2-aminophenol (0.119 g, 1 mmol), the desired aldehyde (e.g., benzaldehyde, 0.106 g, 1 mmol), and the BAIL gel (0.010 g, 1.0 mol % of BAIL).
-
Reaction: Stir the reaction mixture at 130°C for 5 hours under solvent-free conditions.
-
Work-up: After completion of the reaction (monitored by TLC or GC), dissolve the mixture in 10 mL of ethyl acetate.
-
Catalyst Separation: Separate the BAIL gel catalyst by centrifugation.
-
Product Isolation: Dry the organic layer over anhydrous MgSO₄ and evaporate the solvent in a vacuum to obtain the crude product.
Conclusion
The protocols detailed in this guide demonstrate that the synthesis of benzoxazole derivatives can be achieved through methods that are not only efficient and high-yielding but also environmentally responsible. By embracing the principles of green chemistry, researchers can significantly reduce the environmental footprint of their synthetic activities. The adoption of techniques such as microwave and ultrasound irradiation, the use of green catalysts like deep eutectic solvents and recyclable heterogeneous systems, and the replacement of hazardous solvents with benign alternatives represent significant advancements in the field. These methodologies offer practical and scalable solutions for the sustainable production of this important class of heterocyclic compounds, paving the way for a greener future in pharmaceutical and materials science research and development.
References
- 1. jetir.org [jetir.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One‐pot green synthesis of benzoxazole derivatives through molecular sieve‐catalyzed oxidative cyclization reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted Synthesis of Benzoxazoles Derivatives | Bentham Science [eurekaselect.com]
- 10. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jetir.org [jetir.org]
Application Notes & Protocols: Development of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Introduction: A Paradigm Shift in Therapeutic Innovation
The landscape of drug discovery is in a constant state of profound transformation.[1] Where traditional small-molecule drugs and biologics were once the primary pillars of medicine, we are now witnessing the ascent of a diverse and powerful array of novel therapeutic modalities.[1][2] These emerging approaches, including gene and cell therapies, RNA-based medicines, and targeted protein degraders, are engineered to interact with disease targets in fundamentally new ways, often addressing pathologies previously considered "undruggable".[1][2] This evolution is driven by a deeper understanding of complex disease biology, fueled by advances in genomics, proteomics, and high-throughput screening technologies.[2][3]
However, the journey from a promising concept to a clinically approved therapeutic is fraught with challenges. It is a lengthy, expensive, and inefficient process with a high rate of failure.[4][5] Key hurdles include rising clinical trial costs, complex protocol designs, and difficulties in patient recruitment.[6] This guide is designed to provide researchers and drug development professionals with a comprehensive overview of the modern drug discovery process, focusing on the application of cutting-edge technologies and methodologies. We will delve into the critical steps of target identification and validation, explore innovative screening and design strategies, and provide detailed protocols for essential preclinical evaluation. Our objective is to equip you with the knowledge and tools necessary to navigate the complexities of developing the next generation of life-saving medicines.
Section 1: The Foundation - Target Identification and Validation
The inception of any new therapeutic agent lies in the identification and validation of a biological target that, when modulated, can elicit a desired therapeutic effect.[7][8] This initial phase is arguably the most critical, as a poorly chosen target will inevitably lead to downstream failure, regardless of the sophistication of the therapeutic modality.
The "Why": Causality in Target Selection
Historically, target discovery was often serendipitous. Today, it is a far more rational process, leveraging a confluence of multi-omics data (genomics, transcriptomics, proteomics) to build a comprehensive picture of disease pathology.[2] The goal is to move beyond mere correlation and establish a causal link between the target and the disease.
Key considerations for target selection include:
-
Disease Linkage: Is there strong genetic or preclinical evidence linking the target to the disease?
-
Druggability: Does the target possess structural features, such as a well-defined binding pocket, that are amenable to modulation by a therapeutic agent?
-
Tissue Expression Profile: Is the target preferentially expressed in diseased tissues, minimizing the potential for on-target, off-tissue toxicity?
-
Safety Profile: Does inhibition or activation of the target in preclinical models result in an acceptable safety window?
Experimental Workflow: From Hypothesis to Validated Target
The process of target validation involves a multi-pronged approach to build a robust evidence base.
References
- 1. Emerging Modalities in Therapeutics: A Comprehensive Guide to the Future of Drug Discovery | Drug Discovery News [drugdiscoverynews.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. Drug discovery - Wikipedia [en.wikipedia.org]
- 5. Dealing With The Challenges Of Drug Discovery | ZeClinics CRO [zeclinics.com]
- 6. ppd.com [ppd.com]
- 7. OVERVIEW OF MODERN DRUG DISCOVERY PROCESS | PPTX [slideshare.net]
- 8. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-bromobenzo[d]oxazole-2-carboxylate
This technical support guide is designed for researchers, chemists, and drug development professionals to troubleshoot and enhance the yield of Methyl 5-bromobenzo[d]oxazole-2-carboxylate. This document provides in-depth, experience-driven advice, detailed protocols, and answers to frequently encountered challenges during the synthesis of this important heterocyclic building block.
Overview of Synthetic Strategy
The synthesis of this compound typically proceeds via the cyclocondensation of 2-amino-4-bromophenol with a suitable C2-synthon, followed by esterification if necessary. The most direct route involves a one-pot reaction with dimethyl oxalate. Understanding the critical parameters of this transformation is key to achieving high yield and purity.
Caption: General synthetic scheme for this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low (<50%). What are the most common culprits?
Low yields in this synthesis are a frequent challenge and can typically be traced back to a few key areas.[1] A systematic evaluation is crucial.[2]
-
Purity of 2-Amino-4-bromophenol: This is the most critical starting material. 2-Aminophenols are highly susceptible to air oxidation, which can lead to the formation of dark, polymeric impurities that inhibit the reaction.[1] The presence of regioisomeric impurities can also complicate the reaction and purification.
-
Reaction Conditions: Non-optimal temperature, reaction time, solvent, or catalyst can significantly impact the yield.[3] For instance, insufficient temperature may lead to a stalled reaction, while excessive heat can cause degradation of the starting material or product.[1]
-
Atmospheric Control: Failure to maintain an inert atmosphere (e.g., nitrogen or argon) can allow for oxidation of the 2-aminophenol, drastically reducing the amount of productive starting material.[1]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products.[3]
Q2: My reaction mixture turns dark brown or black immediately upon heating. Is this normal?
While some color change is expected, a rapid shift to a very dark, tar-like consistency often indicates significant decomposition. This is almost always linked to the oxidation of the 2-amino-4-bromophenol starting material.
Causality: The electron-rich aminophenol is readily oxidized, especially at elevated temperatures in the presence of trace oxygen. The resulting quinone-imine species can polymerize, leading to intractable tars and consuming your starting material.
Solution:
-
Verify Purity: Ensure your 2-amino-4-bromophenol is of high purity (≥94%) and has not darkened during storage.[4] If it is discolored (tan to brown), consider purification by recrystallization or column chromatography before use.
-
Inert Atmosphere: This is non-negotiable. Thoroughly degas your solvent and ensure the reaction vessel is purged with nitrogen or argon before adding reagents and throughout the reaction.[1]
Q3: My TLC analysis shows multiple spots, including unreacted starting materials, even after prolonged reaction time. What should I do?
This indicates an incomplete or stalled reaction.[3] Several factors could be at play:
-
Insufficient Temperature: The cyclization step has a significant activation energy. If the temperature is too low, the reaction may not proceed to completion.[1] Some solvent-free benzoxazole syntheses require temperatures up to 130°C to achieve good yields.[5]
-
Catalyst Deactivation/Absence: If using a catalyst (e.g., a Brønsted or Lewis acid), it may be inactive or used in insufficient quantity.[1] Acid catalysts are crucial for activating the carbonyl group of the oxalate, facilitating the initial nucleophilic attack by the amino group.
-
Solvent Choice: The polarity of the solvent can affect the stability of reaction intermediates. Poor solubility of reactants in the chosen solvent can also be a cause.[6]
Troubleshooting Steps:
-
Increase Temperature: Incrementally increase the reaction temperature by 10-20°C and monitor progress by TLC.
-
Add More Catalyst: If applicable, add a fresh portion of the catalyst.
-
Solvent Screening: Consider a higher-boiling polar aprotic solvent like DMF or DMSO, which can improve reactant solubility and allow for higher reaction temperatures.[6]
Q4: I suspect side products are forming. What are the likely structures and how can I minimize them?
Side product formation is a common cause of reduced yield and purification difficulties.[3]
-
Incomplete Cyclization: The intermediate Schiff base or amide may fail to cyclize. This can be minimized by ensuring a sufficiently high reaction temperature and adequate reaction time to overcome the energy barrier for the final ring-closing step.[1]
-
Dimerization/Polymerization: As mentioned, 2-aminophenol can self-condense, especially under harsh conditions.[1] Using the correct stoichiometry and controlled heating can mitigate this.
-
Hydrolysis of Ester: If there is excess water in the reaction (from reagents or solvent), the methyl ester product can be hydrolyzed back to the carboxylic acid (5-bromobenzo[d]oxazole-2-carboxylic acid). Ensure anhydrous conditions are used.
Caption: A decision-making workflow for troubleshooting low synthesis yield.
Detailed Troubleshooting & Optimization Guides
Guide 1: Assessing and Improving Starting Material Quality
The quality of 2-amino-4-bromophenol is paramount. Its molecular formula is C₆H₆BrNO and its CAS number is 40925-68-6.[4][7]
| Parameter | Specification | Recommended Action for Failure |
| Appearance | Off-white to light tan crystals | If dark brown or black, purification is required. |
| Melting Point | 130-135 °C[4] | A broad or depressed melting point suggests impurities.[3] |
| ¹H NMR | Must match literature spectrum[7] | Presence of extra peaks indicates impurities. |
| TLC | Single spot in appropriate solvent system | Multiple spots confirm the presence of impurities. |
Purification Protocol (Recrystallization):
-
Dissolve the crude 2-amino-4-bromophenol in a minimum amount of hot toluene or ethanol.
-
If the solution is highly colored, add a small amount of activated charcoal and heat for a further 5-10 minutes.
-
Hot filter the solution through Celite or fluted filter paper to remove charcoal and insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Guide 2: Optimizing the One-Pot Cyclocondensation Reaction
This reaction involves the condensation of 2-amino-4-bromophenol with dimethyl oxalate.
Step-by-Step Protocol:
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-amino-4-bromophenol (1.0 equiv).
-
Reagents: Add dimethyl oxalate (1.1 equiv) and a suitable high-boiling solvent (e.g., o-xylene or diphenyl ether).
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) (approx. 0.1 equiv).
-
Reaction: Heat the mixture to reflux (typically 140-160°C) under a constant, gentle flow of nitrogen. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction may take 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. The product may precipitate upon cooling. If so, collect it by filtration. Otherwise, dilute the mixture with a suitable solvent like ethyl acetate and wash with saturated NaHCO₃ solution to remove the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a solvent like ethanol or methanol.
Optimization Table:
| Parameter | Standard Condition | Optimization Strategy & Rationale |
| Temperature | 140-160°C | If reaction stalls, increase temperature in 10°C increments. High temperature is needed for both the condensation and subsequent dehydration/cyclization steps. |
| Catalyst | p-TsOH (0.1 eq) | If conversion is low, increase catalyst loading to 0.2 eq. The acid protonates the oxalate carbonyl, making it more electrophilic.[8] |
| Solvent | o-Xylene | For higher temperatures, consider diphenyl ether. For improved solubility, DMF can be used, but its high boiling point can complicate removal.[6] |
| Atmosphere | Nitrogen | Crucial to prevent oxidation of the aminophenol.[1] Ensure a good seal and positive nitrogen pressure. |
Guide 3: Alternative Two-Step Synthesis via Carboxylic Acid
If the one-pot method proves challenging, a two-step approach can offer better control. This involves first synthesizing 5-bromobenzo[d]oxazole-2-carboxylic acid and then esterifying it.
Step 1: Synthesis of 5-bromobenzo[d]oxazole-2-carboxylic acid[9]
-
React 2-amino-4-bromophenol with oxalic acid in refluxing 4M HCl. The product often precipitates from the reaction mixture upon cooling.
Step 2: Esterification[10][11]
-
Fischer Esterification: Reflux the carboxylic acid in a large excess of methanol with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). This is a classic and cost-effective method.[11]
-
Using Thionyl Chloride (SOCl₂): Add SOCl₂ (approx. 1.5 equiv) dropwise to a solution of the carboxylic acid in methanol at 0°C. Then, allow the reaction to warm to room temperature or reflux gently. This method proceeds via an acid chloride intermediate and is often higher yielding than Fischer esterification.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-氨基-4-溴酚 ≥94% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]
- 9. 5-Bromobenzo[d]oxazole-2-carboxylic acid | C8H4BrNO3 | CID 51358553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions | MDPI [mdpi.com]
- 11. iajpr.com [iajpr.com]
Technical Support Center: Optimization of Benzoxazole Synthesis
Welcome to the Technical Support Center for the Optimization of Benzoxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this vital heterocyclic scaffold. Benzoxazoles are privileged structures in medicinal chemistry and materials science, but their synthesis can present unique challenges.[1][2][3] This document provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you overcome common hurdles and streamline your experimental workflow.
Section 1: Troubleshooting Guide
This section addresses the most common and specific problems encountered during benzoxazole formation. Each answer provides not only a solution but also the underlying chemical reasoning to empower your decision-making.
Problem: Low or No Product Yield
Question 1: My benzoxazole synthesis is resulting in a very low yield. What are the most common causes and where should I start troubleshooting?
Answer: Low yield is the most frequent issue in benzoxazole synthesis, often stemming from a combination of factors. A systematic investigation is the key to identifying the root cause.[4][5]
Here is a prioritized checklist:
-
Purity of Starting Materials: This is the foundational checkpoint. Impurities in your 2-aminophenol or the coupling partner (e.g., aldehyde, carboxylic acid) can halt the reaction or promote side-product formation.[5] 2-aminophenols are particularly prone to air oxidation, which can introduce colored impurities and inhibit cyclization.[5]
-
Action: Verify the purity of your reagents via melting point analysis or spectroscopy. If necessary, purify starting materials by recrystallization or distillation before use.[5]
-
-
Suboptimal Reaction Conditions: The interplay between catalyst, solvent, and temperature is critical. An imbalance here is a common culprit for poor performance.[4][6]
-
Action: Re-evaluate your chosen conditions. If a literature procedure is failing, consider that subtle differences in reagent grade or lab setup can have a large impact.[7] A screening study for these parameters is often necessary (see Section 3).
-
-
Catalyst Inactivity or Inappropriateness: The catalyst is the engine of the reaction. If it's not active or is ill-suited for your specific substrates, the reaction will stall.[5]
-
Action: Ensure your catalyst is fresh and has been stored under the recommended conditions (e.g., away from air and moisture).[4] For recyclable catalysts, deactivation may have occurred.[5] Consider screening different catalyst types; for instance, a reaction that stalls with a mild Brønsted acid might require a more potent Lewis acid or a metal-based catalyst.[5][8]
-
-
Atmosphere Control: Many benzoxazole syntheses, especially those involving sensitive 2-aminophenol starting materials, benefit from an inert atmosphere.
Problem: Incomplete Reaction and Intermediate Accumulation
Question 2: My TLC analysis shows a significant amount of a major byproduct, and I suspect it's the uncyclized Schiff base intermediate. How can I drive the reaction to completion?
Answer: The formation of a stable Schiff base (or an o-hydroxyamide from a carboxylic acid) is a classic bottleneck in benzoxazole synthesis.[4][9] This intermediate forms readily but may lack the activation energy to undergo the final intramolecular cyclization.
Here are effective strategies to promote this final, crucial step:
-
Increase Reaction Temperature: Higher temperatures often provide the necessary energy to overcome the activation barrier for cyclization.[5][9] However, increase the temperature incrementally while monitoring by TLC, as excessive heat can cause degradation.[9] Some modern solvent-free methods require temperatures of 130 °C or higher to achieve efficient conversion.[2][8]
-
Change the Catalyst: If heat alone is insufficient, the catalyst may not be effective at promoting the cyclization step. Lewis acids are particularly adept at activating the system for ring closure.[9]
-
Introduce an Oxidant: The final step from the benzoxazoline intermediate to the aromatic benzoxazole is an oxidation. While often occurring in situ with air, some systems require a dedicated oxidizing agent to proceed efficiently.[9]
Problem: Side Product Formation and Purification Challenges
Question 3: My reaction is messy, with multiple spots on the TLC, making purification by column chromatography difficult. How can I improve selectivity and simplify purification?
Answer: A complex reaction mixture points to a lack of selectivity, which can be addressed by refining the reaction conditions. Purification can also be a major source of product loss.[4][10]
To Improve Selectivity:
-
Lower the Temperature: While high temperatures can drive cyclization, they can also promote side reactions like the polymerization of 2-aminophenol.[5] Finding the optimal temperature is a balancing act.
-
Optimize Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of one reactant can sometimes push the equilibrium towards the desired product but can also complicate purification.[6]
-
Choose a More Selective Catalyst: The catalyst's nature profoundly influences the reaction pathway. Nanocatalysts or specific ionic liquids have been shown to offer high selectivity in many cases.[11][12]
To Simplify Purification:
-
Aqueous Wash: Before chromatography, perform a simple work-up by washing the crude organic extract with water or a mild bicarbonate solution. This can remove many water-soluble impurities and unreacted acidic or basic starting materials.[9]
-
Recrystallization: This is a powerful technique for purifying solid benzoxazole derivatives and can sometimes be used in place of chromatography.[10][13] A systematic solvent screening is crucial for success.
-
Chromatography Optimization: If column chromatography is unavoidable, experiment with different solvent systems (eluents) and stationary phases (e.g., alumina instead of silica gel) if you suspect on-column degradation.[10]
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I select the right catalyst for my reaction? The choice is highly dependent on your starting materials (e.g., aldehyde, carboxylic acid, acyl chloride).[5] For the common condensation of 2-aminophenols and aldehydes, catalysts can range from Brønsted acids (e.g., HPA, TfOH) and Lewis acids (e.g., Sm(OTf)₃, ZnCl₂) to metal catalysts (e.g., Cu, Pd, Ni complexes) and modern heterogeneous catalysts like ionic liquids or nanocatalysts.[8][11][12][14] A good starting point is to find a literature precedent with substrates similar to your own.
Q2: What is the role of the solvent, and how do I choose the best one? The solvent solubilizes reactants and can stabilize intermediates and transition states.[15] Polar aprotic solvents like DMF, DMSO, and acetonitrile are widely used and can accelerate reactions by stabilizing charged intermediates.[15] However, greener solvents like ethanol and water have also been used successfully.[11][15] The optimal choice is reaction-specific, and a solvent screen is often a valuable optimization step.
Q3: Are solvent-free conditions a viable option for benzoxazole synthesis? Yes, absolutely. Solvent-free, or "neat," reactions are an excellent, environmentally friendly option.[16] They often require thermal promotion (heating) or mechanical energy (grinding) and are frequently paired with a heterogeneous or recyclable catalyst.[2][17] These methods can simplify work-up, as the solvent removal step is eliminated.[16]
Q4: What is a typical temperature range for these reactions? The range is exceptionally broad. Some highly efficient catalytic systems operate at room temperature.[14][18] More commonly, temperatures between 50 °C and 140 °C are employed.[16] For instance, a solvent-free synthesis using a Brønsted acidic ionic liquid gel catalyst proceeds effectively at 130 °C.[2][8]
Q5: How can I effectively monitor the reaction's progress? Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the consumption of starting materials and the appearance of the product.[8][9] For more quantitative analysis or for volatile compounds, Gas Chromatography (GC) can also be used.[8]
Section 3: Key Optimization Parameters in Tables
Table 1: Comparison of Common Catalysts for 2-Phenylbenzoxazole Synthesis
(This table collates representative data to illustrate the impact of different catalyst types.)
| Entry | Catalyst | Catalyst Loading (mol%) | Conditions | Time (h) | Yield (%) | Reference(s) |
| 1 | Brønsted Acidic Ionic Liquid (BAIL) Gel | 1 | Solvent-free, 130 °C | 5 | 98 | [2][8] |
| 2 | Samarium(III) Triflate | 10 | EtOH–H₂O, 50 °C | 2 | 92 | [8] |
| 3 | PEG-SO₃H | 5% w/w | Ethanol, Room Temp. | 2.5 | 90 | [14] |
| 4 | Ni(II) complex | low | DMF, 80 °C | 3-4 | 87-94 | [2][17] |
| 5 | No Catalyst | - | Solvent-free, 130 °C | 5 | <5 | [8] |
Table 2: Guide to Solvent Selection for Benzoxazole Synthesis
| Solvent Class | Examples | Typical Use Case & Rationale | Reference(s) |
| Polar Aprotic | DMF, DMSO, Acetonitrile | General purpose; effective at stabilizing polar intermediates and transition states, often leading to faster reaction rates. | [15] |
| Protic | Ethanol, Water | "Green" or environmentally friendly options. Can participate in hydrogen bonding, which may facilitate the initial condensation step. | [11][15] |
| Non-Polar | Toluene, Xylene | Often used in reactions requiring higher temperatures and azeotropic removal of water. | [6][17] |
| None (Solvent-Free) | N/A | Environmentally friendly, simplifies work-up. Often requires thermal or mechanical energy. | [2][15][16] |
Section 4: Experimental Protocols
Protocol 1: Heterogeneous Catalysis under Solvent-Free Conditions
This protocol is adapted from a modern, environmentally friendly procedure for the synthesis of 2-arylbenzoxazoles.[2][8]
-
Reaction Setup: In a 5 mL reaction vessel, combine 2-aminophenol (1.0 mmol, 1.0 equiv), the desired aromatic aldehyde (1.0 mmol, 1.0 equiv), and the Brønsted acidic ionic liquid (BAIL) gel catalyst (0.01 mmol, 1 mol%).
-
Reaction Execution: Stir the reaction mixture at 130 °C for 5 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.
-
Work-up: After completion, cool the reaction to room temperature. Dissolve the mixture in ethyl acetate (10 mL).
-
Catalyst Recovery: Separate the solid BAIL gel catalyst by centrifugation or filtration. The catalyst can be washed with hexane, ethyl acetate, and ethanol, dried under vacuum, and reused.[8]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to obtain the desired 2-substituted benzoxazole.[4][8]
Protocol 2: Synthesis using Tf₂O-Promoted Activation of a Tertiary Amide
This protocol is based on a versatile method for synthesizing 2-substituted benzoxazoles under mild conditions.[18][19]
-
Reagent Preparation: To a solution of the tertiary amide (0.55 mmol, 1.1 equiv) in dichloromethane (DCM, 1 mL), add 2-Fluoropyridine (1.0 mmol, 2.0 equiv).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add triflic anhydride (Tf₂O, 0.6 mmol, 1.2 equiv) dropwise to the stirred solution. Continue stirring at 0 °C for 15 minutes.
-
Nucleophilic Addition: Add 2-aminophenol (0.5 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding triethylamine (Et₃N, 0.5 mL).
-
Purification: Evaporate the solvent under reduced pressure. Purify the residue by silica gel column chromatography (e.g., using a petroleum ether/ethyl acetate gradient) to afford the final product.[18]
Section 5: Mechanistic Insights & Visualizations
Understanding the reaction pathway is essential for rational optimization.
General Reaction Mechanism
The most common pathway for benzoxazole synthesis involves the condensation of a 2-aminophenol with an aldehyde, which proceeds through a Schiff base intermediate, followed by cyclization and oxidation.[1][2]
Caption: Simplified reaction pathway for one-pot benzoxazole synthesis.[9]
Experimental Workflow for Optimization
A structured approach to optimizing reaction conditions saves time and resources.
Caption: A systematic workflow for optimizing benzoxazole synthesis.
Troubleshooting Decision Tree
When faced with a low yield, this decision tree can guide your troubleshooting efforts.
Caption: Troubleshooting decision tree for low-yield benzoxazole synthesis.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzoxazole synthesis [organic-chemistry.org]
- 12. ijpbs.com [ijpbs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jpsbr.org [jpsbr.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 18. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]
- 19. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Purification of Bromo-Substituted Heterocycles
Welcome to the technical support center dedicated to addressing the unique purification challenges associated with bromo-substituted heterocycles. These compounds are pivotal building blocks in medicinal chemistry and materials science, largely due to the versatility of the carbon-bromine bond in cross-coupling reactions.[1] However, their purification can be fraught with difficulties, from co-elution with starting materials to on-column degradation. This guide provides field-proven insights and systematic troubleshooting strategies to help you achieve the desired purity for your compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries researchers face when purifying bromo-substituted heterocycles.
Q1: What is the most common reason for my brominated heterocycle co-eluting with the starting material during column chromatography?
A1: The most frequent cause is insufficient difference in polarity between your starting material and the brominated product. The introduction of a bromine atom often does not drastically alter the polarity of the molecule, leading to very similar retention factors (Rf) on silica gel. In such cases, standard solvent systems like hexane/ethyl acetate may not provide adequate separation.[2]
Q2: My basic nitrogen-containing brominated heterocycle is streaking on the TLC plate and giving poor separation during column chromatography. What's happening?
A2: This is a classic issue arising from the interaction between the basic nitrogen atom of your heterocycle and the acidic silanol groups on the surface of the silica gel. This strong interaction can lead to tailing or streaking of the spot on a TLC plate and broad, poorly resolved peaks during column chromatography.[3]
Q3: I'm losing my bromine substituent during purification. Why is this happening and how can I prevent it?
A3: Loss of the bromine atom, or dehalogenation, can occur under certain reductive conditions. This can be a significant issue if you are using methods like catalytic hydrogenation for purification or if your purification process inadvertently introduces a reducing agent.[4] Bromides are generally more susceptible to reduction than chlorides.[4] It's crucial to be aware of the stability of your compound under the chosen purification conditions.
Q4: I'm struggling to find a suitable solvent for recrystallizing my bromo-substituted heterocycle. What should I look for?
A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5] Finding this balance can be challenging. A systematic approach involving small-scale solubility tests with a range of solvents of varying polarities is the most effective strategy.[6]
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is a workhorse technique for purifying bromo-substituted heterocycles.[1][7] However, success often hinges on careful optimization.
Challenge 1: Poor Separation of Product and Starting Material
When your brominated product and the non-brominated starting material have very similar Rf values, achieving good separation requires a systematic approach.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor chromatographic separation.
Step-by-Step Protocol for Optimizing Separation:
-
Systematic Solvent Screening: Prepare a TLC plate with your crude reaction mixture. Spot the mixture in multiple lanes and develop each lane with a different solvent system. Good starting points beyond hexane/ethyl acetate include dichloromethane/methanol and ether/hexane.[2]
-
Target a Lower Rf: For difficult separations, aim for an Rf of your target compound in the range of 0.1-0.2. While this will require more solvent, it increases the interaction time with the stationary phase, leading to better resolution.[2]
-
Incorporate a Modifier (for Ionizable Heterocycles):
-
For Basic Heterocycles (e.g., pyridines, imidazoles): Add 0.5-1% triethylamine or a few drops of concentrated ammonium hydroxide to your eluent. This will neutralize the acidic sites on the silica, preventing streaking and improving peak shape.[3]
-
For Acidic Heterocycles: The addition of a small amount of acetic acid can have a similar beneficial effect by ensuring the compound is in a single protonation state.[2]
-
-
Consider an Alternative Stationary Phase: If silica gel is not providing the desired separation or is causing decomposition, consider other options.[8]
-
Alumina: Can be basic, neutral, or acidic and is a good alternative for compounds that are sensitive to the acidity of silica.
-
Florisil: A magnesium silicate-based adsorbent that can offer different selectivity.
-
Reversed-Phase Silica (C18): This is an excellent choice for more polar bromo-substituted heterocycles.[3]
-
Challenge 2: Compound Decomposition on the Column
Some bromo-substituted heterocycles can be sensitive to the acidic nature of silica gel and may decompose during chromatography.
Protocol for Assessing and Mitigating On-Column Decomposition:
-
2D TLC Stability Test:
-
Spot your crude mixture on a TLC plate and develop it in your chosen solvent system.
-
After the first development, dry the plate completely.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
If your compound is stable, the spots will move diagonally. If you see new spots that are not on the diagonal, it indicates decomposition on the silica.[8]
-
-
Mitigation Strategies:
-
Deactivated Silica: Use commercially available deactivated silica gel or prepare it by treating silica with a base like triethylamine.[8]
-
Alternative Stationary Phases: As mentioned above, alumina or florisil can be less harsh alternatives.[8]
-
Speed is Key: Run the column as quickly as possible to minimize the time your compound spends in contact with the stationary phase.
-
Table 1: Comparison of Stationary Phases for Chromatography
| Stationary Phase | Properties | Best Suited For |
| Silica Gel | Acidic, highly polar | General purpose, good for most neutral and moderately polar compounds. |
| Alumina | Basic, neutral, or acidic | Basic compounds, acid-sensitive compounds. |
| Florisil | Weakly acidic | Compounds that are sensitive to silica gel. |
| Reversed-Phase (C18) | Nonpolar | Highly polar compounds that do not move on silica gel.[3] |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for obtaining highly pure solid bromo-substituted heterocycles, provided a suitable solvent system can be found.[5]
Challenge 1: Oiling Out Instead of Crystallizing
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or cooled too quickly.[3]
Troubleshooting Workflow for Oiling Out:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Purification [chem.rochester.edu]
How to avoid impurities in benzoxazole synthesis
Welcome to the dedicated support center for benzoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of synthesizing high-purity benzoxazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Introduction: The Purity Challenge in Benzoxazole Synthesis
Benzoxazoles are a cornerstone heterocyclic motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Their synthesis, most commonly via the condensation of a 2-aminophenol with a carboxylic acid derivative, appears straightforward. However, achieving high purity is often a significant hurdle, with common impurities impacting downstream applications, biological activity, and regulatory compliance. This guide provides a structured approach to identifying, controlling, and eliminating these impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during benzoxazole synthesis.
Q1: My reaction yields are consistently low. What are the most likely causes?
A1: Low yields in benzoxazole synthesis can often be traced back to a few key factors:
-
Incomplete Dehydration: The final cyclization step to form the benzoxazole ring is a dehydration reaction. Inadequate removal of water can shift the equilibrium back towards the intermediate amide, reducing your yield. Consider using a Dean-Stark trap or adding a dehydrating agent.
-
Sub-optimal Reaction Temperature: The reaction temperature is critical. If it's too low, the reaction may not proceed to completion. If it's too high, you risk thermal degradation of your starting materials or product.
-
Poor Quality Starting Materials: Impurities in your 2-aminophenol or carboxylic acid can lead to side reactions that consume your starting materials and lower the yield of the desired product.
Q2: I'm observing a persistent impurity with a similar polarity to my product, making purification difficult. What could it be?
A2: A common and troublesome impurity is the uncyclized N-(2-hydroxyphenyl)amide intermediate. This species is often close in polarity to the final benzoxazole product, leading to co-elution during column chromatography. To confirm its presence, check the 1H NMR for characteristic broad N-H and O-H peaks, and the IR spectrum for a prominent amide carbonyl stretch.
Q3: Can I use any carboxylic acid derivative for the condensation?
A3: While various carboxylic acid derivatives can be used, the choice impacts reaction conditions and potential impurities.
-
Free Carboxylic Acids: Often require high temperatures and a catalyst like polyphosphoric acid (PPA) or Eaton's reagent.
-
Acid Chlorides/Anhydrides: Are more reactive and allow for milder reaction conditions, but can be sensitive to moisture and may generate corrosive byproducts.
-
Esters/Nitriles: Can also be used, but may require specific catalysts or harsher conditions to drive the reaction.
Q4: What is the role of the catalyst in the reaction?
A4: In many benzoxazole syntheses, particularly those using free carboxylic acids, a catalyst serves two primary roles:
-
Acid Catalyst: It protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the 2-aminophenol.
-
Dehydrating Agent: Catalysts like polyphosphoric acid (PPA) actively sequester the water produced during the cyclization step, driving the reaction to completion.
Part 2: In-Depth Troubleshooting Guide
This section provides a deeper dive into specific problems, their root causes, and systematic solutions.
Issue 1: Presence of Uncyclized Amide Intermediate
Symptoms:
-
A spot on the TLC plate that is close to the product spot.
-
Mass spectrometry data showing a mass corresponding to the product + 18 amu (H₂O).
-
¹H NMR showing broad singlets for N-H and O-H protons.
-
IR spectrum showing a strong carbonyl (C=O) absorption around 1650-1680 cm⁻¹.
Root Cause Analysis: The formation of the benzoxazole ring from the 2-aminophenol and carboxylic acid proceeds through an N-(2-hydroxyphenyl)amide intermediate. The final, and often rate-limiting, step is an intramolecular cyclodehydration. Incomplete conversion is typically due to insufficient driving force to overcome the energy barrier of this step.
Mitigation Strategies:
-
Thermal Promotion: Ensure the reaction temperature is adequate. For many condensations using catalysts like PPA, temperatures between 150-220 °C are required to drive the final cyclization.
-
Effective Water Removal: If running the reaction in a solvent, use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
Stronger Dehydrating Catalysts: If PPA is proving insufficient, consider stronger dehydrating systems. Eaton's reagent (P₂O₅ in MeSO₃H) is a powerful alternative that can facilitate cyclization at lower temperatures.
-
If post-reaction analysis confirms the presence of the amide intermediate, transfer the crude reaction mixture to a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap filled with a suitable solvent (e.g., toluene, xylene).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Monitor the reaction progress by TLC or LC-MS until the amide intermediate is no longer observed.
Issue 2: Formation of Bis-Benzoxazole and Oligomeric Impurities
Symptoms:
-
Mass spectrometry data showing peaks at higher m/z values, potentially corresponding to dimers or trimers.
-
Streaking or insoluble material at the baseline of the TLC plate.
-
Low isolated yield of the desired monomeric product.
Root Cause Analysis: These impurities can arise from side reactions, particularly if the starting materials have multiple reactive sites or if impurities that can act as linking agents are present. For example, using a dicarboxylic acid with a 2-aminophenol can lead to polymerization if the stoichiometry is not carefully controlled.
Mitigation Strategies:
-
High-Purity Starting Materials: Ensure the purity of your 2-aminophenol and carboxylic acid derivative through techniques like recrystallization or distillation.
-
Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of the more readily available or easily removed starting material to ensure the complete conversion of the limiting reagent.
-
Controlled Addition: For highly reactive starting materials, consider slow, controlled addition of one reagent to the other at a reduced temperature to minimize side reactions.
Issue 3: Thermal Degradation and Discoloration
Symptoms:
-
The final reaction mixture is dark brown or black.
-
The presence of multiple, often inseparable, colored impurities on the TLC plate.
-
Low yield of a difficult-to-purify product.
Root Cause Analysis: Many benzoxazole syntheses require high temperatures, which can lead to the thermal degradation of sensitive functional groups on the starting materials or the final product. 2-Aminophenols, in particular, are susceptible to oxidation, which can result in highly colored impurities.
Mitigation Strategies:
-
Inert Atmosphere: Always run high-temperature reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.
-
Lower Reaction Temperatures: Explore alternative synthetic routes that allow for milder reaction conditions. For example, using a highly reactive acid chloride allows the reaction to proceed at a much lower temperature than when using the corresponding carboxylic acid.
-
Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and temperatures, thereby minimizing thermal degradation.
| Synthesis Method | Typical Temperature (°C) | Key Advantage | Common Impurity Profile |
| Carboxylic Acid + PPA | 150 - 220 | Cost-effective, one-pot | Uncyclized amide, thermal degradation products |
| Acid Chloride + Base | 0 - 25 | Mild conditions, high reactivity | Hydrolysis of acid chloride, diacylation |
| Microwave-Assisted | 100 - 180 | Rapid, reduced degradation | Dependent on precursors, generally cleaner |
Part 3: Visualization of Key Processes
Visualizing the reaction pathways and workflows can aid in understanding and troubleshooting.
Diagram 1: General Benzoxazole Synthesis Pathway
Caption: Reaction pathway for benzoxazole synthesis highlighting the key intermediate.
Diagram 2: Troubleshooting Workflow for Impurity Identification
Caption: A logical workflow for identifying and addressing common impurities.
Technical Support Center: Scaling the Synthesis of Methyl 5-bromobenzo[d]oxazole-2-carboxylate
Welcome to the technical support center for the synthesis and scale-up of Methyl 5-bromobenzo[d]oxazole-2-carboxylate. This guide is designed for researchers, chemists, and process development professionals to address common challenges and provide actionable solutions for this valuable synthetic building block. We will explore a reliable synthetic route, troubleshoot potential issues, and offer insights grounded in mechanistic principles to ensure a successful and scalable process.
The most common and robust pathway to this compound involves a two-step sequence: the synthesis of the key intermediate, 2-amino-4-bromophenol, followed by a cyclocondensation reaction. This guide is structured around this pathway.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question 1: My yield for the first step, the synthesis of 2-amino-4-bromophenol via reduction of 4-bromo-2-nitrophenol, is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this reduction step are typically traced back to two main issues: incomplete reaction or undesired side reactions, primarily debromination.
-
Cause 1: Incomplete Reduction: The nitro group reduction may stall if the catalyst is inactive or the reaction conditions are not optimal.
-
Solution: Ensure your catalyst is active. For catalytic hydrogenation (e.g., using Rh/C or Pd/C), ensure the catalyst is fresh and the system is free of catalyst poisons.[1] For reductions using metals like iron or tin in acidic media, ensure the metal is sufficiently activated. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) until all the starting nitrophenol is consumed.
-
-
Cause 2: Reductive Debromination: A common side reaction is the cleavage of the C-Br bond, leading to the formation of 2-aminophenol as a major impurity, which is difficult to separate.
-
Solution: The choice of catalyst and conditions is critical to minimize debromination. Rhodium-on-carbon (Rh/C) is often preferred over Palladium-on-carbon (Pd/C) for hydrogenating aromatic nitro compounds containing bromine or chlorine, as it tends to be less prone to causing dehalogenation.[1] Alternatively, using modified Raney-Ni catalysts has been shown to reduce the rate of debromination while achieving high conversion of the nitro group.[2]
-
-
Cause 3: Purity of Starting Material: The purity of the starting 4-bromo-2-nitrophenol can impact the reaction.
-
Solution: Assess the purity of your starting material by melting point or NMR. Recrystallize if necessary to remove impurities that could interfere with the reduction.
-
Question 2: During the cyclization of 2-amino-4-bromophenol with dimethyl oxalate, the reaction is sluggish and gives a complex mixture of products. What's going wrong?
Answer: This is a critical step where precise control over conditions is paramount. A complex product mixture points towards side reactions and/or degradation.[3][4]
-
Cause 1: Purity and Stability of 2-amino-4-bromophenol: This intermediate is susceptible to oxidation, turning from a light solid to a dark, tarry substance upon exposure to air. Oxidized impurities will not cyclize correctly and can generate colored byproducts.
-
Cause 2: Suboptimal Reaction Temperature: The condensation and subsequent cyclization require sufficient thermal energy to proceed at a reasonable rate. However, excessively high temperatures can cause polymerization or decomposition of the aminophenol starting material.[6]
-
Solution: The reaction is often performed at elevated temperatures, sometimes in a high-boiling solvent like xylenes or under solvent-free conditions at temperatures around 130°C.[7][8] It is crucial to find the optimal balance. We recommend starting at a moderate temperature (e.g., 100-110°C) and gradually increasing it while monitoring by TLC.
-
-
Cause 3: Inefficient Water Removal: The cyclization process releases water. If not effectively removed, water can hydrolyze the ester functionality or prevent the reaction from reaching completion.
-
Solution: If running in a solvent like toluene or xylene, use a Dean-Stark apparatus to azeotropically remove water as it forms. For solvent-free reactions, performing the reaction under a vacuum or a slow stream of inert gas can help drive off volatiles.
-
Below is a workflow to diagnose issues in the cyclization step:
Question 3: We are attempting to scale the reaction to a 10 L reactor, but the final product is darker and less pure than our lab-scale batches. Why is this happening?
Answer: Scale-up introduces challenges related to heat and mass transfer. A darker product often indicates thermal decomposition or more significant side product formation.
-
Cause 1: Inefficient Heat Transfer and "Hot Spots": Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more difficult. Localized overheating ("hot spots") can occur, especially during exothermic events, leading to decomposition. The condensation of 2-aminophenols can be exothermic.
-
Solution: Ensure your reactor has adequate cooling capacity and efficient stirring to maintain a uniform temperature. Reagents should be added portion-wise or via a controlled addition funnel to manage any exotherms. For a 10 L scale, a jacketed reactor with controlled heating/cooling is essential.
-
-
Cause 2: Extended Reaction Time: What works in 5 hours on a lab scale might require longer on a larger scale to achieve the same conversion due to mixing inefficiencies. However, prolonged exposure to high temperatures can also lead to degradation.
-
Solution: Do not simply extend the reaction time. Use in-process controls (e.g., sampling for TLC or HPLC analysis) to determine the actual point of reaction completion. It may be more effective to slightly increase the reaction temperature to reduce the time, provided you have excellent temperature control.
-
-
Cause 3: Atmospheric Control: On a larger scale, ensuring a consistently inert atmosphere is more challenging but equally critical to prevent oxidation of the 2-amino-4-bromophenol.
-
Solution: Thoroughly purge the reactor with nitrogen or argon before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Key Consideration for Scale-Up |
| Heating | Heating Mantle | Jacketed Reactor | Uniform heating is critical; avoid localized hot spots. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure efficient mixing for thermal and concentration homogeneity. |
| Reagent Addition | All at once | Slow, controlled addition | Manage exotherms and prevent localized high concentrations. |
| Atmosphere | N₂ Balloon | Positive N₂ Pressure | Prevent oxidation of sensitive intermediates. |
| Monitoring | TLC | In-situ sampling for HPLC/TLC | Track reaction progress accurately to determine endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the cyclocondensation of 2-amino-4-bromophenol with dimethyl oxalate?
A1: The reaction proceeds through a two-stage mechanism. First, a nucleophilic acyl substitution occurs where the more nucleophilic amino group of the 2-amino-4-bromophenol attacks one of the carbonyl carbons of dimethyl oxalate. This forms an amide intermediate. The second stage is an intramolecular cyclization where the phenolic hydroxyl group attacks the second ester carbonyl, followed by the elimination of two molecules of methanol to form the stable aromatic benzoxazole ring. The reaction is typically acid- or heat-promoted.
Q2: Are there alternative reagents to dimethyl oxalate for forming the 2-carboxylate moiety?
A2: Yes, several alternatives can be used, though dimethyl oxalate is common due to its availability and reactivity. Other options include diethyl oxalate or using a two-step approach involving phosgene equivalents to form a 2-chloro-benzoxazole intermediate, followed by displacement. However, for directness and scalability, the reaction with a dialkyl oxalate is often preferred. The choice of methyl vs. ethyl ester can sometimes influence crystallinity and purification ease.
Q3: What are the primary safety concerns when running this synthesis at scale?
A3: Safety is paramount. Key concerns include:
-
2-amino-4-bromophenol: This compound is classified as an irritant and sensitizer.[5] Avoid inhalation of dust and skin contact by using appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection.
-
Solvents: If using high-boiling aromatic solvents like xylene or toluene, ensure the reaction is performed in a well-ventilated fume hood or reactor bay, away from ignition sources.
-
Pressure: If running under vacuum, ensure your glassware or reactor is rated for the pressure differential to prevent implosion.
-
Thermal Hazards: As discussed in the scale-up section, be prepared to control potential exotherms with an adequate cooling system.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-bromophenol
This protocol is adapted from established procedures for the reduction of substituted nitrophenols.[1]
-
Setup: To a hydrogenation vessel, add 4-bromo-2-nitrophenol (50.0 g, 229 mmol) and Tetrahydrofuran (THF, 500 mL).
-
Catalyst Addition: Carefully add 5% Rhodium-on-carbon (5.0 g, 50% wet) under a stream of nitrogen.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, this takes 10-15 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional THF (2 x 50 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield 2-amino-4-bromophenol as a solid (Typical yield: ~43 g, 99%). The product should be a light tan or off-white solid.[1] Use immediately or store under an inert atmosphere.
Protocol 2: Synthesis of this compound
This protocol is based on general methods for benzoxazole synthesis from 2-aminophenols.[7][8]
-
Setup: Equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.
-
Reagent Addition: To the flask, add 2-amino-4-bromophenol (18.8 g, 100 mmol) and dimethyl oxalate (13.0 g, 110 mmol).
-
Reaction: Heat the mixture in an oil bath to 130-140°C. The solid mixture will melt and begin to evolve methanol. Maintain this temperature and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the aminophenol spot and the appearance of a new, higher Rf product spot.
-
Cooling and Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool to approximately 80°C. Slowly and carefully add methanol (100 mL). The product should begin to crystallize.
-
Isolation: Allow the slurry to cool to room temperature, then place it in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold methanol (2 x 30 mL) and dry under vacuum to afford this compound as a solid. (Typical yield: 80-90%). Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.
References
- 1. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]
- 2. CN111302956A - Preparation method of 4-bromo-2-aminophenol - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Amino-4-bromophenol = 94 40925-68-6 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyl 5-bromobenzo[d]oxazole-2-carboxylate
Welcome to the technical support center for Methyl 5-bromobenzo[d]oxazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction
This compound is a key building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a benzoxazole core, a bromine substituent, and a methyl ester, makes it a valuable precursor for a wide range of biologically active molecules. However, the inherent reactivity of these functional groups can also lead to stability issues if the compound is not handled and stored correctly. This guide provides a systematic approach to identifying and mitigating these issues.
Core Stability Concerns
The primary stability concerns for this compound revolve around three main degradation pathways:
-
Hydrolysis: The ester and benzoxazole ring are susceptible to cleavage by water.
-
Photodegradation: The bromo-aromatic system can be sensitive to light, potentially leading to debromination.
-
Thermal Decomposition: Elevated temperatures can induce decomposition of the molecule.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Issue 1: My compound shows a new, more polar spot on the TLC plate, and the NMR spectrum has a broadened singlet in the aromatic region and the disappearance of the methyl ester peak.
Possible Cause: Hydrolysis of the methyl ester group.
This is one of the most common degradation pathways, especially if the compound has been exposed to moisture or acidic/basic conditions. The hydrolysis product is 5-bromobenzo[d]oxazole-2-carboxylic acid.
Troubleshooting Steps:
-
Confirm Hydrolysis:
-
Mass Spectrometry: Analyze the sample by LC-MS. Look for a molecular ion peak corresponding to the carboxylic acid (C₈H₄BrNO₃, MW: 241.03 g/mol )[1].
-
¹H NMR: In a deuterated solvent like DMSO-d₆, the carboxylic acid proton will appear as a broad singlet, typically downfield. The characteristic singlet of the methyl ester protons (around 3.9 ppm) will be absent.
-
FT-IR: Look for the appearance of a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch.
-
-
Preventative Measures:
-
Strict Anhydrous Conditions: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and oven-dried glassware.
-
pH Control: Avoid acidic or basic conditions unless required for a specific reaction. If your reaction is in an aqueous medium, consider buffering the solution to a neutral pH.
-
-
Purification of Partially Hydrolyzed Material:
-
Acid-Base Extraction: Dissolve the mixture in an organic solvent like ethyl acetate and wash with a mild base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will move to the aqueous layer as its carboxylate salt. The unreacted ester will remain in the organic layer. You can then acidify the aqueous layer and extract the pure carboxylic acid.
-
Column Chromatography: If the polarity difference is sufficient, you can separate the ester from the carboxylic acid using silica gel chromatography. A gradient elution starting with a non-polar solvent system and gradually increasing the polarity is recommended.
-
Issue 2: During a reaction, I observe a new, less polar byproduct by TLC, and the mass spectrum shows a loss of a bromine atom.
Possible Cause: Photodegradation leading to debromination.
Bromo-aromatic compounds can be susceptible to photolytic cleavage of the C-Br bond, especially when exposed to UV light or even ambient laboratory light over extended periods.
Troubleshooting Steps:
-
Confirm Debromination:
-
Mass Spectrometry: Analyze your sample by GC-MS or LC-MS. Look for a molecular ion peak corresponding to Methyl benzo[d]oxazole-2-carboxylate (C₉H₇NO₃, MW: 177.16 g/mol ).
-
¹H NMR: The aromatic region of the NMR spectrum will show a different splitting pattern due to the replacement of the bromine atom with a proton.
-
-
Preventative Measures:
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil. Conduct reactions in round-bottom flasks covered in foil, especially if the reaction is lengthy.
-
Use of Photostable Solvents: If conducting a photochemical reaction, ensure your solvent is appropriate and does not promote degradation.
-
Issue 3: My solid compound has discolored (e.g., turned yellow or brown) upon storage, and I observe multiple new peaks in my HPLC analysis.
Possible Cause: Thermal decomposition and/or hydrolysis of the benzoxazole ring.
Elevated temperatures can lead to complex degradation pathways. Additionally, prolonged exposure to ambient moisture can lead to the hydrolysis of the benzoxazole ring itself, which is a more severe degradation pathway.
Troubleshooting Steps:
-
Identify the Degradation Products:
-
Hydrolysis of the Benzoxazole Ring: This would lead to the formation of 2-amino-5-bromophenol.[2][3] You can look for its characteristic signals in NMR and its molecular ion in mass spectrometry (C₆H₆BrNO, MW: 188.02 g/mol )[3].
-
Thermal Decomposition: The decomposition of benzoxazoles at high temperatures can lead to the loss of carbon monoxide and carbon dioxide[4]. This can result in a complex mixture of byproducts.
-
-
Preventative Measures:
-
Proper Storage: As recommended by the Safety Data Sheet, store the compound in a tightly closed container in a dry, cool, and well-ventilated place[5]. Refrigeration (2-8 °C) is advisable for long-term storage.
-
Avoid Excessive Heat: When running reactions, use the lowest effective temperature. Avoid prolonged heating.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: The compound should be stored in a tightly sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended. The storage area should be dry and well-ventilated[5].
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF). For NMR analysis, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are suitable.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity assessment and detecting non-volatile impurities.
-
¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and can help identify impurities.
-
Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight and can help identify degradation products.
-
Thin-Layer Chromatography (TLC): A quick and easy method for monitoring reaction progress and checking for the presence of impurities.
Q4: Are there any known incompatible materials?
A4: The Safety Data Sheet advises storing the compound away from incompatible materials[5]. While specific incompatibilities are not listed, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.
Data Summary Table
| Parameter | Recommended Condition/Value | Source |
| Storage Temperature | 2-8°C (Refrigerated) | [5] |
| Storage Conditions | Dry, dark, tightly sealed container | [5] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents | General Precaution |
| Molecular Weight | 256.05 g/mol | [6] |
| Molecular Formula | C₉H₆BrNO₃ | [6] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in acetonitrile or methanol to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is determined by calculating the percentage of the peak area of the main compound relative to the total peak area of all components in the chromatogram.
-
Visualizations
Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Purity Issues
Caption: A logical workflow for troubleshooting purity issues.
References
- 1. 5-Bromobenzo[d]oxazole-2-carboxylic acid | C8H4BrNO3 | CID 51358553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINO-5-BROMOPHENOL(38191-34-3) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Amino-5-bromophenol | C6H6BrNO | CID 14320605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemicalbook.com [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
Technical Support Center: Refining TLC Monitoring for Benzoxazole Reactions
Welcome to the technical support center dedicated to overcoming the nuances of Thin-Layer Chromatography (TLC) for monitoring benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who rely on precise reaction monitoring to ensure successful outcomes. Here, we move beyond basic protocols to address the specific challenges encountered in the synthesis of this important heterocyclic scaffold.
Troubleshooting Guide: From Streaks to Clarity
This section provides in-depth, causality-driven solutions to common issues observed during the TLC analysis of benzoxazole reactions.
Issue 1: My TLC plate shows significant streaking or tailing for my amine-containing starting material and/or benzoxazole product.
This is a frequent observation when working with nitrogen-containing heterocyclic compounds.[1]
-
Root Cause Analysis: Standard silica gel is acidic due to the presence of silanol groups (Si-OH). Basic compounds, such as 2-aminophenol derivatives and the benzoxazole product, can interact strongly with these acidic sites via acid-base interactions or strong hydrogen bonding. This causes the compound to "stick" to the stationary phase and move unevenly with the solvent front, resulting in a streak rather than a compact spot.[1][2][3]
-
Solution Protocol:
-
Mobile Phase Modification: The most direct solution is to neutralize the acidic sites on the silica gel. Add a small percentage of a basic modifier to your eluent system.
-
Stationary Phase Consideration: If mobile phase modification is insufficient, consider using a less acidic stationary phase.
-
Issue 2: My starting material (e.g., 2-aminophenol) and benzoxazole product have very similar Rf values, making it difficult to assess reaction completion.
Poor separation between reactants and products is a common hurdle that can lead to premature termination or unnecessary extension of reaction times.
-
Root Cause Analysis: The polarity difference between the starting 2-aminophenol and the resulting benzoxazole may not be significant enough to achieve good separation with a standard solvent system.
-
Solution Protocol:
-
Systematic Solvent System Optimization: A single solvent is rarely optimal.[6] A systematic approach to developing a binary or ternary solvent system is crucial.
-
Initial Screening: Start with a common solvent system like hexane/ethyl acetate and run TLCs with varying ratios (e.g., 9:1, 4:1, 1:1, 1:4).[7] The goal is to find a ratio that moves the compounds off the baseline but doesn't send them to the solvent front.[4][8] An ideal Rf value for the product is between 0.2 and 0.4 for optimal separation in subsequent column chromatography.[9]
-
Alternative Solvents: If hexane/ethyl acetate fails, try systems with different selectivities. Dichloromethane/methanol is a more polar combination that can be effective.[5]
-
-
The Co-spot Technique: This is an indispensable method for confirming reaction progress when Rf values are close.[10][11]
-
Procedure: On a three-lane TLC plate, spot the starting material in the left lane, the reaction mixture in the middle lane, and a "co-spot" (a spot of starting material applied directly on top of a spot of the reaction mixture) in the right lane.
-
Interpretation: If the reaction is complete, the co-spot will appear as a single, slightly elongated spot corresponding to the product. If starting material remains, the co-spot will resolve into two distinct or overlapping "snowman" shaped spots.[10]
-
-
Multiple Elutions: Running the TLC plate in the same solvent system two or three times, with thorough drying between runs, can amplify small differences in Rf values and improve separation.[12]
-
Issue 3: I don't see any spots on my TLC plate, or the spots are very faint.
The absence of visible spots can be misleading and may not necessarily indicate a failed reaction.
-
Root Cause Analysis: This issue can stem from several factors, including insufficient sample concentration, non-UV active compounds, or experimental errors.
-
Solution Protocol:
-
Concentration Check: The sample spotted on the TLC plate might be too dilute.[4][13]
-
Visualization Technique: Benzoxazoles, being aromatic and containing heteroatoms, are typically UV active and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[17][18] However, if the starting materials or byproducts lack a sufficient chromophore, they may not be visible.
-
Alternative Visualization: Employ a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many functional groups.[18][19] For more specific visualization, p-anisaldehyde or vanillin stains can provide a range of colors for different compounds.[4][18][19] Iodine vapor is another classic method that is particularly effective for unsaturated and aromatic compounds.[19][20][21]
-
-
Experimental Verification:
-
Issue 4: My TLC of a reaction run in a high-boiling solvent (e.g., DMF, DMSO) is just a smear.
High-boiling point solvents can interfere with the chromatographic process.
-
Root Cause Analysis: Solvents like DMF and DMSO are highly polar and will carry all components of the reaction mixture with the solvent front, resulting in a single, unresolved smear.
-
Solution Protocol:
-
Pre-Elution Removal: After spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[10]
-
Work-up Aliquot: Take a small aliquot of the reaction mixture and perform a mini-quench and extraction. For example, dilute the aliquot with water and extract with ethyl acetate. The ethyl acetate layer can then be spotted on the TLC plate.
-
Frequently Asked Questions (FAQs)
This section addresses common queries related to the practical application of TLC in benzoxazole synthesis.
Q1: How do I choose the right stationary phase for my benzoxazole reaction?
For most benzoxazole syntheses, standard silica gel 60 F254 plates are the first choice.[22] The "F254" indicates that the plate contains a fluorescent indicator that allows for visualization under 254 nm UV light.[18][22] However, as discussed in the troubleshooting section, if you are working with particularly basic compounds that cause significant streaking, consider using neutral or basic alumina plates.[1][5]
Q2: What is the best way to prepare my sample for TLC spotting?
Dissolve a small amount of your reaction mixture (a drop on the end of a glass rod is often sufficient) in a volatile solvent like ethyl acetate or dichloromethane.[22] The goal is to obtain a roughly 1% solution.[15][16] Using a volatile solvent ensures that the spot remains small and concentrated on the baseline as the solvent evaporates quickly.
Q3: How do I accurately calculate the Retention Factor (Rf) and what does it signify?
The Rf value is a ratio that quantifies the movement of a compound on a TLC plate.[23] It is calculated as follows:
Rf = (distance traveled by the compound) / (distance traveled by the solvent front) [24][25]
Both distances are measured from the initial spotting line (the origin).[25] The Rf value is always between 0 and 1.[24] A lower Rf value indicates a more polar compound that has a stronger affinity for the polar stationary phase, while a higher Rf value indicates a less polar compound.[8]
Q4: My benzoxazole product appears to be degrading on the silica gel plate. How can I confirm this and what can I do?
-
Confirmation with 2D TLC: To test for stability on silica, you can run a two-dimensional TLC.[10]
-
Spot your sample in one corner of a square TLC plate.
-
Develop the plate in a chosen solvent system.
-
Remove the plate, dry it completely, and then rotate it 90 degrees.
-
Develop the plate again in the same solvent system.
-
Interpretation: If the compound is stable, all spots will appear along the diagonal. If a compound is decomposing, new spots will appear off the diagonal.[10]
-
-
Mitigation Strategies:
Visualizing Key Workflows
Decision Tree for Solvent System Selection
This diagram outlines a logical progression for identifying an effective mobile phase for your benzoxazole reaction.
Caption: A decision tree for optimizing TLC solvent systems.
Troubleshooting Workflow for Common TLC Issues
This flowchart provides a step-by-step guide to diagnosing and resolving prevalent TLC problems in benzoxazole synthesis.
Caption: A flowchart for troubleshooting common TLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microbiozindia.com [microbiozindia.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. globalconference.info [globalconference.info]
- 17. theory.labster.com [theory.labster.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. faculty.fiu.edu [faculty.fiu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. scribd.com [scribd.com]
- 22. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 25. Khan Academy [khanacademy.org]
Technical Support Center: Overcoming Poor Solubility of Benzoxazole Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor solubility often encountered with benzoxazole intermediates. This resource offers practical, evidence-based solutions to help you advance your research and development efforts.
Introduction: The Benzoxazole Solubility Challenge
Benzoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide range of biological activities. [1][2][3][4]However, their rigid, planar, and often hydrophobic structure frequently leads to poor aqueous solubility. This inherent characteristic can create significant hurdles in various stages of drug discovery and development, from initial biological screening to formulation. This guide will equip you with the knowledge to systematically diagnose and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why do so many of my benzoxazole intermediates exhibit poor aqueous solubility?
A1: The poor aqueous solubility of many benzoxazole compounds is primarily due to their physicochemical properties. The rigid, aromatic heterocyclic structure contributes to strong intermolecular π-π stacking and high crystal lattice energy. This makes it energetically unfavorable for water molecules to effectively solvate the compound. While many derivatives are soluble in organic solvents, their limited solubility in aqueous media is a common and critical challenge in drug development.
Q2: What are the essential first steps when I encounter a benzoxazole intermediate with low solubility?
A2: A systematic approach is crucial. First, it is important to accurately determine the compound's intrinsic aqueous solubility. The shake-flask method is a widely accepted and reliable technique for this purpose. It is also highly recommended to determine the pH-solubility profile, as the presence of ionizable groups within the benzoxazole structure can dramatically influence its solubility. Once you have this baseline data, you can begin to explore various solubilization strategies, starting with simpler methods like pH adjustment and the use of co-solvents before moving on to more complex formulation approaches.
Q3: How does adjusting the pH affect the solubility of my benzoxazole derivatives?
A3: The impact of pH on solubility is entirely dependent on the presence of ionizable functional groups on the benzoxazole scaffold.
-
For Basic Benzoxazoles: If your derivative contains a basic nitrogen atom, lowering the pH (acidic conditions) will lead to its protonation. [5]This forms a more soluble cationic species. * For Acidic Benzoxazoles: Conversely, if your compound has acidic protons, such as a phenolic hydroxyl group, increasing the pH (basic conditions) will result in deprotonation, forming a more soluble anionic salt. A detailed pH-solubility profile is essential to identify the optimal pH range for maximizing the solubility of your specific compound.
Troubleshooting Guide: Common Solubility Issues and Solutions
This section provides a structured approach to troubleshooting common solubility problems encountered during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during in vitro assays. | The compound's solubility in the specific assay medium is lower than the concentration being tested. | 1. Determine the kinetic solubility of your compound directly in the assay medium. 2. If feasible, lower the final concentration of the compound in the assay. 3. Employ a suitable solubilization technique, such as the use of co-solvents or cyclodextrins. |
| Difficulty in preparing a high-concentration stock solution in common organic solvents. | The compound possesses inherently low solubility, even in organic solvents. | 1. Systematically screen a broader range of organic solvents, such as DMSO, DMF, THF, and ethanol. 2. Gentle warming of the solution can aid dissolution, but you must carefully monitor for any signs of compound degradation. 3. Utilize sonication to provide mechanical energy to assist in the dissolution process. |
| Inconsistent and non-reproducible results in biological assays. | Poor solubility is leading to inaccurate and variable concentrations of the active compound being tested. | 1. Always ensure that the compound is fully dissolved in the stock solution before making further dilutions. 2. Visually inspect for any signs of precipitation in the final assay medium before conducting the experiment. 3. Implement a robust and validated solubilization strategy to maintain the compound in solution throughout the assay. |
In-Depth Solubilization Strategies
When simple pH adjustments or solvent changes are insufficient, more advanced techniques are required. The following sections detail several effective strategies for enhancing the solubility of your benzoxazole intermediates.
Chemical Modifications
Salt Formation
For benzoxazole derivatives that contain ionizable groups, forming a salt is a highly effective and commonly used method to significantly increase aqueous solubility. [6][7]By reacting an acidic or basic functional group with a suitable counter-ion, a more soluble salt form of the compound can be generated. Illustrative Data on Solubility Enhancement by Salt Formation:
| Compound | Original Solubility | Salt Form | Solubility of Salt Form | Fold Increase | Reference |
| Benexate | 104.42 µg/mL | Benexate Saccharinate | 512.16 µg/mL | ~5x | [8] |
| Benexate | 104.42 µg/mL | Benexate Cyclamate | 160.53 µg/mL | ~1.5x | [8] |
Experimental Protocol: Salt Formation
Objective: To prepare a more soluble salt of a benzoxazole compound.
Materials:
-
Benzoxazole intermediate (with an acidic or basic functional group)
-
Pharmaceutically acceptable acid or base (counter-ion)
-
Suitable organic solvent(s)
Procedure:
-
Dissolution: Dissolve the benzoxazole compound in an appropriate organic solvent. In a separate flask, dissolve a stoichiometric equivalent of the chosen counter-ion in the same or a miscible solvent. 2. Reaction: Slowly add the counter-ion solution to the benzoxazole solution while stirring continuously. 3. Precipitation: The salt will often precipitate out of the solution. If not, the solvent may need to be slowly evaporated or an anti-solvent added to induce precipitation.
-
Isolation: Collect the precipitated salt by filtration.
-
Washing: Wash the collected solid with a small amount of the organic solvent to remove any unreacted starting materials. 6. Drying: Dry the salt under vacuum. 7. Characterization: Confirm the formation and purity of the resulting salt using analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR).
Prodrug Approach
A prodrug is a chemically modified, inactive form of a drug that, after administration, undergoes conversion in the body to release the active parent drug. [9]Attaching a hydrophilic promoiety to the benzoxazole core can dramatically improve its aqueous solubility. [10]This strategy is particularly useful for compounds that lack ionizable groups for salt formation.
Physical Modifications & Formulation Strategies
Co-solvency
The use of co-solvents is a straightforward and effective technique to enhance the solubility of poorly soluble compounds. [6][11]Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. [12][13] Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)
-
Glycerin [11][12] It is important to note that while effective, the use of co-solvents can sometimes lead to precipitation of the compound upon dilution with an aqueous medium. [14]
Surfactant-Mediated Solubilization (Micellar Solubilization)
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). [14][15]The hydrophobic core of these micelles can encapsulate poorly water-soluble benzoxazole compounds, thereby increasing their apparent solubility in the aqueous phase. [16][17] Classes of Surfactants:
-
Anionic: Sodium Dodecyl Sulfate (SDS)
-
Cationic: Cetyltrimethylammonium Bromide (CTAB)
-
Non-ionic: Polysorbates (Tween series), Polyoxyethylene ethers (Brij series) [10][15]
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. [10]They can encapsulate hydrophobic guest molecules, such as benzoxazole derivatives, within this cavity, forming an inclusion complex that has significantly improved aqueous solubility. [18]
Experimental Protocol: Cyclodextrin Inclusion Complexation (Lyophilization Method)
Objective: To prepare a benzoxazole-cyclodextrin inclusion complex to enhance solubility.
Materials:
-
Benzoxazole intermediate
-
A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin)
-
Purified water
Procedure:
-
Dissolution: Dissolve the benzoxazole compound and the chosen cyclodextrin in purified water at the desired molar ratio. 2. Equilibration: Stir the solution for 24-48 hours at a constant temperature to allow for the formation of the inclusion complex. 3. Freezing: Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath. 4. Lyophilization: Lyophilize the frozen solution under vacuum until all the water has been removed.
-
Collection: The resulting fluffy powder is the benzoxazole-cyclodextrin inclusion complex. 6. Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, PXRD, and Fourier-Transform Infrared Spectroscopy (FT-IR).
Solid Dispersions
A solid dispersion refers to a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier or matrix in the solid state. [19][20][21]This can be achieved through various methods, with the goal of reducing particle size to the molecular level and improving the dissolution rate. [22][23] Methods for Preparing Solid Dispersions:
-
Melting Method (Fusion): The drug and a water-soluble carrier are physically mixed and heated until they melt together. The molten mixture is then rapidly cooled and solidified. [19]* Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid film. [19][23]* Hot-Melt Extrusion: This technique involves embedding the drug in a polymeric carrier by processing at elevated temperature and pressure. [24]* Spray Drying: A solution of the drug and carrier is sprayed into a hot air stream to rapidly remove the solvent, resulting in a solid dispersion. [24]
Experimental Protocol: Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a benzoxazole intermediate to enhance its dissolution rate.
Materials:
-
Benzoxazole intermediate
-
Hydrophilic carrier (e.g., PVP, PEG)
-
Suitable organic solvent (e.g., methanol, acetone)
Procedure:
-
Dissolution: Dissolve the benzoxazole compound in a suitable organic solvent to create a clear solution. In a separate container, dissolve the hydrophilic carrier in the same solvent. [18]2. Mixing: Combine the drug and carrier solutions and mix them thoroughly. [18]3. Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain a solid film. [18]4. Drying and Sizing: Dry the resulting solid dispersion under vacuum to remove any residual solvent. Then, grind the dried solid dispersion and sieve it to achieve a uniform particle size. [18]
Particle Size Reduction
Reducing the particle size of a compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation. [25] Techniques for Particle Size Reduction:
-
Micronization: This process reduces the average particle diameter to the micrometer range using techniques like jet milling. [6][24]* Nanonization (Nanosuspensions): This involves reducing the particle size to the nanometer range. Nanosuspensions are dispersions of drug nanocrystals in a liquid medium, stabilized by surfactants or polymers. [24][25]
Decision-Making Workflow for Solubility Enhancement
To assist in selecting the most appropriate strategy, the following workflow provides a logical decision-making process based on the physicochemical properties of your benzoxazole intermediate.
Caption: Decision workflow for selecting a solubility enhancement technique.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpbr.in [ijpbr.in]
- 7. Salt formation to improve drug solubility [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. jocpr.com [jocpr.com]
- 16. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 17. quora.com [quora.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jddtonline.info [jddtonline.info]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jopcr.com [jopcr.com]
- 23. japsonline.com [japsonline.com]
- 24. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs - MedCrave online [medcraveonline.com]
- 25. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Technical Support Center: Catalyst Selection for Efficient Benzoxazole Synthesis
Welcome to the Technical Support Center for benzoxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for catalyst selection and reaction optimization. The following content is structured in a flexible question-and-answer format to directly address challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst selection and reaction conditions for benzoxazole synthesis.
Q1: What are the primary catalytic strategies for synthesizing benzoxazoles?
A1: The most common and versatile method for benzoxazole synthesis is the condensation reaction between a 2-aminophenol and a carbonyl compound, such as an aldehyde or carboxylic acid (or its derivatives).[1] This transformation is typically facilitated by a catalyst. The choice of catalyst is crucial and can be broadly categorized into:
-
Brønsted and Lewis Acids: Traditional catalysts that are effective but may sometimes exhibit lower activity.[2]
-
Ionic Liquids: These are often reusable and highly efficient. Examples include Brønsted acidic ionic liquids (BAIL) and those supported on magnetic nanoparticles.[1][3]
-
Metal-Organic Frameworks (MOFs): These are porous materials that can act as effective heterogeneous catalysts, such as manganese-based MOFs.[4]
-
Metal Catalysts: Copper and palladium-based catalysts are widely used in various synthetic routes to benzoxazoles.[1][5]
-
Nanocatalysts: These offer high surface area and catalytic activity. Examples include magnetic nanoparticles like Fe3O4@SiO2-SO3H.[6]
Q2: How do I select the most appropriate catalyst for my specific reaction?
A2: Catalyst selection is a multi-factorial decision.[7] Consider the following:
-
Substrate Scope: Ensure the chosen catalyst is compatible with the functional groups on your 2-aminophenol and aldehyde or carboxylic acid. Some catalysts are more effective for substrates with electron-donating groups, while others are better for those with electron-withdrawing groups.[2][4]
-
Reaction Conditions: Catalysts have optimal operating conditions. Some perform best under thermal heating, while others are designed for microwave irradiation or sonication to accelerate reaction rates.[7][8]
-
Green Chemistry Principles: If environmental impact is a concern, consider solvent-free conditions, the use of green solvents like ethanol or water, and recyclable heterogeneous catalysts.[8][9]
-
Catalyst Reusability and Stability: For process efficiency and cost-effectiveness, select catalysts that can be easily recovered and reused for multiple cycles without a significant drop in activity.[6][7]
Q3: What are the advantages of using heterogeneous over homogeneous catalysts in benzoxazole synthesis?
A3: Heterogeneous catalysts offer several practical advantages over their homogeneous counterparts. Because they exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid reaction medium), they can be easily separated by filtration or, in the case of magnetic nanoparticles, with an external magnet.[6] This simplifies product purification and allows for the catalyst to be recycled and reused, which is both economical and environmentally friendly.[6] Homogeneous catalysts, while sometimes more selective, can be difficult to separate from the reaction product, and may lead to product contamination with trace metals.[6][10]
Q4: Can benzoxazole synthesis be performed under solvent-free conditions?
A4: Yes, many efficient methods for benzoxazole synthesis have been developed that proceed under solvent-free conditions.[11] These "green" approaches minimize the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying the work-up procedure.[2][8] Solvent-free reactions are often facilitated by a catalyst and may employ microwave irradiation or grinding to promote the reaction.[8][11] For instance, the reaction of 2-aminophenol with aldehydes can be effectively carried out without a solvent using a Brønsted acidic ionic liquid gel.[2][8]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during benzoxazole synthesis.
Issue 1: Low Reaction Yield
Q: My benzoxazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: Impurities in your 2-aminophenol or the carbonyl compound can interfere with the reaction.[12][13]
-
Suboptimal Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for your specific substrates and catalyst.[11]
-
Solution:
-
Temperature: Some reactions require elevated temperatures (e.g., 100-130°C) to proceed efficiently.[2][11] Incrementally increase the reaction temperature and monitor the progress by TLC.
-
Reaction Time: The reaction may not have reached completion. Continue to monitor the reaction over a longer period.[12]
-
Solvent: The choice of solvent can significantly impact the reaction outcome. Consider switching to a different solvent or trying a solvent-free approach.[11]
-
-
-
Catalyst Inactivity or Insufficient Loading: The catalyst may be deactivated or the amount may be insufficient.[11][12]
Issue 2: Formation of Side Products
Q: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
A: Side product formation is a common reason for low yields and complicates purification.[12]
-
Incomplete Cyclization: The intermediate Schiff base, formed from the condensation of 2-aminophenol and an aldehyde, may be stable and fail to cyclize.[12][13]
-
Dimerization or Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic or basic conditions.[12][13]
-
Solution: Carefully control the reaction temperature and ensure the correct stoichiometry of your reactants.[12]
-
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[12]
-
Solution: Carefully control the stoichiometry of the reactants and the reaction time to minimize these side reactions.[12]
-
Issue 3: Catalyst Deactivation and Reusability
Q: My recyclable catalyst loses significant activity after the first run. What could be the cause and how can I prevent this?
A: Catalyst deactivation is a common issue, particularly with heterogeneous catalysts.
-
Leaching of Active Species: The active catalytic species may be leaching from the solid support into the reaction mixture.
-
Solution: Consider catalysts with strong covalent linkages to the support material. A hot filtration test can help determine if leaching is occurring.[4]
-
-
Fouling of the Catalyst Surface: The catalyst's active sites may be blocked by reactants, products, or byproducts.
-
Solution: After each run, wash the catalyst thoroughly with a suitable solvent, such as hot ethanol, and dry it completely before reuse.[7]
-
-
Structural Changes in the Catalyst: The catalyst's structure may be altered under the reaction conditions.
-
Solution: Ensure that the reaction temperature and other conditions are within the stable range for your catalyst.
-
A gradual decrease in yield over several cycles is not uncommon, but a sharp drop indicates a more significant issue with catalyst stability.[6][7]
Part 3: Data and Protocols
Catalyst Performance Comparison
The following table summarizes the performance of various catalysts in the synthesis of 2-phenylbenzoxazole from 2-aminophenol and benzaldehyde, highlighting the impact of different reaction conditions.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid (BAIL) gel | Solvent-free | 130 | 5 | 98 | [2] |
| Fe3O4@SiO2-SO3H | Solvent-free | 50 | 0.5 | 92 | [6] |
| Mn-TPA MOF | Ethanol | 30 | 0.17 | >99 | [4] |
| Polyphosphoric acid (PPA) | PPA | 145-150 | 3-6 | Good to Excellent | [8] |
| Alumina (Al2O3) | Acetonitrile | Room Temp. | 5 | 55-75 | [8] |
Experimental Protocols
Protocol 1: General Procedure for Benzoxazole Synthesis using a Brønsted Acidic Ionic Liquid (BAIL) Gel Catalyst [2]
-
To a 5 mL vessel, add 2-aminophenol (1.0 mmol), benzaldehyde (1.0 mmol), and the BAIL gel catalyst (1.0 mol %).
-
Stir the reaction mixture under solvent-free conditions at 130 °C for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and dissolve it in 10 mL of ethyl acetate.
-
Separate the BAIL gel catalyst by centrifugation.
-
Dry the organic layer over anhydrous MgSO4 and concentrate in vacuum to obtain the crude product.
-
Purify the product by recrystallization from hot ethanol if necessary.
Protocol 2: Synthesis of 2-Arylbenzoxazoles using a Magnetically Recoverable Nanocatalyst [6]
-
In a reaction vessel, combine 2-aminophenol (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and the Fe3O4@SiO2-SO3H nanocatalyst (0.03 g).
-
Stir the mixture at 50 °C under solvent-free conditions.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, add ethanol to the mixture.
-
Separate the magnetic catalyst using an external magnet.
-
Wash the catalyst with ethanol and dry for reuse.
-
Evaporate the solvent from the product solution to obtain the crude benzoxazole.
-
Purify by recrystallization.
Visualizations
Catalyst Selection Workflow
Caption: A decision-making workflow for selecting a suitable catalyst for benzoxazole synthesis.
General Reaction Mechanism
Caption: A simplified mechanism for the synthesis of benzoxazoles from 2-aminophenols and aldehydes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile and efficient synthesis of benzoxazoles and benzimidazoles using a Lewis acid MOF catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. ijpbs.com [ijpbs.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Spectroscopic Comparison of Benzoxazole Precursors and Products
Introduction: The Importance of Rigorous Spectroscopic Verification
Benzoxazoles are a cornerstone class of heterocyclic compounds, integral to fields ranging from medicinal chemistry to materials science due to their diverse biological activities and unique photophysical properties.[1][2] The most common and robust synthetic route to these valuable scaffolds is the condensation reaction between a 2-aminophenol and a carbonyl-containing compound, such as a carboxylic acid or an aldehyde, which proceeds via cyclization and dehydration.[2][3]
While the synthesis appears straightforward, confirming the successful formation of the benzoxazole ring and ensuring the complete consumption of starting materials is paramount. This is where a multi-faceted spectroscopic approach becomes indispensable. Relying on a single technique can lead to ambiguity; however, the congruent data from several spectroscopic methods provides an irrefutable confirmation of the molecular structure.
This guide provides an in-depth comparison of the spectroscopic signatures of benzoxazole precursors and their final products. We will explore how key techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible/Fluorescence spectroscopy—are leveraged to monitor this critical transformation. The causality behind the observed spectral changes will be explained, providing researchers with the foundational knowledge to confidently interpret their own data.
The Core Transformation: From Precursors to Benzoxazole
The fundamental reaction involves the formation of a five-membered oxazole ring fused to a benzene ring. This process eliminates a molecule of water and creates a new, rigid, and conjugated aromatic system. Understanding this structural change is the key to interpreting the spectroscopic data.
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Infrared (IR) Spectroscopy: Tracking Functional Group Transformation
IR spectroscopy is a powerful first-line technique for monitoring the reaction's progress. Its utility lies in its sensitivity to specific chemical bonds, allowing us to directly observe the disappearance of precursor functional groups and the emergence of bonds characteristic of the benzoxazole ring.
Causality: The cyclization reaction consumes the hydroxyl (-OH) and amine (-NH₂) groups of the 2-aminophenol and the carbonyl (C=O) of the carboxylic acid. In their place, the characteristic C=N (imine) and C-O-C (ether) bonds of the oxazole ring are formed. These changes produce a distinct and easily interpretable transformation in the IR spectrum.
-
Precursor (2-Aminophenol): The spectrum is dominated by broad O-H and sharp N-H stretching bands in the 3000-3500 cm⁻¹ region.[4] The presence of two sharp peaks for the -NH₂ group (symmetric and asymmetric stretches) is a key identifier.
-
Precursor (Carboxylic Acid): A very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong, sharp carbonyl (C=O) stretch around 1700-1725 cm⁻¹ are the defining features.
-
Product (Benzoxazole): The most telling change is the complete disappearance of the broad O-H and N-H stretches from the precursors. New, characteristic peaks appear: a C=N stretch around 1515-1654 cm⁻¹ and aromatic C=C stretching vibrations.[1][5]
| Functional Group | Precursor (cm⁻¹) | Product (cm⁻¹) | Status |
| O-H Stretch (phenol) | ~3300-3400 (broad) | Absent | Disappears |
| N-H Stretch (amine) | ~3350-3450 (two sharp) | Absent | Disappears |
| C=O Stretch (acid) | ~1700-1725 (strong, sharp) | Absent | Disappears |
| C=N Stretch (oxazole) | Absent | ~1515-1654 | Appears |
| Ar-O-C Stretch | Absent | ~1276 | Appears |
Table 1. Comparative IR spectral data for benzoxazole synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy provides the most detailed structural information, confirming the precise connectivity of atoms in the final product. Both ¹H and ¹³C NMR are essential for irrefutable characterization.
Causality: The formation of the fused ring system significantly alters the chemical environment of the aromatic protons and carbons. The disappearance of labile protons and the appearance of a unique quaternary carbon at the C2 position serve as definitive markers of successful synthesis.
¹H NMR Spectroscopy
-
Precursors: The spectrum of 2-aminophenol shows distinct signals for the aromatic protons and broad, exchangeable singlets for the -OH and -NH₂ protons.[6] These labile proton signals are highly dependent on solvent and concentration.
-
Product: Upon forming the benzoxazole, the labile -OH and -NH₂ protons vanish completely. The signals for the protons on the benzene ring shift, often downfield, due to the new electronic environment of the fused heterocyclic system. For example, in 2-methylbenzoxazole, a new singlet corresponding to the methyl group protons appears around δ 2.5-2.6 ppm.[7][8]
| Proton Type | Precursor (δ ppm) | Product (δ ppm) | Status |
| Phenolic -OH | ~8.9 (broad)[6] | Absent | Disappears |
| Amine -NH₂ | ~4.4 (broad)[6] | Absent | Disappears |
| Aromatic C-H | ~6.4-6.7[6] | ~7.3-7.7[7] | Shift Downfield |
| Substituent (e.g., -CH₃) | N/A (from acetic acid) | ~2.6[7] | Appears |
Table 2. Comparative ¹H NMR chemical shifts (representative example: 2-methylbenzoxazole).
¹³C NMR Spectroscopy
-
Precursors: The ¹³C spectrum of 2-aminophenol shows six distinct aromatic carbon signals.
-
Product: The most diagnostic signal in the product's ¹³C NMR spectrum is the appearance of the C2 carbon (the carbon atom between the N and O in the oxazole ring). This is a quaternary carbon and typically resonates far downfield, often in the range of δ 160-170 ppm, depending on the substituent.[9][10] The chemical shifts of the benzene ring carbons also adjust to reflect the new fused structure.
| Carbon Type | Precursor (δ ppm) | Product (δ ppm) | Status |
| C-OH (phenol) | ~145 | N/A (becomes C-7a) | Shifts |
| C-NH₂ (amine) | ~136 | N/A (becomes C-3a) | Shifts |
| C2 (oxazole ring) | Absent | ~163-170[10] | Appears |
Table 3. Comparative ¹³C NMR chemical shifts.
UV-Visible and Fluorescence Spectroscopy: Probing the New Electronic System
The formation of the benzoxazole ring creates an extended, planar, conjugated π-electron system that is not present in the individual precursors. This new electronic structure gives rise to distinct photophysical properties that are ideal for characterization.
UV-Visible (UV-Vis) Absorption Spectroscopy
Causality: The extended conjugation in the benzoxazole product lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in the absorption of lower-energy light, causing a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the precursors.
-
Precursors: 2-Aminophenol exhibits absorption maxima in the UV region, typically below 300 nm.
-
Product: Benzoxazole derivatives show strong absorption at longer wavelengths, often well above 300 nm.[11][12] For example, 2-phenylbenzoxazole absorbs around 300 nm, while more complex derivatives can absorb as high as 374 nm.[11][12] This clear shift into the near-UV or even visible range is a strong indicator of product formation.
| Compound Type | Typical λmax (nm) | Key Feature |
| 2-Aminophenol | < 290 | UV absorption only |
| 2-Substituted Benzoxazole | 300 - 380+[10][11] | Significant bathochromic shift |
Table 4. Comparative UV-Vis absorption data.
Fluorescence Spectroscopy
Causality: Many benzoxazole derivatives are highly fluorescent due to their rigid, planar structure, which minimizes non-radiative decay pathways from the excited state.[13][14] The precursors, lacking this extensive, rigid conjugated system, are typically non-fluorescent or only weakly fluorescent.
-
Precursors: A solution of the starting materials will generally show little to no fluorescence.
-
Product: Upon formation, many benzoxazoles exhibit strong fluorescence emission, often in the blue-green region of the visible spectrum (450-550 nm).[15][16] The appearance of a strong fluorescence signal is a highly sensitive and selective method for detecting product formation, even at low concentrations.
Experimental Protocols: A Self-Validating Workflow
Adhering to standardized protocols is essential for generating reliable and reproducible spectroscopic data.
Caption: Workflow for spectroscopic validation of benzoxazole synthesis.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr pellet. Mix ~1-2 mg of the dried sample (precursor or product) with ~100-200 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the chosen solvent dissolves the compound completely.[17]
-
Internal Standard: The solvent typically contains tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Insert the tube into the NMR spectrometer (e.g., 400 MHz).[10] Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.
UV-Vis and Fluorescence Protocol
-
Sample Preparation: Prepare a stock solution of the sample in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile).[10][12]
-
Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.0 for UV-Vis analysis (typically in the 10⁻⁵ to 10⁻⁴ M range). For fluorescence, a more dilute solution (10⁻⁶ M) is often optimal to avoid inner filter effects.
-
Data Acquisition (UV-Vis): Use a matched pair of quartz cuvettes. Fill one with the pure solvent (as a blank) and the other with the sample solution. Scan over the desired wavelength range (e.g., 200-600 nm).
-
Data Acquisition (Fluorescence): Using the sample cuvette, first run an absorption scan to determine the λmax. Set the excitation wavelength to the λmax and scan the emission spectrum over a longer wavelength range.[18]
Conclusion
The transformation of 2-aminophenol derivatives into benzoxazoles is accompanied by a cascade of distinct changes in their spectroscopic signatures. By employing a combination of IR, NMR, and UV-Vis/Fluorescence spectroscopy, researchers can create a comprehensive and self-validating dataset. The disappearance of precursor -OH and -NH₂ signals in IR and ¹H NMR, coupled with the appearance of the characteristic C2 carbon in ¹³C NMR and the bathochromic shift and emergent fluorescence, provides unequivocal evidence of successful synthesis. This rigorous, multi-technique approach is the hallmark of sound chemical science, ensuring the integrity of the materials being advanced for further research and development.
References
- 1. jetir.org [jetir.org]
- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Aminophenol(95-55-6) 1H NMR spectrum [chemicalbook.com]
- 7. 2-Methylbenzoxazole(95-21-6) 1H NMR [m.chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. A Study on the Fluorescence Spectra of Benzoxazolyl-Substitutcd Compounds [cjcu.jlu.edu.cn]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, characterization, and spectroscopic investigation of benzoxazole conjugated Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Synthesized Benzoxazoles by ¹H NMR Spectroscopy
Introduction: The Imperative of Structural Certainty in Benzoxazole Synthesis
Benzoxazole derivatives represent a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial and anti-inflammatory therapies.[1][2][3] Given their therapeutic potential, the unambiguous structural confirmation of newly synthesized benzoxazole analogues is not merely a procedural step but a fundamental prerequisite for advancing any research program. Errors in structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays in the drug discovery pipeline.
Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands out as the most powerful and definitive method for structural elucidation in solution.[1][4][5][6][7] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to confidently validate the structure of synthesized benzoxazoles using ¹H NMR. We will move beyond a simple recitation of spectral data to explain the causal relationships between molecular structure and spectral output, compare the target compound's signature against common alternatives, and provide a field-proven experimental workflow.
Deconstructing the ¹H NMR Spectrum: The Benzoxazole Fingerprint
The structural validation of a benzoxazole hinges on the correct assignment of signals corresponding to the protons on its fused heterocyclic core and any appended substituents. Understanding the characteristic chemical shifts (δ) and coupling constants (J) is paramount.
The Benzoxazole Core: A Diagnostic Signature
The benzoxazole nucleus provides a set of distinct signals in the aromatic region of the spectrum. The precise location of these signals is highly sensitive to the substitution pattern, offering a detailed map of the molecule.
-
Aromatic Protons (H-4, H-5, H-6, H-7): These protons are found in the downfield region, typically between δ 7.0 and 8.5 ppm .[1] Their chemical environment is influenced by the electron-withdrawing nature of the fused oxazole ring and the electronic properties of any substituents on the benzene ring.
-
The H-2 Proton: In cases where the C-2 position is unsubstituted, the corresponding proton (H-2) gives rise to a characteristic singlet, usually appearing far downfield in the range of δ 8.0 - 8.2 ppm .[1] The absence of adjacent protons means this signal is typically a sharp singlet, making it an excellent diagnostic peak.
For clarity in spectral assignment, the standard IUPAC numbering for the benzoxazole ring is used, as illustrated below.
Decoding Substitution Patterns with Coupling Constants (J)
Spin-spin coupling provides invaluable information about the connectivity of protons. In the benzoxazole system, the coupling constants between adjacent aromatic protons are diagnostic of the substitution pattern.
-
Ortho-coupling (³J): Occurs between protons on adjacent carbons (e.g., H-4 and H-5). It is the largest of the aromatic couplings, typically 7–9 Hz .[1]
-
Meta-coupling (⁴J): Occurs between protons separated by two carbons (e.g., H-4 and H-6). This coupling is significantly smaller, around 2–3 Hz .[1][8]
-
Para-coupling (⁵J): Occurs between protons on opposite sides of the benzene ring (e.g., H-4 and H-7). It is often too small to be resolved, typically 0–1 Hz .[1]
By analyzing the multiplicity (singlet, doublet, triplet, etc.) and measuring the J-values, one can confidently determine the positions of substituents on the benzene portion of the scaffold.
Comparative Analysis: A Self-Validating Approach to Synthesis Confirmation
A key aspect of robust structural validation is comparing the spectrum of the final product against those of plausible alternatives, including starting materials and potential isomeric byproducts.
Case 1: Successful Synthesis vs. Unreacted Starting Materials
A common synthesis route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A successful reaction is confirmed by the disappearance of key starting material signals and the emergence of the benzoxazole fingerprint.
| Compound Type | Key Diagnostic ¹H NMR Signals (Typical δ, ppm) | Rationale for Change |
| Starting Material: 2-Aminophenol | ~4.5-6.0 (broad s, 2H, -NH₂) ~8.0-9.5 (broad s, 1H, -OH) ~6.5-7.0 (aromatic region) | The amine and hydroxyl protons are exchangeable and appear as broad singlets. Their consumption during cyclization leads to their complete disappearance from the spectrum. |
| Starting Material: Carboxylic Acid | ~10.0-13.0 (very broad s, 1H, -COOH) | The acidic proton is highly deshielded and very broad. This signal will be absent in the final product.[9] |
| Product: 2-Substituted Benzoxazole | ~7.2-7.8 (characteristic multiplets for H-4 to H-7) Signals for the C-2 substituent (e.g., ~7.5-8.3 for phenyl protons[1]) | The formation of the rigid, aromatic benzoxazole system results in a well-defined set of signals in the aromatic region, with multiplicities dictated by the substitution pattern. |
Note: Chemical shifts are approximate and can be influenced by the solvent and the electronic nature of other substituents.
Case 2: Distinguishing Benzoxazole from Isosteric Impurities
Under certain reaction conditions, precursors intended for benzoxazole synthesis might yield related heterocycles like benzimidazoles or benzothiazoles. While their overall aromatic patterns are similar, subtle differences in chemical shifts, arising from the different heteroatoms (O, N, S), can be diagnostic. The electronegativity of the heteroatom at position 1 (O > N > S) influences the shielding of nearby protons, particularly H-7 and H-4. This comparison is often best made with reference spectra or through more advanced techniques like ¹³C or ¹⁵N NMR.[10][11][12]
The Experimental Workflow: From Synthesis to Spectrum
Ensuring high-quality, reproducible NMR data begins long before the sample is placed in the spectrometer. A validated workflow minimizes ambiguity and enhances the trustworthiness of the results.
Standard Protocol for ¹H NMR Sample Preparation
This protocol is designed to be a self-validating system. Each step is chosen to eliminate variables that could compromise spectral quality.
-
Ensure Sample Purity:
-
Action: Purify the synthesized compound using an appropriate technique (e.g., flash column chromatography, recrystallization) until it appears as a single spot by TLC or a single peak by LCMS.
-
Causality: Impurities introduce extraneous peaks that complicate the spectrum, making it difficult or impossible to assign the signals of the target compound. A pure sample is the foundation of an unambiguous spectrum.
-
-
Determine Sample Quantity:
-
Action: Accurately weigh 1-10 mg of the purified, dry benzoxazole derivative.[1]
-
Causality: This quantity provides an optimal concentration for achieving a high signal-to-noise ratio in a reasonable number of scans without causing signal broadening due to aggregation or saturation effects.
-
-
Select the Appropriate Deuterated Solvent:
-
Action: Choose a deuterated solvent that fully dissolves the sample. Common choices include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[1]
-
Causality: Deuterated solvents are used because they are "invisible" in the ¹H NMR spectrum, preventing a large solvent signal from overwhelming the analyte signals. Complete dissolution is critical; undissolved solids will lead to a non-homogeneous magnetic field, resulting in poor peak shape and resolution.[1]
-
-
Dissolution and Transfer:
-
Action: Place the weighed sample in a clean vial and add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Mix vigorously (vortex, gentle sonication) until fully dissolved. Transfer the clear solution into a standard 5 mm NMR tube.
-
Causality: If any particulate matter remains, the solution must be filtered (e.g., through a small cotton plug in a Pasteur pipette) directly into the NMR tube. Solid particles drastically disrupt the magnetic field homogeneity, causing severe line broadening that can obscure fine details like coupling patterns.[1]
-
-
Referencing the Spectrum:
-
Action: Add a small amount of an internal standard, typically tetramethylsilane (TMS), or use the residual solvent peak as a secondary reference (e.g., CDCl₃ at δ 7.26 ppm).[1]
-
Causality: The chemical shift scale must be calibrated to a known standard. This ensures that the measured chemical shifts are accurate and can be reliably compared to literature values.
-
Conclusion: Beyond Confirmation to Confidence
¹H NMR spectroscopy is the definitive tool for the structural validation of synthesized benzoxazoles. A meticulous approach, grounded in a solid understanding of the relationships between structure, chemical shift, and coupling constants, is essential. By employing a self-validating workflow that emphasizes sample purity and proper preparation, and by comparatively analyzing the product spectrum against potential alternatives, researchers can move from simple structural confirmation to absolute confidence in their results. This analytical rigor is indispensable for the successful advancement of drug discovery programs built upon the versatile benzoxazole scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jetir.org [jetir.org]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis and Characterization of Oxazolopyridine and Benzoxazole...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. acdlabs.com [acdlabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. heteroletters.org [heteroletters.org]
A Comparative Guide to the Biological Activities of Benzoxazole and Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: Privileged Scaffolds in Medicinal Chemistry
Benzoxazole and benzimidazole are bicyclic heterocyclic compounds that serve as "privileged scaffolds" in drug discovery. Their structural resemblance to endogenous purine nucleotides allows them to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] While structurally similar, the critical difference—an oxygen atom in the oxazole ring versus a nitrogen-hydrogen (N-H) group in the imidazole ring—imparts distinct physicochemical properties that significantly influence their biological profiles. This guide will compare these two scaffolds across key therapeutic areas, highlighting their respective strengths and mechanistic underpinnings.
Core Structural Difference:
The primary distinction lies in the five-membered azole ring fused to the benzene ring. Benzimidazole possesses a proton-donating N-H group, enabling it to act as both a hydrogen bond donor and acceptor. Benzoxazole's oxygen atom, however, can only function as a hydrogen bond acceptor. This fundamental difference dictates how each molecule docks into the active sites of enzymes and receptors, profoundly affecting their biological activity.
Comparative Analysis of Biological Activities
Both scaffolds have demonstrated significant potential in various therapeutic fields. However, nuanced differences in their efficacy and mechanisms of action are evident from extensive research.
Anticancer Activity
This is arguably the most explored area for both derivatives. They exert anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, kinase signaling, and DNA topoisomerases.[4][5]
Benzimidazoles have a rich history in oncology, with derivatives like Bendamustine (an alkylating agent) being FDA-approved for treating certain lymphomas.[1] Their anticancer mechanisms are vast and include:
-
Tubulin Polymerization Inhibition: Certain derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[1]
-
Kinase Inhibition: They are potent inhibitors of various kinases involved in cancer progression, such as c-Met tyrosine kinase, BRAFV600E, and EGFR.[1][6]
-
DNA Intercalation and Topoisomerase Inhibition: The planar benzimidazole ring can intercalate into DNA or inhibit topoisomerase enzymes, disrupting DNA replication and repair.[1]
Benzoxazoles also exhibit potent anticancer properties, often acting as bioisosteric replacements for the benzimidazole core in known drug candidates.[7][8] Their mechanisms include:
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Some benzoxazoles, similar to the prodrug Phortress, induce cytochrome P450 CYP1A1 gene expression, leading to cancer cell death.[7]
-
Kinase Inhibition: They have been developed as inhibitors of key oncogenic kinases like VEGFR-2.[9]
-
Broad Cytotoxicity: Many novel benzoxazole derivatives have shown significant growth inhibition against a panel of human cancer cell lines, including lung, breast, and colon cancer.[10][11]
Quantitative Comparison of Anticancer Activity (IC50 Values)
| Compound Type | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Benzimidazole | Flubendazole | Pancreatic, Colorectal | 0.01 - 3.26 | Tubulin Inhibition | [12] |
| Benzimidazole | Compound 12n (c-Met inhibitor) | A549 (Lung) | 7.3 | c-Met Kinase Inhibition | [1] |
| Benzimidazole | Benzimidazole-triazole hybrid (32) | HCT-116 (Colon) | 3.87 | EGFR/Topo I Inhibition | [13] |
| Benzoxazole | Compound 6 (vs. HCT116) | HCT-116 (Colorectal) | 24.5 | Cytotoxicity | [14] |
| Benzoxazole | Compound 10b (Oxadiazole hybrid) | A549 (Lung) | 0.13 | Cytotoxicity | [10] |
| Benzoxazole | Compound 9b (Cyclic amine deriv.) | MCF-7 (Breast) | <0.1 | Cytotoxicity | [15] |
IC50 (Half-maximal inhibitory concentration) is the measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
Both scaffolds have been extensively investigated for their antibacterial and antifungal properties.
Benzimidazoles are well-known for their broad-spectrum antimicrobial effects.[16]
-
Antibacterial: They are often more effective against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis than Gram-negative bacteria.[17][18] Some derivatives show potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against S. aureus.[18]
-
Antifungal: Many derivatives are significantly effective against yeasts like Candida albicans and Candida tropicalis.[17]
Benzoxazoles also exhibit a wide spectrum of antimicrobial activity.[19]
-
Antibacterial: Studies have shown that some benzoxazole derivatives can be more potent than benzimidazoles, with one study noting that only the benzoxazole compounds tested were active.[20][21] Certain derivatives have demonstrated MIC values as low as 0.098 µg/mL against B. subtilis, showing activity higher than penicillin.[22]
-
Antifungal: Benzoxazole derivatives have shown pronounced antifungal properties, in some cases more so than their antibacterial effects.[23]
Quantitative Comparison of Antimicrobial Activity (MIC Values)
| Compound Type | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |
| Benzimidazole | Compound 11d | S. aureus | 2 | [18] |
| Benzimidazole | Various derivatives | E. faecalis | 12.5 - 400 | [17] |
| Benzimidazole | Compound 66a | E. coli | 3.12 | [24] |
| Benzoxazole | Compound 2b | B. subtilis | 0.098 | [22] |
| Benzoxazole | Compound III | S. aureus | 25 | [21] |
| Benzoxazole | Various derivatives | E. faecalis | 64 | [25] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Anti-inflammatory Activity
Benzimidazoles are well-documented anti-inflammatory agents. They primarily exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[26][27] The substitutions at the N1, C2, and C5/C6 positions on the benzimidazole ring are crucial for modulating this activity.[26][27]
Benzoxazoles also possess anti-inflammatory properties, although this area is comparatively less explored than for benzimidazoles. Their activity is often linked to the inhibition of enzymes like monoacylglycerol lipase (MAGL), which is involved in the endocannabinoid system that modulates pain and inflammation.[28]
Structure-Activity Relationship (SAR) Insights
The biological activity of both scaffolds is highly dependent on the nature and position of substituents on the bicyclic ring system.
-
For Benzimidazoles: Substitutions at the N1, C2, C5, and C6 positions are critical.[27] For instance, in anti-inflammatory agents, a lipophilic group at the R5 position favors COX-1 inhibition, while a hydrophilic group enhances COX-2 inhibition.[26] In anticancer agents, halogen substitutions can increase lipophilicity and cell permeability, while fusing other heterocyclic rings can enhance DNA intercalation.[4]
-
For Benzoxazoles: The presence of electron-withdrawing and electron-releasing groups can enhance antimicrobial and antiproliferative effects.[29] For example, linking a thiophene substituent has shown strong activity in lymphoma cells.[29] In another series, a hydrophobic aromatic tie was found to be crucial for potent antibacterial activity.[22]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, standardized assays are critical. The MTT assay is a fundamental colorimetric assay used to assess cell viability and the cytotoxic effects of compounds like benzoxazole and benzimidazole derivatives.[30][31]
Detailed Protocol: MTT Assay for Cytotoxicity
Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[31] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[32]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the benzoxazole/benzimidazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a medium-only blank control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[33]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[32] After the treatment incubation, add 10-20 µL of the MTT stock solution to each well (for a final concentration of ~0.5 mg/mL).[34]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.[33] Mix thoroughly by gentle shaking or pipetting.[32]
-
Absorbance Measurement: Read the absorbance of the plates using a microplate spectrophotometer at a wavelength of 540-590 nm.[32][33] A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.[32]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Visualization of Pathways and Workflows
Diagrams are essential for visualizing complex biological pathways and experimental processes.
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.
Conclusion
Both benzoxazole and benzimidazole scaffolds are exceptionally versatile and potent pharmacophores in medicinal chemistry. Benzimidazoles have a more established clinical track record, particularly in anticancer and anthelmintic therapies, which can be partly attributed to the hydrogen-bond donating capability of the N-H group. However, benzoxazole derivatives are emerging as powerful alternatives, in some cases demonstrating superior potency, especially in the antimicrobial and anticancer arenas. The choice between scaffolds is context-dependent, relying on the specific biological target and the desired physicochemical properties. Future research focusing on hybrid molecules and novel substitution patterns will undoubtedly continue to unlock the full therapeutic potential of these remarkable heterocyclic compounds.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. biotech-asia.org [biotech-asia.org]
- 6. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rroij.com [rroij.com]
- 19. globalresearchonline.net [globalresearchonline.net]
- 20. jocpr.com [jocpr.com]
- 21. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. broadpharm.com [broadpharm.com]
- 32. MTT assay protocol | Abcam [abcam.com]
- 33. static.igem.wiki [static.igem.wiki]
- 34. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Benzoxazole Derivatives as Cholinesterase Inhibitors
In the landscape of modern drug discovery, the benzoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of a prominent class of these compounds—2-substituted benzoxazole derivatives—in their role as cholinesterase inhibitors. This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of these molecules in the context of neurodegenerative diseases, particularly Alzheimer's disease.
While the initial impetus for this guide was the specific molecule, methyl 5-bromobenzo[d]oxazole-2-carboxylate, the available body of research is more extensive for a broader class of 2-substituted benzoxazoles. This guide will, therefore, focus on these more thoroughly investigated derivatives to provide a robust and data-supported comparative analysis. The principles and methodologies discussed herein are, however, broadly applicable to the evaluation of novel benzoxazole-based enzyme inhibitors.
The Rationale for Targeting Cholinesterases
Alzheimer's disease, a progressive neurodegenerative disorder, is characterized by a decline in cognitive function. A key pathological feature of the disease is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes responsible for the hydrolysis of ACh, thereby terminating its action at cholinergic synapses.[1] Inhibition of these enzymes increases the concentration and duration of action of ACh in the synaptic cleft, which is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[2] Donepezil, for instance, is a well-known AChE inhibitor used in clinical practice.[2]
Comparative Efficacy of 2-Aryl-6-Carboxamide Benzoxazole Derivatives
Recent studies have highlighted the potential of 2-aryl-6-carboxamide benzoxazole derivatives as potent cholinesterase inhibitors. These compounds have been shown to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, a dual-binding characteristic also seen in potent inhibitors like donepezil.[2] The following table summarizes the in vitro inhibitory activity (IC50 values) of selected 2-aryl-6-carboxamide benzoxazole derivatives against AChE and BChE, with donepezil included as a reference compound for comparison.
| Compound ID | R-group on 2-aryl moiety | AChE IC50 (nM) | BChE IC50 (nM) | Selectivity Index (BChE/AChE) |
| Compound 36 | 4-Fluorophenyl | 12.62 | 25.45 | 2.02 |
| Donepezil | - | 69.3 | 63.0 | 0.91 |
| Compound 3 | Piperazine-substituted amide | 3.67 | - | - |
| Compound 4 | Phenylacetamide derivative | 38.36 | - | - |
Data synthesized from multiple sources. The specific synthetic details and full chemical names can be found in the cited literature.[1][2]
The data clearly indicates that certain 2-aryl-6-carboxamide benzoxazole derivatives exhibit significantly higher potency against AChE compared to the standard drug, donepezil. For example, Compound 36 is approximately 5.5 times more potent than donepezil in inhibiting AChE.[1] Notably, some derivatives also show inhibitory activity against BChE, which is increasingly recognized as a relevant target in later stages of Alzheimer's disease.[2]
Structure-Activity Relationship (SAR) Insights
The inhibitory potency of these benzoxazole derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
Substitution at the 2-position: The nature of the aryl group at the 2-position of the benzoxazole ring significantly influences activity. The presence of a phenyl group, for instance, is a common feature in active compounds.[2]
-
Modifications at the 6-position: The introduction of a carboxamide group at the 6-position has proven to be a successful strategy in designing potent inhibitors. Variations in the amide substituent can fine-tune the inhibitory profile and selectivity.[2]
-
Halogenation: The presence of a bromine atom on the benzoxazole core, as in the originally intended focus of this guide, is a common strategy in medicinal chemistry to enhance binding affinity and can contribute to increased potency.[3]
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
The following is a detailed, step-by-step protocol for determining the in vitro inhibitory activity of test compounds against AChE and BChE, based on the widely used Ellman's method.
Principle: This colorimetric assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI)
-
Butyrylthiocholine iodide (BTCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (benzoxazole derivatives)
-
Donepezil (reference inhibitor)
-
96-well microplate reader
-
Multichannel pipettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of AChE and BChE in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare stock solutions of ATCI and BTCI in deionized water.
-
Prepare serial dilutions of the test compounds and donepezil in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution (or buffer for control).
-
Add 50 µL of the AChE or BChE solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI or BTCI substrate solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the dose-response curve.
-
Self-Validation and Causality: This protocol includes positive (donepezil) and negative (buffer) controls to ensure the validity of the assay. The pre-incubation step allows for the inhibitor to bind to the enzyme before the substrate is introduced, which is crucial for accurately determining the inhibitory potency.
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Mechanism of Action: A Simplified Representation
The following diagram illustrates the general mechanism of cholinesterase inhibition by the benzoxazole derivatives. These inhibitors are proposed to bind to both the catalytic active site (CAS), where acetylcholine is hydrolyzed, and the peripheral anionic site (PAS), which is involved in substrate trafficking and allosteric modulation of the enzyme.
Caption: Dual-site binding of benzoxazole inhibitors to AChE.
Conclusion
The exploration of 2-substituted benzoxazole derivatives as cholinesterase inhibitors presents a promising avenue for the development of novel therapeutics for Alzheimer's disease. The data presented in this guide demonstrates that these compounds can exhibit superior potency compared to existing treatments. The detailed experimental protocol and mechanistic diagrams provide a foundational framework for researchers to design and evaluate new chemical entities within this class. Further investigations into the in vivo efficacy, pharmacokinetic profiles, and safety of these promising derivatives are warranted to translate these preclinical findings into clinical applications.
References
Cross-validation of analytical data for novel benzoxazoles
An In-Depth Guide to the Cross-Validation of Analytical Data for Novel Benzoxazoles
Authored by: A Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] As novel derivatives are synthesized, establishing their structural integrity and purity is not merely a procedural step but a fundamental requirement for advancing a compound through the drug development pipeline. A single analytical technique provides only one dimension of a molecule's identity; true confidence is achieved through the systematic cross-validation of orthogonal analytical methods. This guide provides a comprehensive framework for the characterization and data cross-validation of novel benzoxazoles, grounded in established scientific principles and regulatory expectations. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating system of analysis that upholds the highest standards of scientific integrity.
The Imperative of a Validated Analytical Framework
In pharmaceutical development, every analytical method must be "fit for purpose." This fitness is formally demonstrated through a process called analytical method validation.[2] The objective is to provide documented evidence that a procedure will consistently produce a result meeting predetermined specifications and quality attributes.[3] This process is not optional; it is a core tenet of Good Manufacturing Practice (GMP) and a requirement for regulatory submissions.[4][5]
The International Council for Harmonisation (ICH) provides a widely adopted framework for validation, outlining key performance parameters that must be evaluated.[6][7][8]
Key Validation Parameters (ICH Q2(R2)) :[2][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.
-
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Cross-validation takes this a step further by comparing data sets from different analytical methods or different laboratories to ensure concordance.[10][11] This is critical when transferring a method or when confirming a result using an orthogonal technique.[12][13]
Caption: High-level workflow for analytical validation and data cross-validation.
Orthogonal Techniques for Benzoxazole Analysis
No single technique is sufficient. A robust characterization package relies on orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the unequivocal gold standard for structural elucidation of organic molecules like benzoxazoles.[1][14] It provides a detailed map of the carbon-hydrogen framework, allowing for the unambiguous determination of connectivity and stereochemistry.
Causality: We use both ¹H and ¹³C NMR because they provide complementary information. ¹H NMR reveals the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon backbone of the molecule. For complex substitution patterns, 2D NMR techniques (like COSY, HMQC, HMBC) are employed to definitively assign correlations between protons and carbons.[15]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Weigh 5-10 mg of the purified benzoxazole derivative for ¹H NMR or 20-50 mg for ¹³C NMR.[1] The higher quantity for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.[1]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully solubilizes the compound. The choice of solvent is critical as it can influence chemical shifts.
-
Analysis: Transfer the solution to a clean NMR tube. Acquire the spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Reference the chemical shifts to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.
Data Interpretation & Cross-Validation:
-
¹H NMR: The aromatic protons on the fused benzene ring of the benzoxazole core typically appear in the downfield region between δ 7.0 and 8.5 ppm.[1] Protons on substituents will have their own characteristic shifts.[1]
-
¹³C NMR: The carbons of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the nitrogen and oxygen heteroatoms.
-
Cross-Reference: The final proposed structure from NMR serves as the primary hypothesis. All data from subsequent techniques must be consistent with this structure. The number of proton and carbon signals must match the number of unique atoms in the proposed structure.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the analyte, serving as a crucial checkpoint for the structure proposed by NMR. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, severely constraining the possible elemental compositions.
Causality: We use soft ionization techniques like Electrospray Ionization (ESI) to keep the molecule intact, allowing for the clear observation of the molecular ion ([M+H]⁺ or [M-H]⁻). The fragmentation patterns observed in the mass spectrum provide additional pieces to the structural puzzle, which must align with the bonds present in the molecule.[16][17]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the benzoxazole derivative (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample into the mass spectrometer, typically via a liquid chromatography (LC) system.
-
Ionization: Utilize ESI in both positive and negative ion modes to ensure detection of the molecular ion. The choice of mode depends on the molecule's ability to accept a proton or lose one.
-
Analysis: Acquire the full scan mass spectrum. If fragmentation is desired for structural confirmation, perform tandem MS (MS/MS) experiments.
Data Interpretation & Cross-Validation:
-
Molecular Ion: The observed m/z of the molecular ion must correspond to the calculated molecular weight of the structure determined by NMR.
-
Fragmentation: Predicted fragmentation pathways should be logical. For example, a common fragmentation of benzoxazoles involves the loss of carbon monoxide (CO) or cleavage of the benzoxazole ring.[16]
-
Cross-Reference: The molecular formula confirmed by HRMS must be identical to the one derived from the NMR structure. Any fragmentation observed must be explainable by the cleavage of bonds present in that structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[18] While it doesn't provide the detailed connectivity of NMR, it serves as a quick and effective confirmatory tool.
Causality: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. By analyzing the absorption spectrum, we can confirm the presence of key structural motifs within the benzoxazole and its substituents (e.g., C=O of an amide, N-H of an amine, C-O-C ether linkage).[19][20]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Background Scan: Record a background spectrum of the empty sample compartment (or pure KBr pellet) to subtract atmospheric and instrumental interferences.
-
Sample Scan: Record the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.[21]
Data Interpretation & Cross-Validation:
-
Characteristic Peaks: Look for absorptions corresponding to the benzoxazole core (e.g., C=N, C-O-C stretches) and any unique functional groups on the substituents.[21][22]
-
Cross-Reference: The functional groups identified by FT-IR must be consistent with the structure proposed by NMR and MS. For example, if the NMR indicates a carboxylic acid substituent, the FT-IR spectrum must show a broad O-H stretch and a C=O stretch in the appropriate regions.
High-Performance Liquid Chromatography (HPLC): The Purity and Quantity Arbiter
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for separating and quantifying components in a mixture.[23] For a novel benzoxazole, its primary role is to determine purity with high accuracy and precision.
Causality: We typically use reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (like C18) separates molecules based on their hydrophobicity.[24] This allows for the separation of the main benzoxazole compound from starting materials, by-products, or degradants. The method must be fully validated to ensure the results are reliable.[25][26][27]
Experimental Protocol: RP-HPLC Purity Assay
-
Method Development: Develop a method that provides good resolution between the main peak and any impurities. Key parameters include:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[28]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., water with 0.1% formic acid and acetonitrile).
-
Detection: UV detector set to a wavelength where the benzoxazole has strong absorbance.
-
-
Sample Preparation: Accurately prepare a solution of the benzoxazole at a known concentration within the method's linear range.
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: Determine purity based on the relative peak area of the main compound (Area % method).
Data Interpretation & Cross-Validation:
-
Purity: The purity value (e.g., 99.5%) is a critical quality attribute.
-
Cross-Reference: The purity determined by HPLC should be corroborated by other techniques. For example, a ¹H NMR spectrum of a >99% pure sample should show no significant impurity peaks. If an LC-MS analysis is performed, the main peak in the chromatogram must correspond to the mass of the target benzoxazole. Any impurity peaks detected in HPLC can be further investigated by collecting the fraction and analyzing it by MS and NMR to determine its structure.
The Integrated Cross-Validation Workflow
The true power of this approach lies in the integration of data. Each result validates the others, building a self-consistent and defensible data package.
Caption: Integrated workflow for cross-validating analytical data.
This workflow illustrates the dependency of each step. An inconsistency at any stage, such as a mass from MS that contradicts the NMR structure, immediately flags a problem that must be resolved before proceeding. This iterative process of cross-checking is the essence of robust analytical science.
Comparative Summary of Techniques
The choice of technique is driven by the question being asked. The table below summarizes the primary role and performance of each method in the context of benzoxazole characterization.
| Technique | Primary Application | Strengths | Limitations | Key Validation Parameters |
| NMR Spectroscopy | Unambiguous Structure Elucidation | Provides detailed connectivity; Gold standard for identification.[1] | Lower sensitivity; Requires higher sample amounts for ¹³C.[1] | Specificity |
| Mass Spectrometry | Molecular Weight & Formula Determination | High sensitivity; Provides molecular formula (HRMS). | Isomers are often indistinguishable; Fragmentation can be complex. | Specificity, Mass Accuracy |
| FT-IR Spectroscopy | Functional Group Identification | Fast, non-destructive; Simple sample preparation. | Provides no connectivity information; Complex spectra can be hard to interpret. | Specificity |
| HPLC | Purity Assessment & Quantification | High precision and accuracy; Excellent for separating mixtures.[28] | Requires method development; A pure peak does not guarantee identity. | Accuracy, Precision, Linearity, Range, LOQ, Robustness |
Conclusion
The analytical characterization of a novel benzoxazole is a multi-faceted process that demands more than the generation of isolated data points. It requires a holistic and integrated strategy where orthogonal techniques are used to build a comprehensive and self-validating data package. By cross-referencing structural information from NMR, molecular weight from MS, functional group identity from FT-IR, and purity from a fully validated HPLC method, researchers can establish the identity and quality of their compounds with the highest degree of scientific confidence. This rigorous approach is fundamental to ensuring data integrity, meeting regulatory expectations, and successfully advancing promising new chemical entities from the laboratory to clinical development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. gmpsop.com [gmpsop.com]
- 4. Good Manufacturing Practice (GMP) analytical testing: a key step to market for new drug products [manufacturingchemist.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. Structure elucidation and complete NMR spectral assignments of a new benzoxazolinone glucoside from Acanthus ilicifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. airquality.ucdavis.edu [airquality.ucdavis.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. eng.uc.edu [eng.uc.edu]
- 21. esisresearch.org [esisresearch.org]
- 22. researchgate.net [researchgate.net]
- 23. annexpublishers.com [annexpublishers.com]
- 24. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 25. Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pharmatutor.org [pharmatutor.org]
- 27. ijpsdronline.com [ijpsdronline.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Crystal Structure Validation: Hirschfeld Surface Analysis in Focus
For researchers, scientists, and professionals in drug development, the accurate determination of a crystal structure is paramount. It forms the bedrock of our understanding of molecular interactions, polymorphism, and ultimately, a compound's physical and chemical properties. While the initial solution of a crystal structure from diffraction data is a significant achievement, it is the subsequent validation that ensures the model's reliability and chemical sensibility. This guide provides an in-depth comparison of modern crystal structure validation techniques, with a special focus on the increasingly powerful method of Hirschfeld surface analysis. We will explore the "why" behind the "how," offering a field-proven perspective on integrating these tools into your research workflow for robust and trustworthy results.
The Imperative of Validation: Beyond R-factors
Historically, the quality of a crystal structure was primarily judged by crystallographic R-factors (R-work and R-free), which measure the agreement between the experimental diffraction data and the calculated structure factors from the model.[1] While low R-factors are desirable, they are not, on their own, a guarantee of a correct structure.[2] A model can be refined to low R-values while still containing significant errors, such as incorrect atom assignments, missed symmetry, or chemically nonsensical intermolecular contacts. This necessitates a multi-faceted approach to validation, employing tools that probe different aspects of the crystal structure.
This guide will compare three pillars of modern crystal structure validation:
-
Traditional Geometric and Crystallographic Analysis: The foundational approach, primarily utilizing software like PLATON.
-
Hirschfeld Surface Analysis: A visually intuitive method for analyzing intermolecular interactions.
-
Computational Chemistry Methods: Leveraging Density Functional Theory (DFT) to assess the energetic viability of a crystal structure.
Traditional Validation: The Crystallographer's Toolkit
The program PLATON is a cornerstone of traditional crystal structure validation, offering a comprehensive suite of tools to check for a wide range of potential issues.[3][4][5]
Key Validation Checks in PLATON:
-
Geometric Analysis: PLATON meticulously checks bond lengths, bond angles, and torsion angles against expected values derived from large structural databases like the Cambridge Structural Database (CSD). Significant deviations can indicate incorrect atom type assignments or strain in the molecule.
-
Symmetry Analysis: The ADDSYM algorithm within PLATON is highly effective at detecting missed symmetry in a crystal structure.[6] Refining a structure in a lower symmetry space group than the true one is a common error that can lead to a flawed model.
-
Analysis of Anisotropic Displacement Parameters (ADPs): ADPs, often visualized as thermal ellipsoids, describe the anisotropic vibration of atoms. The Hirshfeld rigid-bond test, implemented in PLATON, can identify anomalies in ADPs that may point to incorrect atom assignments or unresolved disorder.[7]
-
Void Analysis: PLATON can identify and calculate the volume of solvent-accessible voids in the crystal structure, which is crucial for understanding solvation and crystal packing.
Experimental Protocol: Validating a Structure with PLATON
-
Input: A Crystallographic Information File (CIF) of the refined crystal structure.
-
Execution: Run the CIF through the PLATON software. This can be done via a command-line interface or through integrated graphical user interfaces in crystallographic software packages.
-
Output: PLATON generates a detailed validation report with a series of ALERTS, categorized by severity (A, B, C, G), that highlight potential issues.
-
Interpretation: Each ALERT should be carefully investigated. For example, an ALERT for a short intermolecular contact may indicate a strong hydrogen bond or a potential error in atomic positions.
Caption: Workflow for crystal structure validation using PLATON.
Hirschfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirschfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions in a crystal.[8] It partitions the space in a crystal into regions where the electron density of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the entire crystal).[9] This partitioning defines a unique surface for each molecule, the Hirschfeld surface.
The key advantage of Hirschfeld surface analysis is its ability to provide a holistic view of all intermolecular contacts simultaneously, rather than focusing on a few specific interactions. This is achieved by mapping various properties onto the surface. The most common property is the normalized contact distance, dnorm.
-
dnorm: This property combines the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.
-
Red spots (negative dnorm): Indicate intermolecular contacts shorter than the sum of van der Waals radii, often corresponding to strong interactions like hydrogen bonds.[10]
-
White areas (dnorm ≈ 0): Represent contacts at approximately the van der Waals separation.
-
Blue areas (positive dnorm): Signify contacts longer than the van der Waals radii.
-
2D Fingerprint Plots: Quantifying Interactions
A significant strength of Hirschfeld surface analysis is the generation of 2D fingerprint plots.[11] These plots are histograms of all (di, de) pairs on the Hirschfeld surface, providing a quantitative summary of the intermolecular interactions. Different types of interactions (e.g., H···H, C-H···π, hydrogen bonds) have characteristic shapes in the fingerprint plot, allowing for their relative contributions to the overall crystal packing to be determined.
Experimental Protocol: Hirschfeld Surface Analysis with CrystalExplorer
-
Input: A CIF file of the crystal structure.
-
Software: The CrystalExplorer software is the standard tool for performing Hirschfeld surface analysis.[12][13][14]
-
Hirschfeld Surface Generation: Load the CIF into CrystalExplorer and generate the Hirschfeld surface for the molecule of interest.
-
Surface Property Mapping: Map dnorm and other properties like shape index and curvedness onto the surface to visualize different aspects of the intermolecular interactions.
-
Fingerprint Plot Generation: Generate the 2D fingerprint plot to quantify the contributions of different contact types.
-
Interpretation: Analyze the colored Hirschfeld surface to identify key interaction points and use the decomposed fingerprint plot to understand the nature and prevalence of these interactions.
Caption: Workflow for Hirschfeld surface analysis using CrystalExplorer.
Computational Validation: The Power of DFT
The use of dispersion-corrected Density Functional Theory (DFT-D) has emerged as a robust method for crystal structure validation.[13][14][15] This approach leverages the power of quantum mechanics to assess the energetic feasibility of an experimental crystal structure. The underlying principle is that a correctly determined crystal structure should correspond to a local minimum on the potential energy surface.
The validation process involves performing a full geometry optimization of the experimental crystal structure, including both atomic positions and unit cell parameters, using a suitable DFT-D method. The primary metric for validation is the root-mean-square Cartesian displacement (RMSCD) between the experimental and the DFT-D optimized structures.
-
Low RMSCD (typically < 0.25 Å for single-crystal structures): Indicates good agreement between the experimental and theoretical structures, providing strong evidence for the correctness of the experimental model.[13][16]
-
High RMSCD: Suggests potential errors in the experimental structure, such as incorrect atom assignments, wrongly positioned hydrogen atoms, or an incorrect space group.[16]
Experimental Protocol: DFT-D Validation
-
Input: The experimental CIF file.
-
Computational Setup: Choose an appropriate DFT functional and basis set that includes dispersion corrections (e.g., PBE-D3).
-
Geometry Optimization: Perform a full geometry optimization of the crystal structure using a periodic DFT code (e.g., VASP, CASTEP).[17]
-
RMSCD Calculation: Calculate the RMSCD between the initial experimental structure and the final DFT-D optimized structure for the non-hydrogen atoms.
-
Analysis: Compare the calculated RMSCD to established benchmarks to assess the validity of the experimental structure. A high RMSCD warrants a careful re-examination of the original crystallographic data and refinement.
Caption: Workflow for crystal structure validation using DFT-D.
Comparative Analysis: Choosing the Right Tool for the Task
Each of these validation methods offers unique strengths and is best suited for identifying different types of errors. A truly robust validation workflow will ideally incorporate elements of all three.
| Validation Method | Primary Strengths | Best Suited for Identifying | Limitations |
| Traditional (PLATON) | Comprehensive geometric and crystallographic checks. Well-established benchmarks. | Missed symmetry, incorrect bond lengths/angles, issues with ADPs. | Can be less intuitive for visualizing complex interaction networks. |
| Hirschfeld Surface Analysis | Intuitive visualization of all intermolecular contacts. Quantitative analysis of interaction types via fingerprint plots. | Problematic intermolecular contacts, understanding crystal packing forces. | Less direct in identifying errors in covalent geometry or symmetry. |
| DFT-D Validation | Provides an independent, energy-based assessment of the structure. Can identify subtle errors and help in refining H-atom positions. | Incorrect atom assignments, wrong space groups, energetically unfavorable conformations. | Computationally intensive. Results can be sensitive to the choice of functional and basis set. |
A Synergistic Approach to Crystal Structure Validation
The most powerful validation strategy is not to rely on a single method but to use them in a complementary fashion. A recommended workflow is as follows:
-
Initial Check with PLATON: After the initial structure refinement, run the CIF through PLATON to catch any obvious geometric or symmetry errors. Address any critical ALERTS.
-
Intermolecular Interaction Analysis with CrystalExplorer: Use Hirschfeld surface analysis to gain a deep understanding of the crystal packing. This can reveal subtle issues with intermolecular contacts that might be overlooked by other methods.
-
Energetic Verification with DFT-D: For high-impact structures, or where ambiguities remain, perform a DFT-D optimization. A low RMSCD provides a high level of confidence in the correctness of the experimental model.
By integrating these powerful validation tools into your crystallographic workflow, you can move beyond a simple reliance on R-factors and ensure that your crystal structures are not only statistically sound but also chemically and energetically reasonable. This commitment to rigorous validation is essential for producing high-quality, reliable data that can confidently be used to advance scientific discovery.
References
- 1. rupress.org [rupress.org]
- 2. Validation and Quality Assessment of X-ray Protein Structures [proteinstructures.com]
- 3. researchgate.net [researchgate.net]
- 4. THE PLATON HOMEPAGE [web.mit.edu]
- 5. PLATON INTRO [web.mit.edu]
- 6. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 9. crystalexplorer.net [crystalexplorer.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ebi.ac.uk [ebi.ac.uk]
- 13. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
